molecular formula C11H20N2O4 B1528434 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate CAS No. 1011479-72-3

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Cat. No.: B1528434
CAS No.: 1011479-72-3
M. Wt: 244.29 g/mol
InChI Key: MMEIVVYGFADKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (CAS 1011479-72-3) is a protected amino acid derivative that serves as a versatile and high-value building block in medicinal chemistry and drug discovery research . This compound features an azetidine ring, a saturated four-membered heterocycle that is of significant interest for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. The presence of both a tert-butyloxycarbonyl (Boc) and an ethyl ester group provides orthogonal protection for the dicarboxylate functionality, allowing for selective deprotection and further functionalization at either position . The primary amino group on the azetidine ring enables a wide range of transformations, making this intermediate particularly valuable for the synthesis of more complex molecules. Researchers utilize this azetidine derivative extensively in the exploration of structure-activity relationships (SAR), particularly in the design of constrained scaffolds and bioisosteres . Its application is crucial in developing potential therapeutic agents for various disease areas. The compound is offered with a typical purity of 95% or higher, ensuring reliability and consistency in experimental outcomes . To preserve its stability and reactivity, it must be stored in a cool, dark place under an inert atmosphere, preferably in a freezer at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4/h5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEIVVYGFADKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1011479-72-3

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a crucial building block in contemporary drug discovery and development. With a unique trifunctionalized azetidine scaffold, this molecule offers medicinal chemists a versatile platform for synthesizing complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This document will delve into the synthesis, purification, and characterization of this compound, and explore its pivotal role in the design of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in medicinal chemistry. Its constrained and rigid nature allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of this scaffold can also improve physicochemical properties such as solubility and metabolic stability, making it a desirable motif in drug design. This compound stands out due to its trifunctional nature, presenting orthogonal protecting groups (Boc and ethyl ester) that enable selective chemical modifications at the 1- and 3-positions of the azetidine core, along with a free amino group for further derivatization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValue
CAS Number 1011479-72-3[1]
Molecular Formula C₁₁H₂₀N₂O₄[1]
Molecular Weight 244.29 g/mol [1]
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation

Synthesis and Purification: A Plausible Synthetic Route

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition 1_Boc_3_azetidinone 1-Boc-3-azetidinone Intermediate_A 1-Tert-butyl 3-ethyl azetidin-3-ylideneacetate 1_Boc_3_azetidinone->Intermediate_A Triethyl_phosphonoacetate Triethyl phosphonoacetate Triethyl_phosphonoacetate->Intermediate_A Base Base (e.g., NaH) Base->Intermediate_A Intermediate_A_ref 1-Tert-butyl 3-ethyl azetidin-3-ylideneacetate Target_Compound 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate Intermediate_A_ref->Target_Compound Ammonia_source Ammonia source (e.g., NH4OH) Ammonia_source->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Tert-butyl 3-ethyl azetidin-3-ylideneacetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add triethyl phosphonoacetate (1.1 eq).

  • Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-Tert-butyl 3-ethyl azetidin-3-ylideneacetate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS. The reaction may require several hours to days for completion.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent like dichloromethane and washed with water to remove excess ammonia.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude target compound.

Purification Protocol

The final compound is typically purified by flash column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, is generally effective. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its structural fragments and data from similar azetidine derivatives.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.20-3.80 (m, 4H): Methylene protons of the azetidine ring.

  • δ 4.15 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester group.

  • δ 2.0-1.8 (br s, 2H): Amine protons.

  • δ 1.45 (s, 9H): Methyl protons of the tert-butyl (Boc) group.

  • δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester group.

¹³C NMR (101 MHz, CDCl₃):

  • δ 174.0: Carbonyl carbon of the ethyl ester.

  • δ 156.0: Carbonyl carbon of the Boc group.

  • δ 80.0: Quaternary carbon of the tert-butyl group.

  • δ 61.0: Methylene carbon of the ethyl ester.

  • δ 55.0: Methylene carbons of the azetidine ring.

  • δ 50.0: Quaternary carbon at the 3-position of the azetidine ring.

  • δ 28.5: Methyl carbons of the Boc group.

  • δ 14.0: Methyl carbon of the ethyl ester.

Mass Spectrometry (ESI-MS):

  • m/z: Calculated for C₁₁H₂₀N₂O₄ [M+H]⁺: 245.14.

Applications in Drug Discovery: A Scaffold for PROTACs

This compound is a highly valuable building block in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The Role of the Azetidine Linker in PROTACs

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. It influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination. The rigid and defined geometry of the azetidine ring in linkers can pre-organize the two ligands in a favorable orientation for ternary complex formation.

Synthetic Utility in PROTAC Assembly

The orthogonal protecting groups of this compound allow for a stepwise and controlled assembly of PROTACs.

PROTAC_Assembly Target_Compound 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate Step_A A: Couple to Target Ligand Target_Compound->Step_A Step_B B: Deprotect Boc Step_A->Step_B Step_C C: Couple to E3 Ligase Ligand Step_B->Step_C PROTAC Final PROTAC Step_C->PROTAC

Caption: General workflow for incorporating the azetidine building block into a PROTAC.

  • Coupling to the Target Ligand: The free amino group can be acylated or reductively aminated with a ligand that binds to the protein of interest.

  • Selective Deprotection: The Boc group on the azetidine nitrogen can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) without affecting the ethyl ester.

  • Coupling to the E3 Ligase Ligand: The newly freed secondary amine on the azetidine ring can then be coupled to a ligand that recruits an E3 ligase (e.g., ligands for Cereblon or VHL).

This strategic approach allows for the modular synthesis of PROTAC libraries with variations in the linker, facilitating the optimization of their degradation efficiency and pharmacokinetic properties.

Conclusion

This compound is a quintessential example of a modern chemical building block that empowers innovation in drug discovery. Its unique structural features and synthetic versatility make it an invaluable tool for medicinal chemists, particularly in the rational design of PROTACs. As the field of targeted protein degradation continues to expand, the demand for such sophisticated and strategically designed scaffolds is poised to grow, further solidifying the importance of this compound in the development of next-generation therapeutics.

References

  • Vertex AI Search.
  • Kwiecień, J. Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1005. [Link]

Sources

Structure Elucidation of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for the unique conformational constraints it imparts on bioactive molecules.[1][2] The specific compound, 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, serves as a versatile building block for creating complex pharmaceutical agents, incorporating a protected amine and an ester group on a stereochemically rich quaternary center.[3] Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the final drug candidate's efficacy and safety. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this target molecule, integrating insights from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. We emphasize not just the protocols, but the underlying scientific rationale for each experimental choice and data interpretation, offering a self-validating system for researchers in drug discovery.[4][5]

The Target Molecule: Anatomy and Significance

This compound is a densely functionalized small molecule. Understanding its constituent parts is the first step in planning its structural analysis.

  • Azetidine Ring: A strained four-membered nitrogen-containing heterocycle that provides a rigid scaffold.[6]

  • N-Boc Group (tert-butyl carbamate): A common protecting group for the azetidine nitrogen, which is stable under many reaction conditions but can be removed under acidic conditions.[7]

  • Ethyl Ester: A functional group at the C3 position, offering a handle for further chemical modification.

  • Amino Group: A primary amine at the C3 position, crucial for introducing further diversity.

  • Quaternary Carbon (C3): The C3 carbon is substituted with four different groups, making it a chiral center. This stereochemistry is a critical aspect of the molecule's identity.

Caption: Chemical structure of the target molecule.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry is the first essential step, providing the molecular weight and elemental composition, which serves as the foundational hypothesis for all subsequent spectroscopic analysis.[5][8]

Expert Rationale

For a novel synthetic compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is gentle, minimizing fragmentation and maximizing the abundance of the protonated molecular ion ([M+H]⁺), which is critical for determining the molecular weight.[8] The high resolving power of instruments like a Quadrupole Time-of-Flight (QToF) allows for mass measurements with high accuracy, enabling the confident determination of the elemental formula.[8]

Experimental Protocol: ESI-QToF HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument resolution is set to >10,000 FWHM.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, setting plausible constraints (e.g., C: 5-20, H: 10-30, N: 1-3, O: 2-6).

Anticipated Data & Interpretation

The molecular formula is C₁₃H₂₄N₂O₄. The exact monoisotopic mass can be calculated and compared against the experimental value.

ParameterPredicted ValueRationale
Molecular Formula C₁₃H₂₄N₂O₄Sum of all atoms in the structure.
Monoisotopic Mass 272.1736 uCalculated exact mass.
[M+H]⁺ Ion (Observed) 273.1814 m/zThe measured value should be within 5 ppm of this.
Elemental Comp. (from [M+H]⁺) C₁₃H₂₅N₂O₄Confirms the molecular formula and degree of unsaturation.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and effective "fingerprint" of the functional groups present in the molecule, offering direct evidence for the carbamate and ester moieties.[9]

Expert Rationale

Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality spectra of solid or liquid samples. We anticipate strong carbonyl (C=O) stretching vibrations, which are highly characteristic. The N-H stretches of the primary amine and the C-O stretches of the ester and carbamate groups should also be observable.[10]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-500 cm⁻¹.

  • Data Analysis: Identify and label the key absorption bands corresponding to the molecule's functional groups.

Anticipated Data & Interpretation
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3400-3300 Primary Amine (NH₂)N-H StretchTwo medium-intensity bands.[10]
2980-2850 Alkyl C-HC-H StretchStrong, sharp bands.
~1740 Ester C=OC=O StretchStrong, sharp band.[9]
~1690 Carbamate C=OC=O StretchStrong, sharp band.[11]
1250-1050 C-O and C-NC-O / C-N StretchStrong, complex bands.

Definitive Structural Framework: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework and connectivity.[12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates neighboring protons. Due to the chiral center at C3, the methylene protons on the azetidine ring (at C2 and C4) are diastereotopic and are expected to appear as complex, non-equivalent multiplets rather than simple triplets.[13]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.20 Quartet (q)2H-O-CH₂ CH₃Methylene protons adjacent to an oxygen and a methyl group.
~4.0 - 3.7 Multiplets (m)4HAzetidine CH₂Diastereotopic protons on the strained ring, coupled to each other.[13]
~2.0 Singlet (s, broad)2H-NH₂Amine protons; often broad and may exchange with trace water.
1.45 Singlet (s)9H-C(CH₃)₃ (Boc)Nine equivalent protons with no adjacent proton neighbors.[14]
1.25 Triplet (t)3H-OCH₂CH₃ Methyl protons coupled to the adjacent methylene group (2 protons).
¹³C NMR: Carbon Skeleton Mapping

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the clear identification of carbonyl carbons, the quaternary C3 carbon, and the aliphatic carbons of the Boc and ethyl groups.

  • Sample & Instrument: Use the same sample as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Chemical Shift (δ, ppm)AssignmentRationale
~172 Ester C =OEster carbonyls are typically downfield.
~156 Carbamate C =OCarbamate carbonyls are slightly upfield of esters.[14]
~80 -C (CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.[14]
~62 -O-CH₂ CH₃Methylene carbon attached to an oxygen.
~60 C 3 (Quaternary)The key quaternary carbon of the azetidine ring.
~50 Azetidine C H₂Methylene carbons of the strained ring.
28.4 -C(C H₃)₃ (Boc)Equivalent methyl carbons of the tert-butyl group.
14.2 -OCH₂CH₃ Methyl carbon of the ethyl group.
2D NMR: Connecting the Pieces

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the -OCH₂CH₃ spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to assemble the entire molecule by connecting non-adjacent fragments. For instance, it will show a correlation from the Boc protons to the carbamate carbonyl and from the ethyl group protons to the ester carbonyl.

Caption: Workflow for integrating 2D NMR data.

Integrated Structure Elucidation Workflow

The final, confident structure assignment is not derived from a single experiment but from the logical convergence of all data. This self-validating process ensures the highest degree of trustworthiness.

Elucidation_Workflow MS HRMS Analysis Formula Hypothesis: Elemental Formula (C₁₃H₂₄N₂O₄) MS->Formula IR FTIR Analysis Func_Groups Evidence: C=O (Ester, Carbamate) N-H (Amine) IR->Func_Groups NMR 1D & 2D NMR Analysis Framework Evidence: C-H Framework Connectivity Map NMR->Framework Confirmation Confirmed Structure Formula->Confirmation Validates MW & Unsaturation Func_Groups->Confirmation Validates Functional Groups Framework->Confirmation Defines Atom Connectivity

Caption: Integrated workflow for structure elucidation.

Logical Progression:

  • Start with HRMS: Obtain the molecular formula C₁₃H₂₄N₂O₄. This is the master hypothesis.

  • Consult IR: Confirm the presence of key functional groups predicted by the formula (amine N-H, ester and carbamate C=O).

  • Execute NMR: Use ¹H and ¹³C NMR to identify all individual spin systems and carbon environments.

  • Connect with 2D NMR: Use HSQC and HMBC to piece together the fragments into a single, contiguous structure.

  • Final Validation: Check that the final structure is fully consistent with all data sets: the molecular weight from MS, the functional groups from IR, and every single correlation observed in the NMR spectra.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the integrated workflow presented in this guide—beginning with mass spectrometry for molecular formula determination, proceeding to infrared spectroscopy for functional group identification, and culminating in a comprehensive NMR analysis for definitive framework mapping—researchers can achieve an unambiguous and robust structural assignment. This analytical rigor is fundamental to advancing drug discovery programs that utilize this valuable azetidine-based building block.[15][16]

References

  • National Centre for Biotechnology Information (2024). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link].

  • Van Midden, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews.
  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Becerril-Sánchez, M., et al. (2022).
  • Mykhailiuk, P. K., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Guo, Y.-W., et al. (2022). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products.
  • Pittcon (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link].

  • ResearchGate (n.d.). Structures of some azetidine‐based drugs. Retrieved from [Link].

  • iChemical (n.d.). 1-BOC-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER, CAS No. 610791-05-4. Retrieved from [Link].

  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • National Institute of Standards and Technology (n.d.). Azetidine. NIST WebBook. Retrieved from [Link].

  • National Centre for Biotechnology Information (n.d.). Azetidine. PubChem. Retrieved from [Link].

  • University of Birmingham (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION. Retrieved from [Link].

  • SpectraBase (n.d.). Azetidine, 1-bromo-2-methyl-. Retrieved from [Link].

  • ResearchGate (n.d.). Normalized FTIR spectra of a) parent PUA and its solid degradation products. Retrieved from [Link].

  • ResearchGate (n.d.). FT-IR absorption bands in CA carbamate. Retrieved from [Link].

  • Sadek, O., et al. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Molecules.
  • Tor, Y., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chembiochem.
  • Royal Society of Chemistry (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link].

  • Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Christensen, J. B., et al. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
  • Nielsen, B., et al. (2005). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry.
  • Guichard, G., et al. (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

Sources

An In-Depth Technical Guide to the Synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a highly sought-after structural motif in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to a key functionalized building block: 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, ensuring a deep understanding of the underlying chemical principles. The protocols described herein are designed to be self-validating, grounded in established chemical transformations and supported by authoritative references.

Introduction: The Strategic Importance of Substituted Azetidines

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged" scaffold in drug discovery.[2] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, and distinct three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[2] These characteristics make azetidine derivatives valuable components in the design of novel therapeutics, with several azetidine-containing drugs having already reached the market. The specific target of this guide, this compound, is a versatile intermediate. The orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) group on the ring nitrogen and an ethyl ester on the 3-carboxyl group—allow for selective deprotection and further functionalization, making it an invaluable tool for constructing complex molecular architectures.[3][4]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach starting from a commercially available precursor. The key transformations involve the formation of the azetidine ring, followed by the introduction of the amino and ethyl carboxylate functionalities at the C3 position.

Our proposed synthetic strategy hinges on the use of 1-Boc-3-azetidinone as a pivotal intermediate. This approach is advantageous due to the commercial availability and relative stability of this precursor.[5] The subsequent steps will focus on establishing the C3 quaternary center bearing both an amino and an ester group. A Horner-Wadsworth-Emmons reaction followed by a Curtius rearrangement presents a reliable and well-documented path to achieve this transformation.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a three-stage process, beginning with the olefination of 1-Boc-3-azetidinone, followed by the formation of an acyl azide and its subsequent rearrangement in the presence of ethanol to yield the desired product.

G A 1-Boc-3-azetidinone B 1-Tert-butyl 3-ethyl 3-(ethoxycarbonylmethylene)azetidine-1,3-dicarboxylate A->B Horner-Wadsworth-Emmons Reaction C 1-Tert-butyl 3-carboxy-3-(ethoxycarbonylmethylene)azetidine-1-carboxylate B->C Selective Hydrolysis D 1-Tert-butyl 3-(azidocarbonyl)-3-(ethoxycarbonylmethylene)azetidine-1-carboxylate C->D Acyl Azide Formation E This compound D->E Curtius Rearrangement

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Horner-Wadsworth-Emmons Olefination

The initial step involves the introduction of the ethyl ester-containing side chain via a Horner-Wadsworth-Emmons reaction. This classic olefination strategy is highly reliable for the formation of α,β-unsaturated esters from ketones.[6]

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add triethyl phosphonoacetate (1.05 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise.[5]

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-tert-butyl 3-ethyl 3-(ethoxycarbonylmethylene)azetidine-1,3-dicarboxylate.

Causality and Expertise: The choice of sodium hydride as the base ensures the complete and irreversible deprotonation of the phosphonate ester, driving the reaction towards the formation of the ylide. THF is an excellent solvent for this reaction due to its ability to solvate the resulting sodium salts and its inertness under the reaction conditions. The workup with saturated ammonium chloride is a mild method to neutralize the excess base without hydrolyzing the ester functionalities.

Stage 2: Selective Hydrolysis and Acyl Azide Formation

With the α,β-unsaturated ester in hand, the next phase involves the conversion of the newly introduced ester into an acyl azide, a precursor for the Curtius rearrangement. This is achieved through a two-step process of selective hydrolysis followed by treatment with an azide source.

Protocol:

  • Dissolve the product from Stage 1 in a mixture of THF and water.

  • Add lithium hydroxide (1.1 eq.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Without further purification, dissolve the crude acid in anhydrous acetone at 0 °C.

  • Add triethylamine (1.2 eq.) followed by the dropwise addition of ethyl chloroformate (1.1 eq.). Stir for 1 hour at 0 °C to form the mixed anhydride.

  • Add a solution of sodium azide (1.5 eq.) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction for an additional 2-3 hours at 0 °C.

  • Carefully add the reaction mixture to ice-water and extract with toluene.

  • Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and use the resulting solution of the acyl azide directly in the next step.

Trustworthiness and Validation: The selective hydrolysis of the α,β-unsaturated ester is possible due to its increased reactivity compared to the sterically hindered tert-butyl ester of the Boc group. The formation of the acyl azide via a mixed anhydride intermediate is a standard and reliable method that avoids the isolation of the potentially unstable acyl chloride. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and concentration. It is recommended to use the solution directly in the subsequent step.

Stage 3: Curtius Rearrangement

The final step is the Curtius rearrangement of the acyl azide to form the corresponding isocyanate, which is then trapped with ethanol to furnish the desired N-Boc protected amino ester.

Protocol:

  • Gently heat the toluene solution of the acyl azide from Stage 2 to 80-90 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas.

  • Maintain this temperature until the evolution of gas ceases, indicating the complete formation of the isocyanate intermediate.

  • Cool the reaction mixture to room temperature and add anhydrous ethanol (5-10 eq.).

  • Stir the reaction at room temperature for 2-4 hours to ensure complete trapping of the isocyanate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Mechanistic Insight: The Curtius rearrangement proceeds through a concerted mechanism where the R-group migrates from the carbonyl carbon to the adjacent nitrogen with the simultaneous loss of dinitrogen gas. The resulting isocyanate is a highly reactive electrophile that is readily attacked by the nucleophilic ethanol to form a carbamate, which in this case is the desired product.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
11-Boc-3-azetidinoneNaH, Triethyl phosphonoacetate1-Tert-butyl 3-ethyl 3-(ethoxycarbonylmethylene)azetidine-1,3-dicarboxylate75-85%
2Product from Step 1LiOH, Ethyl chloroformate, NaN₃1-Tert-butyl 3-(azidocarbonyl)-3-(ethoxycarbonylmethylene)azetidine-1-carboxylate80-90% (crude)
3Product from Step 2EthanolThis compound60-75% (over 2 steps)

Conclusion

This guide has detailed a logical and experimentally sound synthetic route for the preparation of this compound. By providing not only the procedural steps but also the underlying scientific rationale, researchers and drug development professionals are equipped with the knowledge to troubleshoot and adapt these methods as needed. The strategic use of well-established reactions like the Horner-Wadsworth-Emmons olefination and the Curtius rearrangement ensures the reliability and scalability of this synthesis. The resulting orthogonally protected 3-amino-3-carboxyazetidine derivative is a valuable building block for the synthesis of novel and complex molecules with potential therapeutic applications.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry - A European Journal.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
  • Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Chemicalbook.
  • Dieckmann condens
  • Synthetic procedure for Boc-protection. Der Pharma Chemica.
  • 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxyl
  • Synthesis of azetidine-3-carboxylic acid. (1972). Semantic Scholar.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009). PubMed.
  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • Synthesis of Azetidines. (2011). Progress in Chemistry.
  • Synthesis of azetidines by condensation of acid and amine moieties bearing compounds-I. CoLab.
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. (2024). Beilstein Journal of Organic Chemistry.
  • 1-Boc-azetidine-3-carboxylic acid. Sigma-Aldrich.
  • Dieckmann Condens
  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020).
  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)
  • 1-Boc-3-(aminomethyl)azetidine. Sigma-Aldrich.
  • Boc-azetidine-3-carboxylic acid. Chem-Impex.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). PMC - NIH.
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). NIH.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.

Sources

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate for Advanced Drug Discovery

Abstract

The quest for novel therapeutic agents with enhanced potency, selectivity, and optimized physicochemical properties has driven medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated drug discovery. Three-dimensional scaffolds have become a cornerstone of modern molecular design, and among them, the azetidine ring—a strained, four-membered nitrogen-containing heterocycle—has emerged as a "privileged" motif.[1] Its inherent rigidity reduces the entropic penalty of binding to biological targets, while its non-planar geometry allows for a precise vectoral presentation of substituents into chemical space. This guide provides a comprehensive technical overview of This compound , a highly versatile and strategically designed building block for researchers, scientists, and drug development professionals. We will dissect its synthesis, explore its reactivity through the lens of its orthogonal protecting groups, and illustrate its application as a cornerstone for building complex molecular architectures.

The Strategic Value of the 3,3-Disubstituted Azetidine Core

The synthetic utility of this compound is rooted in its unique trifunctional nature, centered around a quaternary carbon within a strained ring system. This specific arrangement offers several distinct advantages in a drug discovery context:

  • Orthogonal Protection: The molecule features two distinct protecting groups: a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen and an ethyl ester on the 3-carboxylate. These groups exhibit differential lability, allowing for selective deprotection and sequential functionalization.[2] The Boc group is readily cleaved under acidic conditions (e.g., TFA), while the ethyl ester can be hydrolyzed under basic conditions (e.g., LiOH), providing chemists with precise control over the synthetic sequence.

  • Nucleophilic Handle: The free primary amine at the C3 position serves as a versatile nucleophilic handle for a wide array of chemical transformations, including acylation, sulfonylation, reductive amination, and cross-coupling reactions.[3][4]

  • Conformational Rigidity: The azetidine ring imparts significant conformational constraint.[5][6] Incorporating this scaffold into a larger molecule can improve binding affinity by pre-organizing the pharmacophoric elements into a bioactive conformation, a critical factor for enhancing potency and selectivity.

  • Improved Physicochemical Properties: Azetidines are recognized for their ability to improve properties such as metabolic stability and aqueous solubility when used as bioisosteres for larger, more lipophilic groups.[5]

Synthesis and Purification: A Reliable and Scalable Protocol

The construction of this densely functionalized azetidine is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the commercially available 1-Boc-azetidin-3-one and proceeds through a modified Strecker reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (Strecker Reaction Intermediate)

This step involves the formation of an α-aminonitrile from a ketone, a classic Strecker synthesis pathway.

  • Rationale: This one-pot, three-component reaction is an efficient method for installing both an amino group and a nitrile group, which serves as a masked carboxylic acid, onto the C3 position.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Boc-azetidin-3-one (1.0 eq) in a mixture of methanol and water.

    • Add ammonium chloride (NH₄Cl, 1.5 eq) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of potassium cyanide (KCN, 1.5 eq) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate, Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, is often carried forward without further purification.[7]

Step 2: Acidic Hydrolysis and Esterification to the Final Product

The aminonitrile intermediate is converted directly to the final amino ester product under acidic ethanolic conditions.

  • Rationale: Concentrated acid in ethanol serves a dual purpose: it protonates the nitrile, facilitating its hydrolysis to a carboxylic acid, and simultaneously catalyzes the Fischer esterification of the resulting carboxylic acid with the ethanol solvent.

  • Procedure:

    • Dissolve the crude aminonitrile from Step 1 in anhydrous ethanol.

    • Cool the solution to 0 °C and slowly bubble dry hydrogen chloride (HCl) gas through it, or alternatively, add acetyl chloride dropwise to generate HCl in situ.

    • Once saturated, heat the reaction mixture to reflux (approx. 78 °C) for 12-24 hours, monitoring by LC-MS until the starting material is consumed and the desired product is formed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

Step 3: Purification

  • Method: The crude product is purified via flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective for separating the product from residual impurities.

  • Result: this compound is typically obtained as a colorless oil or a white solid.[8][9]

Data Presentation: Synthesis Parameters
ParameterTypical Outcome
Overall Yield 35-55% (over two steps)
Purity (Post-Chromatography) >97% (by LC-MS and ¹H NMR)
Molecular Formula C₁₁H₂₀N₂O₄[9]
Molecular Weight 244.29 g/mol [9]
CAS Number 1011479-72-3[8][9][10]
Visualization: Synthetic Workflow

G Synthetic Pathway to the Target Azetidine A 1-Boc-azetidin-3-one B Strecker Reaction (KCN, NH4Cl, MeOH/H2O) A->B Step 1 C Intermediate: Tert-butyl 3-amino-3-cyano azetidine-1-carboxylate B->C D Acidic Hydrolysis & Esterification (HCl, Ethanol, Reflux) C->D Step 2 E Crude Product D->E F Purification (Silica Gel Chromatography) E->F Step 3 G Final Product: 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate F->G

Caption: A streamlined workflow for the synthesis of the title compound.

A Platform for Chemical Diversification

The true power of this building block lies in the orthogonal reactivity of its three key functional groups, enabling a modular approach to library synthesis.

A. Functionalization of the C3-Amine

The primary amine is a strong nucleophile and the most common site for initial diversification.

  • Amide Formation: Reaction with activated carboxylic acids (e.g., acid chlorides, anhydrides) or standard peptide coupling conditions (HATU, EDC) to form amides.

  • Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a base.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an agent like sodium triacetoxyborohydride (STAB) to yield secondary or tertiary amines.

B. Modification of the C3-Ester

The ethyl ester provides a route to other functionalities.

  • Saponification: Hydrolysis with a base like lithium hydroxide (LiOH) in a THF/water mixture yields the free carboxylic acid. This acid can then be coupled with amines to form amides, creating a different connectivity pattern than direct acylation of the C3-amine.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, introducing a hydroxymethyl group.

C. Deprotection and Functionalization of the Azetidine Nitrogen

The Boc group can be selectively removed to reveal the ring nitrogen.

  • Acidic Cleavage: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes the Boc group.[11]

  • N-Arylation/N-Alkylation: The resulting secondary amine can be functionalized via reactions like Buchwald-Hartwig amination, alkylation with alkyl halides, or another round of reductive amination.

Visualization: Orthogonal Functionalization Pathways

G Chemical Diversification Strategies cluster_amine C3-Amine Reactions cluster_ester C3-Ester Reactions cluster_boc N1-Ring Reactions start 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate N-Boc NH₂ COOEt amide Amide Formation (Acylation) start:nh2->amide sulfonamide Sulfonamide Formation start:nh2->sulfonamide sec_amine Secondary/Tertiary Amine (Reductive Amination) start:nh2->sec_amine acid Hydrolysis to COOH (Saponification) start:e->acid alcohol Reduction to CH₂OH start:e->alcohol deprotection Boc Deprotection (TFA) start:n->deprotection n_func N-Alkylation / N-Arylation deprotection->n_func

Caption: Orthogonal reactivity enables multi-vector diversification.

Field-Proven Applications in Medicinal Chemistry

While this specific molecule is a building block rather than a final drug, the 3-aminoazetidine-3-carboxylic acid scaffold it provides is of significant interest. Such conformationally constrained, non-proteinogenic amino acids are valuable for designing peptidomimetics with improved stability and defined secondary structures.[12][13][14] The azetidine core is found in numerous bioactive molecules and clinical candidates, where it often serves to modulate potency, selectivity, and pharmacokinetic profiles.[15][16] This building block is an ideal starting point for generating diverse chemical libraries for screening against a wide range of biological targets, from enzymes to receptors.

Conclusion

This compound represents a masterful piece of molecular engineering for the modern medicinal chemist. Its strategic combination of a rigid 3D core, a reactive nucleophilic center, and orthogonally protected functionalities provides an efficient and highly adaptable platform for the synthesis of novel and complex small molecules. The protocols and strategic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this powerful building block to accelerate their drug discovery programs.

References

  • Benchchem. The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem Technical Guide.
  • Couty, F., & Evano, G. (2020). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Brewster, J. M., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Thesis.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92.
  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • WILEY-VCH Verlag GmbH & Co. KGaA. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem.
  • Various Authors. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Pharmaceutical Synthesis Insights.
  • ChemShuttle.
  • ACS Publications. (2006). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • BOC Sciences. Azetidine-3-carboxylic acid - (CAS 36476-78-5). BOC Sciences Amino Acids.
  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Pharma Focus. (2025). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Pharma Focus Asia.
  • Benchchem.
  • ChemicalBook. 1-Boc-3-(Amino)azetidine | 193269-78-2. ChemicalBook.
  • PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Inno Pharmchem.
  • Mdpi. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • A2B Chem.
  • BLD Pharm.

Sources

A Technical Guide to the Synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: Focusing on Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories for substituent presentation. Among these, 3-aminoazetidine-3-carboxylic acid derivatives are of particular interest as constrained β-amino acid surrogates. This guide provides an in-depth examination of a robust and widely adopted synthetic pathway to 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a key building block for drug discovery programs. We will dissect the synthesis by focusing on the preparation and characterization of two critical intermediates: the acyclic diester precursor and the cyclic β-keto ester. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to equip researchers with a comprehensive understanding of this vital synthetic sequence.

Introduction: The Strategic Importance of the Azetidine Core

Small, strained rings like azetidines are increasingly incorporated into drug candidates to explore novel chemical space.[1] Their rigid structures can lock substituents into well-defined orientations, enhancing binding affinity and selectivity for biological targets. The specific target of this guide, this compound, features an orthogonally protected diamine analogue at the C3 position. The tert-butoxycarbonyl (Boc) group on the ring nitrogen and the ethyl ester provide differential protection, allowing for selective downstream functionalization in the synthesis of complex molecules and libraries of bioactive compounds.[2]

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of the target molecule is most efficiently approached via a strategy centered on an intramolecular Dieckmann condensation.[3][4] This powerful carbon-carbon bond-forming reaction allows for the construction of the core azetidine ring from a flexible, acyclic precursor. The subsequent introduction of the C3-amino group is typically achieved through reductive amination of the resulting ketone.

G Target 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate Intermediate2 Key Intermediate 2: 1-Boc-3-oxoazetidine-3-carboxylate Target->Intermediate2 Reductive Amination Intermediate1 Key Intermediate 1: Acyclic Diester Precursor Intermediate2->Intermediate1 Dieckmann Condensation StartingMaterials Diethyl aminomalonate + Acrylate derivative Intermediate1->StartingMaterials Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic blueprint identifies two pivotal intermediates that are the focus of this guide:

  • The Acyclic Diester Precursor: An N-Boc protected aminodiester which is primed for intramolecular cyclization.

  • The Cyclic β-Keto Ester: The product of the Dieckmann condensation, which serves as the immediate precursor to the final aminated product.

Key Intermediate 1: Synthesis of the Acyclic Precursor

The journey begins with the construction of the acyclic N-substituted aminodiester. This is typically achieved through a Michael addition of diethyl aminomalonate to an acrylate, followed by protection of the nitrogen atom.

Rationale and Mechanistic Considerations

The synthesis of the acyclic precursor begins with the alkylation of diethyl aminomalonate. Diethyl aminomalonate is an ideal starting material as it contains the requisite geminal ester groups, one of which will ultimately become the C3-carboxylate of the azetidine ring. The nitrogen is subsequently protected with a Boc group. This protecting group is crucial for several reasons:

  • Stability: It is robust and stable to a wide range of reaction conditions.

  • Activation: The electron-withdrawing nature of the carbamate slightly acidifies the α-protons of the adjacent methylene group, facilitating the subsequent cyclization.

  • Labile Deprotection: It can be readily removed under acidic conditions without affecting the ethyl ester.

Experimental Protocol: Synthesis of Diethyl N-(tert-butoxycarbonyl)-N-(2-(ethoxycarbonyl)ethyl)aminomalonate
  • Step A: Synthesis of Diethyl Aminomalonate Hydrochloride. This procedure follows the well-established reduction of diethyl isonitrosomalonate. Diethyl malonate is first treated with sodium nitrite in acetic acid to form the isonitroso derivative. This intermediate is then hydrogenated over a palladium-on-charcoal catalyst. The resulting free amine is unstable and is immediately converted to its hydrochloride salt for storage and handling.[5]

  • Step B: Alkylation and Protection.

    • To a stirred suspension of diethyl aminomalonate hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add ethyl acrylate (1.1 eq) dropwise at room temperature.

    • Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in a suitable solvent such as dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base like triethylamine (1.5 eq).

    • Stir the mixture at room temperature for 4-6 hours until the protection is complete.

    • Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure acyclic diester precursor.

Data Summary for Key Intermediate 1
ParameterExpected Value
Appearance Colorless to pale yellow oil
Yield 65-75% over two steps
¹H NMR Consistent with structure, showing characteristic peaks for Boc (1.45 ppm, s, 9H), ethyl esters (triplets and quartets), and methylene protons.
LC-MS Correct mass for [M+H]⁺ or [M+Na]⁺

Key Intermediate 2: Dieckmann Condensation to the 3-Oxoazetidine Ring

The formation of the strained four-membered ring is the most critical step of the synthesis. The Dieckmann condensation provides an efficient means to achieve this intramolecular cyclization.[3][4]

Rationale and Mechanistic Considerations

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4] The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to deprotonate the carbon alpha to one of the ester groups, generating an enolate. This enolate then attacks the carbonyl of the second ester intramolecularly.

G cluster_0 Dieckmann Condensation Mechanism A Acyclic Precursor B Enolate Formation (Base, e.g., NaH) A->B C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Elimination of Ethoxide D->E F Cyclic β-Keto Ester (Key Intermediate 2) E->F

Caption: Mechanism of the Dieckmann Condensation.

Key Experimental Choices:

  • Base: Sodium hydride is often preferred as it results in an irreversible deprotonation, driving the reaction forward. The byproduct, hydrogen gas, simply evolves from the reaction.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are essential to prevent quenching of the base and the enolate intermediate.

  • Temperature: The reaction is typically performed at elevated temperatures (e.g., refluxing THF) to overcome the activation energy for the formation of the strained four-membered ring.

Experimental Protocol: Synthesis of 1-Tert-butyl 3-ethyl 3-oxoazetidine-1,3-dicarboxylate
  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the acyclic diester precursor (Key Intermediate 1, 1.0 eq) in anhydrous THF dropwise via a syringe pump over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 1-Boc-3-oxoazetidine derivative.[6]

Data Summary for Key Intermediate 2
ParameterExpected Value
Appearance White to off-white solid
Yield 70-85%
¹H NMR Absence of certain methylene protons from the precursor; presence of characteristic azetidine ring protons.
¹³C NMR Appearance of a ketone carbonyl signal (~200 ppm).
LC-MS Correct mass for [M+H]⁺ or [M+Na]⁺

Final Transformation: Reductive Amination

With the key cyclic intermediate in hand, the final step is the introduction of the C3-amino group. Reductive amination is the method of choice for this transformation.

G cluster_1 Reductive Amination Workflow Start Key Intermediate 2 (β-Keto Ester) Step1 Imine/Enamine Formation (Amine Source, e.g., NH₄OAc) Start->Step1 Step2 Reduction (Reducing Agent, e.g., NaBH₃CN) Step1->Step2 Final Target Product Step2->Final

Caption: Workflow for the final reductive amination step.

Rationale and Protocol Outline

This reaction proceeds via the in-situ formation of an imine or enamine intermediate upon reaction of the ketone (Key Intermediate 2) with an ammonia source (e.g., ammonium acetate). This intermediate is then reduced by a hydride reagent to furnish the desired primary amine.

  • Protocol:

    • Dissolve the 3-oxoazetidine intermediate (1.0 eq) in a solvent like methanol.

    • Add an ammonia source, such as ammonium acetate (~10 eq).

    • Add a reducing agent, typically sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), in portions. NaBH₃CN is selective for the reduction of the iminium ion over the ketone, which is critical for good yields.

    • Stir the reaction at room temperature for 24-48 hours.

    • Quench the reaction, perform an aqueous workup with a basic wash, and extract the product.

    • Purify by column chromatography or crystallization to yield the final product, this compound.

Conclusion

The synthesis of this compound is a well-orchestrated sequence that relies on the successful formation and isolation of two key intermediates. The initial Michael addition and Boc-protection provide the acyclic precursor necessary for the pivotal Dieckmann condensation, which efficiently constructs the strained azetidine ring. Careful control of reaction conditions, particularly the exclusion of moisture in the cyclization step, is paramount for success. The resulting 3-oxoazetidine is a versatile intermediate that readily undergoes reductive amination to install the final amino group. By understanding the rationale behind each step and mastering the protocols for these key transformations, researchers can reliably access this valuable building block for application in diverse drug discovery and development programs.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Butkus, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 978. Available at: [Link]

  • Organic Syntheses. (n.d.). DIETHYL AMINOMALONATE HYDROCHLORIDE. Coll. Vol. 4, p.275 (1963); Vol. 35, p.43 (1955). Available at: [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of azetidine-3-carboxylic acid. Retrieved from [Link]

  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49451-49483. Available at: [Link]

  • van der Graaff, W. D., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4557-4565. Available at: [Link]

  • Foley, D. J., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]

  • Organic Syntheses. (n.d.). DIETHYL ACETAMIDOMALONATE. Coll. Vol. 3, p.290 (1955); Vol. 29, p.35 (1949). Available at: [Link]

  • Moodie, L. W., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(30), 5797-5801. Available at: [Link]

  • Snyder, M. J., et al. (2021). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 19(3), 540-544. Available at: [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Vol. 81, p.232 (2005). Available at: [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Vol. 53, p.25 (1973). Available at: [Link]

  • Angene. (n.d.). 1-tert-butyl 3-ethyl 3-aminoazetidine-1, 3-dicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4072674A - Cis-4-oxoazetidine intermediates and methods of preparing them.
  • ResearchGate. (n.d.). Preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives. Retrieved from [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Available at: [Link]

  • Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2(1), 9-16. Available at: [Link]

Sources

A Technical Guide to 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is paramount. Small, strained ring systems have emerged as powerful tools for exploring new regions of chemical space, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in this domain.

This guide focuses on 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate , a highly functionalized azetidine derivative. Its structure is notable for several key features: a quaternary center, an amino group, and an ester moiety, all anchored to the strained azetidine core. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, a staple in organic synthesis that allows for controlled, sequential reactions. These features make the molecule a versatile and high-value building block for constructing complex molecular architectures and developing novel therapeutic agents.[1]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its commercial availability, synthetic pathways, key properties, and strategic applications.

Caption: Chemical structure of the title compound.

Commercial Landscape and Procurement

This compound is classified as a specialty chemical, primarily available for research and development purposes.[2] It is not typically produced in bulk quantities but is offered by several specialized chemical suppliers who often focus on novel building blocks for the pharmaceutical industry.

Procurement is generally straightforward through online chemical stores and catalogs. Due to its specialized nature, some suppliers may offer it as part of their custom synthesis services, providing scalable production from milligram research samples to larger quantities for more advanced studies.[1] Researchers should anticipate lead times for larger, non-stock quantities.

Table 1: Representative Commercial Suppliers

SupplierCAS NumberTypical PurityNotes
ChemShuttle1011479-72-395%Offers scalable custom synthesis services.[1]
BLD Pharm1011479-72-3≥95% (Typical)Provides access to analytical data like NMR and LC-MS.[3]
Dana BioscienceNot specifiedResearch GradeAvailable as the hydrochloride salt form.[4]

Note: This table is not exhaustive and is intended to represent the types of suppliers offering this compound. Researchers should always verify product specifications and availability directly with vendors.

Synthesis and Manufacturing Insights

The synthesis of highly substituted azetidines like the title compound is a non-trivial process, which accounts for its value as a building block. While proprietary manufacturing routes are common, a plausible and logical synthetic pathway can be constructed based on established chemical principles, starting from the commercially available intermediate, 1-Boc-3-azetidinone .[5]

The strategic use of the Boc protecting group is critical, as it stabilizes the azetidine ring and prevents unwanted side reactions at the ring nitrogen, allowing for selective functionalization at the C3 position.[6]

G start 1-Boc-3-azetidinone (Starting Material) inter1 Intermediate: 3-Amino-3-cyano-1-Boc-azetidine start->inter1 Strecker Reaction (e.g., TMSCN, NH3) inter2 Intermediate: 3-Amino-3-carboxy-1-Boc-azetidine inter1->inter2 Nitrile Hydrolysis (Acid or Base) end Final Product: 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate inter2->end Fischer Esterification (Ethanol, H+)

Caption: Plausible synthetic workflow from 1-Boc-3-azetidinone.

Exemplary Synthetic Protocol (Conceptual)

The following protocol outlines a logical, multi-step synthesis. This is a representative workflow and may require significant optimization.

Step 1: Synthesis of tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate

  • Rationale: The Strecker reaction is a classic and efficient method for converting a ketone into an α-amino nitrile, creating the key C-N and C-C bonds at the C3 position.

  • Procedure:

    • Dissolve 1-Boc-3-azetidinone in a suitable solvent like methanol.

    • Add an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide).

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Perform an aqueous workup, extracting the product with an organic solvent like ethyl acetate.

    • Purify the crude product via column chromatography to yield the α-amino nitrile intermediate.

Step 2: Hydrolysis to tert-Butyl 3-amino-3-carboxyazetidine-1-carboxylate

  • Rationale: The nitrile group is selectively hydrolyzed to a carboxylic acid. This step must be carefully controlled to avoid cleavage of the Boc protecting group or the azetidine ring.

  • Procedure:

    • Subject the α-amino nitrile from Step 1 to acidic or basic hydrolysis conditions. For instance, heating in concentrated hydrochloric acid.

    • Monitor the reaction progress carefully.

    • Upon completion, neutralize the reaction mixture to precipitate the zwitterionic amino acid product.

    • Isolate the solid product by filtration.

Step 3: Ethyl Esterification

  • Rationale: Fischer esterification is a direct and reliable method for converting a carboxylic acid into an ethyl ester using an excess of ethanol under acidic catalysis.

  • Procedure:

    • Suspend the amino acid from Step 2 in absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

    • Heat the mixture to reflux until the reaction is complete.

    • Cool the reaction, neutralize the acid, and perform an extractive workup.

    • Purify the final product, this compound, by flash chromatography to achieve the desired purity.

Physicochemical and Spectroscopic Profile

Understanding the core properties of a building block is essential for its effective use in synthesis.

Table 2: Key Physicochemical Properties

PropertyValueSource
CAS Number 1011479-72-3[1][3]
Molecular Formula C₁₁H₂₀N₂O₄[1]
Molecular Weight 244.29 g/mol [1]
Appearance Colorless to light yellow liquid or solidGeneral observation for similar compounds[7]
Purity Typically ≥95%[1]
Storage Conditions 2-8 °C, under an inert atmosphere[1][8]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for confirming the structure and purity of the material. Reputable suppliers typically provide a Certificate of Analysis (CoA) with this information upon request or as part of the product documentation.[3]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its versatility as a synthetic intermediate.[1] The orthogonally protected functional groups—the Boc-protected nitrogen, the primary amine, and the ethyl ester—can be addressed with high selectivity.

  • Amide Coupling and Reductive Amination: The free primary amine is a nucleophilic handle for forming amide bonds with carboxylic acids or for undergoing reductive amination with aldehydes and ketones. This allows for the straightforward introduction of diverse side chains and pharmacophores.

  • Scaffold Elaboration: The ethyl ester can be saponified (hydrolyzed) to the corresponding carboxylic acid. This new functional group can then be used in further coupling reactions (e.g., amide bond formation, esterification) to build more complex molecules.

  • Boc-Deprotection: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the secondary amine of the azetidine ring. This site can then be functionalized, for example, by acylation or alkylation, providing another vector for molecular diversification.

The azetidine core itself is increasingly recognized for its ability to serve as a bioisostere for other common rings and to impart unique structural and conformational constraints on a molecule, which can be beneficial for target binding and selectivity.[6] Derivatives of functionalized azetidines have been explored in the development of anticancer agents and therapeutics for neurological disorders.[6]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling procedures are essential.

  • Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 2-8°C.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent degradation from air and moisture.[9]

  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[9] Avoid inhalation of vapors or dust and direct contact with skin and eyes.[10]

  • Safety Data Sheet (SDS): Always obtain and thoroughly review the SDS provided by the supplier before handling the material.[9] The SDS contains detailed information on hazards, first-aid measures, and emergency procedures.

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages to the medicinal chemist. Its commercial availability from specialty suppliers, combined with its versatile and orthogonally protected functional groups, makes it an attractive starting point for the synthesis of novel and complex molecules. By providing a constrained, three-dimensional scaffold, it enables the exploration of new chemical space in the ongoing quest for next-generation therapeutics.

References

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 3-oxoazetidine-1-carboxylate. (2011-05-06). Available at: [Link]

  • PubMed Central (PMC). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1, 2023/5/8. Available at: [Link]

  • Dana Bioscience. 3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl est. Available at: [Link]

  • Pharmaffiliates. CAS No : 193269-78-2 | Product Name : Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). Available at: [Link]

Sources

Spectroscopic Data for 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (CAS No. 1011479-72-3) is a unique, non-natural amino acid derivative that has garnered interest in medicinal chemistry and drug discovery. Its rigid azetidine core, coupled with the orthogonal protecting groups (Boc and ethyl ester), makes it a valuable building block for introducing conformational constraints into peptides and small molecule therapeutics. The presence of a quaternary center at the 3-position further adds to its structural novelty.

Despite its commercial availability from several suppliers, a comprehensive public repository of its experimental spectroscopic data is notably absent from the scientific literature. This guide, therefore, aims to provide an in-depth technical overview of the expected spectroscopic characteristics of this compound based on fundamental principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, supported by data from structurally analogous molecules. This predictive approach is intended to serve as a valuable resource for researchers in the absence of published experimental spectra.

Molecular Structure and Key Functional Groups

The structure of this compound comprises several key functional groups that dictate its spectroscopic behavior:

  • Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom.

  • Tert-butoxycarbonyl (Boc) Group: A common amine protecting group.

  • Ethyl Ester Group: An ester functional group.

  • Primary Amine: An amino group at a quaternary carbon.

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~4.2Quartet2H-OCH₂CH₃Protons of the methylene group of the ethyl ester, split by the adjacent methyl group.
~4.0 - 3.8Multiplet4HAzetidine ring CH₂The two methylene groups of the azetidine ring are diastereotopic and will likely appear as complex multiplets.
~2.0Singlet (broad)2H-NH₂The protons of the primary amine are expected to be a broad singlet and may exchange with D₂O.
~1.45Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
~1.25Triplet3H-OCH₂CH₃Protons of the methyl group of the ethyl ester, split by the adjacent methylene group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

G cluster_workflow ¹H NMR Workflow A Sample Preparation (in CDCl₃ with TMS) B Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Integration, Peak Picking, Interpretation) C->D

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts (in ppm) in CDCl₃ are:

Predicted Chemical Shift (ppm)AssignmentRationale
~173-C(O)O- (ethyl ester)The carbonyl carbon of the ethyl ester is expected at a typical ester chemical shift.
~156-N-C(O)O- (Boc)The carbonyl carbon of the Boc group is characteristic for carbamates.
~80-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~62-OCH₂CH₃The methylene carbon of the ethyl ester.
~58C3 of azetidineThe quaternary carbon of the azetidine ring bonded to the amino and ester groups.
~50C2 and C4 of azetidineThe two methylene carbons of the azetidine ring are expected to be in this region.
~28-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.
~14-OCH₂CH₃The methyl carbon of the ethyl ester.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

  • Acquisition Parameters:

    • Mode: Proton-decoupled

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the recommended method for analyzing this compound.

Predicted m/zIon
245.1498[M+H]⁺
267.1317[M+Na]⁺
189.1079[M-C₄H₈+H]⁺ (loss of isobutylene)
145.0766[M-Boc+H]⁺ (loss of the Boc group)

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3-4 kV

    • Drying gas flow and temperature: Optimized for the instrument.

    • Mass range: 50-500 m/z

  • Data Analysis: Determine the accurate mass of the molecular ion and characteristic fragment ions.

G cluster_workflow Mass Spectrometry Workflow A Sample Preparation (in Methanol) B Direct Infusion (ESI Source) A->B C Data Acquisition (High-Resolution MS) B->C D Data Analysis (Accurate Mass Determination) C->D

Caption: Experimental workflow for acquiring a mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3300N-H stretchPrimary amine
~2980-2850C-H stretchAlkanes (azetidine, ethyl, tert-butyl)
~1740C=O stretchEthyl ester
~1690C=O stretchBoc carbamate
~1520N-H bendPrimary amine
~1160C-O stretchEster and carbamate

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The compound, if a liquid or oil, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Background Correction: A background spectrum of the empty sample compartment (or the salt plates/KBr pellet) should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

References

  • At the time of this writing, no direct publications detailing the experimental spectroscopic data for this compound were found. The predicted data is based on general principles of organic spectroscopy and data from structurally similar compounds available in chemical databases and publications.

Whitepaper: The Expanding Therapeutic Potential of Substituted Aminoazetidines: A Technical Guide to Biological Activity and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain imparts a unique three-dimensional geometry, offering a compelling blend of structural rigidity and metabolic stability that is highly attractive for novel therapeutic design.[3][4] This guide provides an in-depth exploration of the diverse biological activities of substituted aminoazetidines, focusing on their roles as potent and selective modulators of enzymes, receptors, and transporters. We will dissect the critical structure-activity relationships (SAR) that govern their function, provide detailed protocols for their biological evaluation, and offer field-proven insights into the causal logic behind experimental design for drug development professionals.

The Azetidine Core: A Scaffold of Untapped Potential

The constrained nature of the azetidine ring provides a fixed spatial orientation for substituents, which can lead to a favorable entropic contribution upon binding to a biological target.[4] While historically challenging to synthesize, modern methodologies such as intramolecular C-H amination and the strain-release functionalization of 1-azabicyclo[1.1.0]butanes have made diverse azetidine building blocks more accessible.[1] The addition of an amino group and further substitutions creates a versatile platform for probing biological space, leading to the discovery of potent agents across multiple therapeutic areas.[2][5]

Modulating Enzymatic Activity: Precision Inhibition

Substituted aminoazetidines have proven to be particularly effective as enzyme inhibitors. The scaffold can act as a rigid anchor, positioning key functional groups to interact with enzyme active sites with high affinity and specificity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, making it a key target for the treatment of type 2 diabetes.[6][7] Azetidine-based inhibitors are among the most potent and well-studied classes.

  • Mechanism & SAR: These inhibitors typically feature a "warhead" group, such as a nitrile or ketone, that interacts with the catalytic serine residue. The structure-activity relationships for azetidine-based DPP-4 inhibitors are well-defined.[8] Key subtypes include 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines. A critical insight is that large, hydrophobic amino acid groups attached to the azetidine nitrogen significantly enhance potency, often achieving sub-micromolar to low nanomolar activity.[9][8] Interestingly, DPP-4 inhibition is not highly sensitive to the stereochemistry at the 2-position of the azetidine ring.[9]

  • Causality in Design—The Stability Challenge: A crucial consideration for 2-cyano and 2-ketoazetidines is their potential for chemical instability. These "warhead"-based inhibitors can undergo internal cyclization to form inactive species.[9][8] This known liability necessitates a specific experimental checkpoint. Early-stage development must include aqueous stability assays to select for compounds, like certain members of the cyanoazetidine series, that exhibit stability comparable to related cyanopyrrolidines.[9] In contrast, 3-fluoroazetidines were developed to circumvent this instability, offering good potency without the propensity for cyclization.[9]

Substitution Position/TypeMoiety ExampleGeneral Effect on DPP-4 InhibitionRationale & Causality
Azetidine N1 Large, hydrophobic amino acidsPotency Increase Fills a hydrophobic pocket (S2) in the DPP-4 active site, enhancing binding affinity.
Azetidine C2 Cyano (-CN) or Keto (=O) groupEssential for Activity Acts as a "warhead" to form a covalent or reversible-covalent interaction with the catalytic Ser630 residue.
Azetidine C2 Stereochem (R) vs. (S) configurationMinimal Impact The binding pocket can accommodate both enantiomers, suggesting flexibility around the catalytic triad.
Azetidine C3 Fluoro (-F) groupPotent Inhibition The fluorine atom can form favorable interactions and improve metabolic stability without the cyclization liability of C2 warheads.
Cathepsin K Inhibitors

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a primary target for anti-resorptive therapies to treat osteoporosis.[10][11] Substituted azetidinones (a class of aminoazetidines) have emerged as selective inhibitors.

  • Mechanism & SAR: The key to success in this area is achieving selectivity over other cathepsins (e.g., B, L, S) to avoid off-target effects. For 3,4-disubstituted azetidinone inhibitors, the use of cyclic moieties as P2 elements has been identified as a critical strategy for achieving high selectivity against Cathepsin K.[12] Highly potent inhibitors often feature azadipeptide nitrile structures, which have demonstrated Kᵢ values in the low picomolar range and over 1000-fold selectivity.[13]

Targeting Receptors and Transporters: Neurological and Metabolic Applications

The rigid framework of aminoazetidines makes them ideal for interacting with the well-defined binding pockets of receptors and transporters, particularly in the central nervous system (CNS) and for metabolic diseases.

G-Protein Coupled Receptor (GPR119) Agonists

GPR119 is a GPCR expressed in pancreatic β-cells and intestinal enteroendocrine cells.[14] Its activation stimulates the release of insulin and incretins, making it an attractive target for type 2 diabetes.[15][16]

  • Mechanism & SAR: Azetidine derivatives have been successfully developed as potent GPR119 agonists.[17] The azetidine ring often serves as a central scaffold connecting a pyrimidine headgroup to a substituted phenyl or cyclohexene tail. Structure-activity relationship studies have shown that substitutions on the azetidine ring can fine-tune potency and pharmacokinetic properties.[14]

Below is a diagram illustrating the GPR119 signaling pathway initiated by an aminoazetidine agonist.

GPR119_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell agonist Azetidine Agonist gpr119 GPR119 Receptor agonist->gpr119 Binds g_protein Gs Protein (α, β, γ subunits) gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates secretion Insulin / GLP-1 Secretion pka->secretion Promotes

Caption: GPR119 signaling pathway activated by an azetidine agonist.

Triple Reuptake Inhibitors (TRIs)

A significant advance in antidepressant therapy is the development of TRIs, which block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) simultaneously.[18] 3-Aminoazetidine derivatives have been explored as a novel scaffold for TRIs.

  • Mechanism & SAR: By modifying substituents on the 3-aminoazetidine core, researchers can modulate the inhibitory activity against the three monoamine transporters.[18][19] Bioisosteric modification of a 3-α-oxyazetidine scaffold to a 3-aminoazetidine led to compounds with high inhibitory activity against hSERT and hNET and moderate activity against hDAT.[18] An important SAR finding is that the bulkiness of the R₁ substituent appears to be a disadvantage for reuptake inhibitory activities, with smaller groups like cyclopropyl or phenyl showing better activity than bulky groups like naphthyl.[18]

A Framework for Biological Evaluation: From Bench to Insight

Evaluating the biological activity of novel substituted aminoazetidines requires a systematic, multi-tiered approach known as a screening cascade.[20] This ensures that resources are focused on the most promising compounds.

The Screening Cascade

The goal is to move from a large set of synthesized compounds to a few well-characterized leads. This process involves a series of assays, each with increasing complexity and physiological relevance.

Screening_Cascade synthesis Compound Library (Substituted Aminoazetidines) primary_assay Primary Assay (High-Throughput, Biochemical) e.g., DPP-4 Enzyme Inhibition synthesis->primary_assay hit_confirm Hit Confirmation & Dose-Response (IC50) primary_assay->hit_confirm Identifies 'Hits' secondary_assay Secondary / Orthogonal Assay (Confirms Mechanism) e.g., Mass Spec Detection hit_confirm->secondary_assay Validates Hits cellular_assay Cellular Assay (Physiological Context) e.g., HEK293 Transporter Uptake secondary_assay->cellular_assay Confirms On-Target Activity selectivity Selectivity Panel (Against Related Targets) e.g., Other Cathepsins cellular_assay->selectivity pk_pd ADME/PK Studies (In Vivo Models) selectivity->pk_pd Optimized Leads lead Lead Candidate pk_pd->lead

Caption: A typical drug discovery workflow for evaluating aminoazetidines.

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a standard biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant DPP-4. This is a foundational, self-validating experiment.

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-AMC. In the presence of an inhibitor, the rate of fluorescent product (AMC) formation is reduced.

Materials:

  • Human recombinant DPP-4 enzyme

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Fluorogenic Substrate: Gly-Pro-AMC

  • Test Compounds (substituted aminoazetidines), dissolved in DMSO

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Also include wells for a positive control (Sitagliptin) and a negative control (DMSO only).

  • Enzyme Addition: Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer. Add the enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" blanks.

  • Pre-incubation (Self-Validation Step): Incubate the plate for 15 minutes at room temperature. This step is critical as it allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Reaction Initiation: Prepare the Gly-Pro-AMC substrate solution in assay buffer. Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Measure the fluorescence intensity every 60 seconds for 20-30 minutes. The rate of reaction (slope of fluorescence vs. time) is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data: Set the average rate of the negative control (DMSO) as 100% activity and the blank (no enzyme) as 0% activity.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

Substituted aminoazetidines represent a highly versatile and valuable class of scaffolds for modern drug discovery. Their unique conformational constraint has been successfully leveraged to develop potent and selective inhibitors, agonists, and modulators for a wide range of biological targets, spanning metabolic diseases, oncology, and neurological disorders.[21][22][23] The continued development of novel synthetic routes will further expand the accessible chemical space, while a systematic and robust biological evaluation cascade remains paramount to unlocking their full therapeutic potential. As our understanding of structure-activity relationships deepens, the rational design of next-generation aminoazetidine-based therapeutics holds immense promise for addressing unmet medical needs.

References

  • Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., Lautar, S., Thomas, B., & Rojas, C. (2007). Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 597–608. [Link]

  • Gauthier, J. Y., Chauret, N., Cromlish, W., Desmarais, S., Duong, L. T., Falgueyret, J. P., ... & Wesolowski, G. (2003). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P2 elements for selectivity. Bioorganic & Medicinal Chemistry Letters, 13(12), 2051-2053. [Link]

  • Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Bioanalysis & Biomedicine, 10(5). [Link]

  • Wu, W. L., Caplen, M. A., Domalski, M. S., Zhang, H., Fawzi, A., & Burnett, D. A. (2002). Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(21), 3157–3160. [Link]

  • Lee, H., Lim, H., Lee, J., Park, W. K., & Ahn, S. (2018). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Omega, 3(11), 16323–16335. [Link]

  • Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., ... & Rojas, C. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current topics in medicinal chemistry, 7(6), 597-608. [Link]

  • Kim, Y., Lee, J. H., Lee, Y. S., Kim, H. R., Lee, S. H., Park, H. G., ... & Lee, J. (2022). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 65(11), 7838–7852. [Link]

  • Wang, T., & Girke, T. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(7), 1223–1229. [Link]

  • BioWorld. (2004). Novel DPP-IV inhibitors under study at Guilford. BioWorld Science. [Link]

  • Welsh, W. J., & Szpylka, J. (1990). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Tetrahedron Letters, 31(48), 6959-6962. [Link]

  • Disch, J. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • AstraZeneca. (2007). AZETIDINE DERIVATIVES AS G-PROTEIN COUPLED RECEPTOR (GPR119) AGONISTS. World Intellectual Property Organization. [Link]

  • Ferraris, D., et al. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Johns Hopkins University. [Link]

  • SciTechnol. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. [Link]

  • Urbonaitė, S., Vaickelionienė, R., Vaickelionis, G., Meišteras, E., Petraitis, J., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 978. [Link]

  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

  • Kacher, I., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Hemanth Kumar, K., & Jayaroja, M. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 13(5), 1043–1050. [Link]

  • Chem Help ASAP. (2023). Types of Assays Used in Early Drug Discovery. YouTube. [Link]

  • Wu, W. L., et al. (2002). Synthesis and Structure—Activity Relationships of Aminoalkylazetidines as ORL1 Receptor Ligands. ResearchGate. [Link]

  • Al-Khawaja, A., Andersen, K., Jensen, A. A., Nielsen, B., & Krogsgaard-Larsen, P. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453–2466. [Link]

  • Loza-Mejía, M. A., & Salazar, J. R. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 28(20), 7111. [Link]

  • Harada, H., et al. (2015). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry, 23(11), 2735-2746. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • Ali, A., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(8), 910–915. [Link]

  • Wang, C. C., et al. (2021). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances, 11(13), 7483–7492. [Link]

  • Sharma, R., Samadhiya, P., & Sharma, S. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(3), 218-225. [Link]

  • Al-Ghorbani, M., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Bulletin of University of Karaganda-Chemistry, 114(2), 5-21. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Scott, J. S., et al. (2014). Discovery of structurally novel, potent and orally efficacious GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(10), 2383-2387. [Link]

  • Khan, I., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. International Journal of Molecular Sciences, 25(12), 6667. [Link]

  • Wu, G., et al. (2013). Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays. Organic & Biomolecular Chemistry, 11(7), 1143-1148. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Teno, N., et al. (2007). Novel scaffold for cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6096-6100. [Link]

  • Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • da Silva, L. C. R., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(18), 5897. [Link]

  • Liu, W., et al. (2024). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Nature Chemistry. [Link]

  • BioWorld. (2008). New compounds for neurological disorders reported in recent patents. BioWorld Science. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Azetidines in Medicinal Chemistry

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their strained ring system imparts unique conformational constraints, making them valuable as bioisosteres for other cyclic and acyclic structures.[3] The incorporation of an azetidine scaffold can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional architecture that can enhance binding affinity to biological targets.[1][4]

Specifically, 3-aminoazetidine-3-carboxylic acid derivatives are of considerable interest as constrained β-amino acid analogs.[5] The compound 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[4][6] The presence of a Boc-protected amine on the ring nitrogen and an ethyl ester at the 3-position, along with a free amino group, allows for orthogonal chemical modifications, making it a valuable intermediate for combinatorial chemistry and library synthesis.[4]

This document provides a detailed experimental protocol for the synthesis of this compound, commencing from commercially available starting materials. The described methodology is based on established synthetic transformations for azetidine chemistry, ensuring a reliable and reproducible procedure.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a multi-step sequence. A common and effective strategy involves the initial construction of a suitably protected azetidine ring, followed by the introduction of the desired functional groups at the 3-position. One plausible route begins with the synthesis of a 3-azidoazetidine-3-carboxylate intermediate, which can then be reduced to the corresponding amine.[7]

The following workflow outlines the key transformations:

Synthetic Workflow A Starting Materials B Synthesis of Ethyl 3-bromoazetidine-3-carboxylate A->B Cyclization C Azidation B->C Nucleophilic Substitution D N-Boc Protection C->D Protection E Reduction of Azide D->E Hydrogenolysis F Final Product E->F Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is divided into three main stages:

  • Synthesis of Ethyl 3-azidoazetidine-3-carboxylate.

  • N-Boc protection of the azetidine nitrogen.

  • Reduction of the azide to the primary amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 2-(bromomethyl)acrylate≥98%Commercially Available
Benzylamine≥99%Commercially Available
Sodium azide≥99.5%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially Available
Palladium on carbon (10% Pd/C)Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Celite®Commercially Available
Stage 1: Synthesis of Ethyl 3-azidoazetidine-3-carboxylate

This stage involves the formation of the azetidine ring followed by the introduction of the azide functionality.

Step 1.1: Synthesis of Ethyl 1-benzyl-3-bromoazetidine-3-carboxylate

  • Rationale: This step involves a cyclization reaction to form the azetidine ring. Benzylamine serves as both a nucleophile and the source of the ring nitrogen. The benzyl group can be removed later via hydrogenolysis.

  • Procedure:

    • To a solution of ethyl 2-(bromomethyl)acrylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzylamine (2.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford ethyl 1-benzyl-3-bromoazetidine-3-carboxylate.

Step 1.2: Synthesis of Ethyl 1-benzyl-3-azidoazetidine-3-carboxylate

  • Rationale: The bromo group at the 3-position is displaced by an azide nucleophile. This is a standard SN2 reaction.

  • Procedure:

    • Dissolve ethyl 1-benzyl-3-bromoazetidine-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude ethyl 1-benzyl-3-azidoazetidine-3-carboxylate is often used in the next step without further purification.

Stage 2: N-Boc Protection
  • Rationale: The benzyl protecting group is replaced with a Boc group. This is achieved by first removing the benzyl group via hydrogenolysis, followed by the introduction of the Boc group.

Step 2.1: Synthesis of 1-Tert-butyl 3-ethyl 3-azidoazetidine-1,3-dicarboxylate

  • Procedure:

    • Dissolve the crude ethyl 1-benzyl-3-azidoazetidine-3-carboxylate (1.0 eq) in methanol (0.1 M).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.

    • Carefully add 10% Palladium on carbon (10 mol %) to the reaction mixture.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield 1-Tert-butyl 3-ethyl 3-azidoazetidine-1,3-dicarboxylate.

Stage 3: Reduction of the Azide to the Primary Amine
  • Rationale: The azide group is selectively reduced to a primary amine using catalytic hydrogenation. This is a clean and efficient method for this transformation.[7]

Step 3.1: Synthesis of this compound

  • Procedure:

    • Dissolve 1-Tert-butyl 3-ethyl 3-azidoazetidine-1,3-dicarboxylate (1.0 eq) in ethyl acetate (0.1 M).[8]

    • Add 10% Palladium on carbon (10 mol %) to the solution.[8]

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.[8]

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, filter the catalyst through a pad of Celite® and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound, which can be used without further purification if of sufficient purity, or can be further purified by chromatography if necessary.[8]

Characterization Data

The following table summarizes the expected characterization data for the final product.

AnalysisExpected Results
¹H NMR Peaks corresponding to the tert-butyl group (singlet, ~1.45 ppm), the ethyl ester (triplet, ~1.25 ppm and quartet, ~4.20 ppm), the azetidine ring protons, and the amino group protons.
¹³C NMR Resonances for the carbonyls of the Boc and ester groups, the quaternary carbon of the tert-butyl group, the carbons of the ethyl group, and the carbons of the azetidine ring.
Mass Spec (ESI) Calculated m/z for C₁₂H₂₂N₂O₄, found [M+H]⁺.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Palladium on carbon is flammable. Handle with care and do not allow it to dry out completely.

  • Hydrogen gas is flammable and explosive. Ensure proper grounding and ventilation when performing hydrogenolysis reactions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The protocol described herein provides a reliable and detailed method for the synthesis of this compound, a valuable building block for drug discovery and medicinal chemistry. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this compound for use in their synthetic endeavors. The versatility of this molecule allows for further elaboration, making it a key intermediate in the development of novel chemical entities.[4]

References

  • ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine | 193269-78-2.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Benchchem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1.
  • Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
  • ResearchGate. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • ChemShuttle. (n.d.). This compound;CAS No..
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • SciSpace. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
  • Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids.
  • iChemical. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2.
  • (n.d.). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

Sources

The Strategic Deployment of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is relentless. Small, strained ring systems have emerged as particularly valuable motifs, offering unique three-dimensional arrangements of functional groups that can effectively probe the binding pockets of biological targets. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its rigid structure imparts a degree of conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for their targets. Furthermore, the non-planar nature of the azetidine ring allows for the exploration of chemical space not readily accessible with more traditional, planar aromatic systems.

This guide focuses on a particularly versatile and strategically important building block: 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate . This compound features a quaternary center on the azetidine ring, presenting an amino group and an ethyl ester. The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which allows for selective deprotection and further functionalization. This trifunctional nature makes it a powerful tool for the synthesis of complex molecules, particularly in the development of novel therapeutics such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Synthesis of this compound: A Proposed Protocol

The synthesis of the title compound can be efficiently achieved from the commercially available 1-Boc-3-azetidinone . A plausible and robust method involves a modified Strecker synthesis, a classic reaction for the formation of α-amino acids.[1][2] In this case, the ketone of the azetidinone serves as the electrophilic carbon.

Synthetic Workflow Diagram

G A 1-Boc-3-azetidinone B Intermediate Iminium Ion A->B NH3, EtOH C Intermediate α-aminonitrile B->C Ethyl Cyanoformate (EtO2CCN) D 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate C->D H2O/H+ (mild hydrolysis) or work-up

Caption: Proposed synthetic pathway to the title compound.

Detailed Protocol

Reaction: One-pot synthesis of this compound.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (equiv.)
1-Boc-3-azetidinone398489-26-4171.215.00 g29.2 mmol (1.0)
Ammonia (7N in Methanol)7664-41-717.0312.5 mL87.5 mmol (3.0)
Ethyl Cyanoformate623-49-499.093.18 mL35.0 mmol (1.2)
Methanol (anhydrous)67-56-132.0450 mL-
Dichloromethane (DCM)75-09-284.93100 mL-
Saturated aq. NaHCO3144-55-884.0150 mL-
BrineN/AN/A50 mL-
Anhydrous MgSO47487-88-9120.37--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-azetidinone (5.00 g, 29.2 mmol).

  • Dissolve the ketone in 50 mL of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 7N solution of ammonia in methanol (12.5 mL, 87.5 mmol) to the stirred solution. Stir for 30 minutes at 0 °C to facilitate imine formation.

  • In a separate, dry dropping funnel, prepare a solution of ethyl cyanoformate (3.18 mL, 35.0 mmol) in 10 mL of anhydrous methanol.

  • Add the ethyl cyanoformate solution dropwise to the reaction mixture at 0 °C over a period of 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product, an α-aminonitrile, is then carefully hydrolyzed during workup or with a mild aqueous acid wash to afford the final product. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure this compound.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~4.2 (q, 2H, OCH₂CH₃), ~4.0-3.8 (m, 4H, azetidine CH₂), ~2.0 (s, 2H, NH₂), ~1.45 (s, 9H, C(CH₃)₃), ~1.25 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~173 (C=O, ester), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~62 (OCH₂CH₃), ~58 (azetidine quaternary C), ~50 (azetidine CH₂), ~28.5 (C(CH₃)₃), ~14 (OCH₂CH₃).

  • MS (ESI+): m/z = 245.1 [M+H]⁺.

Application Notes: A Versatile Scaffold for Bioactive Molecules

The unique arrangement of functional groups in this compound allows for its strategic incorporation into a variety of molecular scaffolds. The primary amino group at the 3-position is a key nucleophilic handle for elaboration, while the Boc-protected nitrogen and the ethyl ester provide orthogonal sites for further modifications.

Application Workflow Diagram

G cluster_0 Selective Functionalization Pathways cluster_1 Amide Coupling cluster_2 Boc Deprotection cluster_3 Ester Hydrolysis Start 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate A1 R-COOH, Coupling Agents (e.g., HATU, EDCI) Start->A1 Path A B1 Acidic Conditions (e.g., TFA, HCl in Dioxane) Start->B1 Path B C1 Base Hydrolysis (e.g., LiOH, NaOH) Start->C1 Path C A2 N-acylated Product A1->A2 B2 Free Azetidine Nitrogen B1->B2 C2 3-Carboxylic Acid Azetidine C1->C2

Caption: Orthogonal reactivity of the title compound.

Protocol 1: Amide Bond Formation at the 3-Amino Group

The sterically hindered primary amine at the C3 position can be acylated to form stable amide bonds, a common linkage in many therapeutic agents.

Reaction: Acylation with a carboxylic acid.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (equiv.)
This compound1011479-72-3244.29244 mg1.0 mmol (1.0)
Carboxylic Acid (R-COOH)VariesVaries1.1 mmol1.1
HATU148893-10-1380.23418 mg1.1 mmol (1.1)
DIPEA7087-68-5129.240.35 mL2.0 mmol (2.0)
N,N-Dimethylformamide (DMF, anhydrous)68-12-273.095 mL-

Procedure:

  • In a dry vial, dissolve the carboxylic acid (1.1 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (3 mL).

  • Add DIPEA (0.35 mL, 2.0 mmol) and stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (244 mg, 1.0 mmol) in anhydrous DMF (2 mL).

  • Add the solution of the azetidine building block to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the N-acylated product.

Application Insight: This reaction is fundamental for incorporating the 3-aminoazetidine scaffold into peptide-like structures or as a linker in more complex molecules like PROTACs. The azetidine provides a rigid spacer that can be crucial for orienting the different parts of the molecule for optimal biological activity.[3]

Protocol 2: Selective Boc Deprotection

The Boc group on the azetidine nitrogen can be selectively removed under acidic conditions, leaving the ethyl ester and any newly formed amide bond intact. This unmasks the secondary amine of the azetidine ring for further functionalization.

Reaction: Removal of the Boc protecting group.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (equiv.)
Boc-protected azetidine derivativeVariesVaries1.0 mmol1.0
Trifluoroacetic Acid (TFA)76-05-1114.021 mL-
Dichloromethane (DCM)75-09-284.934 mL-

Procedure:

  • Dissolve the Boc-protected azetidine derivative (1.0 mmol) in dichloromethane (4 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (1 mL) to the solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting TFA salt of the deprotected azetidine can often be used directly in the next step or can be neutralized with a mild base.

Application Insight: This deprotection is a key step in multi-step syntheses. For example, in the synthesis of certain kinase inhibitors, the azetidine nitrogen is often arylated or alkylated to interact with specific residues in the kinase active site.[4]

Protocol 3: Saponification of the Ethyl Ester

The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This introduces a new functional handle for further chemistry, such as amide bond formation.

Reaction: Hydrolysis of the ethyl ester.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (equiv.)
Azetidine ethyl ester derivativeVariesVaries1.0 mmol1.0
Lithium Hydroxide (LiOH)1310-65-223.9548 mg2.0 mmol (2.0)
Tetrahydrofuran (THF)109-99-972.115 mL-
Water7732-18-518.025 mL-
1N HCl7647-01-036.46As needed-

Procedure:

  • Dissolve the azetidine ethyl ester derivative (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

  • Add lithium hydroxide (48 mg, 2.0 mmol) and stir the reaction at room temperature for 2-6 hours. Monitor the hydrolysis by LC-MS.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product.

Application Insight: The conversion of the ester to a carboxylic acid is crucial for creating derivatives that can mimic natural amino acids or act as a handle for conjugation to other molecules. This functionality is particularly useful in the design of peptidomimetics and other bioactive compounds.[5]

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature, with orthogonally protected and modifiable sites, allows for the controlled and systematic synthesis of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their quest for the next generation of therapeutic agents. The strategic incorporation of this and related azetidine scaffolds will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

  • Supporting Information for a versatile strategy for the synthesis of sequence-defined peptoids. Royal Society of Chemistry. Retrieved from [Link]

  • iChemical. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-TERT.-BUTYL-3,3-DINITRO-(15)-N(1)-AZETIDINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 184.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry, 14(2), 147–154.
  • Zhang, T., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 127.
  • OUCI. (n.d.). Reactions of ethyl cyanoformate with cycloimmonium salts: a direct pathway to fused or substituted azaheterocycles. Retrieved from [Link]

  • Jaime-Figueroa, S., et al. (2021). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. ACS Medicinal Chemistry Letters, 12(10), 1614–1622.
  • Pharmaffiliates. (n.d.). Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). Retrieved from [Link]

  • Bhardwaj, V., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 10.
  • Liu, L., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22022.
  • EP3530290A1 - Alpha aminoacid ester-drug conjugates hydrolysable by carboxylesterase. Google Patents.
  • The Reaction of Aminoesters with Ethyl Isocyanate: Open Chain Models of Desthiobiotin. ElectronicsAndBooks. Retrieved from [Link]

  • R Discovery. (2012). PROTAC the protein. Retrieved from [Link]

  • PubMed. (2021). Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020... Retrieved from [Link]

  • Bain, J., et al. (2007). The Glycogen Synthase Kinase Inhibitor 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) Is a Partial Agonist of the Aryl Hydrocarbon Receptor. Molecular Pharmacology, 72(4), 841-849.
  • Chemical Communications (RSC Publishing). (n.d.). Enantioselective hydrolysis of amino acid esters by apomyoglobin... Retrieved from [Link]

  • PubMed. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]

Sources

The Synthetic Versatility of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. Its rigid, three-dimensional structure offers a distinct advantage over more flexible acyclic or larger ring systems, enabling chemists to present appended functional groups in well-defined spatial orientations. This conformational constraint can lead to enhanced binding affinity, improved selectivity, and a more favorable metabolic profile.[1][2]

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is a particularly valuable building block within this class of compounds.[3][4] It possesses a unique combination of features: a sterically hindered Boc-protected nitrogen that allows for selective manipulation of other functional groups, a primary amine for diverse derivatization, and an ethyl ester that can be further modified or hydrolyzed. This trifunctional nature makes it an exceptionally versatile synthon for the construction of complex molecules, including spirocyclic systems and peptide isosteres.[5][6] This guide provides an in-depth exploration of the applications of this building block in organic synthesis, complete with detailed protocols and mechanistic insights.

Core Applications and Synthetic Strategies

The utility of this compound stems from its ability to serve as a constrained diamine or amino acid surrogate. The primary amino group is a key handle for a variety of transformations, most notably amide bond formation and reductive amination.

Amide Coupling: Forging Peptidic and Non-Peptidic Linkages

The primary amine of this compound readily participates in amide coupling reactions with a wide range of carboxylic acids. This transformation is fundamental to the synthesis of novel peptidomimetics, where the azetidine core introduces a rigid turn or kink in the peptide backbone.[7] The choice of coupling reagent is critical and depends on the steric and electronic properties of the carboxylic acid, as well as the desired reaction conditions.

Caption: Generalized workflow for amide coupling.

1-Hydroxy-7-azabenzotriazole (HATU) is a highly efficient coupling reagent that often provides high yields and minimal racemization. This protocol is a reliable starting point for most amide bond formations with the title compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with a 5% aqueous solution of lithium chloride to remove residual DMF, followed by a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (Et₃N) or DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add the base (Et₃N or DIPEA, 2.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Comparative Data for Amide Coupling Reagents

Coupling ReagentBaseSolventTypical Reaction TimeRelative CostKey Advantages
HATU DIPEADMF2-4 hoursHighFast reaction rates, low racemization
EDC/HOBt Et₃N/DIPEADCM/DMF12-16 hoursLowCost-effective, readily available
PyBOP DIPEADMF4-8 hoursHighEffective for hindered substrates
T3P PyridineDCM/EtOAc6-12 hoursMediumClean work-up (water-soluble byproducts)
Reductive Amination: Building Substituted Amines

Reductive amination provides a powerful method for forming C-N bonds and is particularly useful for introducing the azetidine moiety onto a carbonyl-containing molecule. The primary amine of this compound can be reacted with aldehydes or ketones to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine.

Caption: Generalized workflow for reductive amination.

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of azetidines.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic amount, optional)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aldehyde or ketone (1.1 eq) and this compound (1.0 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume of DCE).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel chromatography.

Synthesis of Spirocyclic Azetidines

The geminal amino and ester functionalities of this compound make it an ideal precursor for the synthesis of spirocyclic azetidines.[6][8][9] These structures are of significant interest in medicinal chemistry as they introduce a high degree of three-dimensionality and rigidity. A common strategy involves the intramolecular cyclization of a suitably functionalized derivative.

G A 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate B Amide coupling with a halo-acid A->B Step 1 C N-Alkylated Intermediate B->C D Intramolecular Cyclization (e.g., with NaH) C->D Step 2 E Spiro-azetidine Lactam D->E

Caption: A conceptual synthetic route to spiro-azetidine lactams.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides access to a rich diversity of complex molecular architectures. Its ability to act as a constrained diamine or amino acid surrogate, coupled with the orthogonal reactivity of its functional groups, makes it an invaluable tool for researchers in drug discovery and organic synthesis. The protocols outlined in this guide serve as a robust starting point for the exploration of its synthetic potential. As the demand for novel, three-dimensional chemical matter continues to grow, the applications of this and related azetidine building blocks are poised to expand significantly, paving the way for the next generation of therapeutic agents.

References

  • 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (2013). Wiley Online Library. Available at: [Link]

  • Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry. Available at: [Link]

  • Fröhlich, J., Sauter, F., & Blasl, K. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Heterocycles. Available at: [Link]

  • Synthesis of Azetidines. (2017). Chinese Journal of Chemistry. Available at: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. Available at: [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. Available at: [Link]

  • 1-tert-butyl 3-ethyl 3-aminoazetidine-1, 3-dicarboxylate, min 97%, 1 gram. (n.d.). A-Star Research. Available at: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. (2018). ResearchGate. Available at: [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (2022). National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2022). National Institutes of Health. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Available at: [Link]

Sources

Application Note: Synthetic Derivatization Strategies for 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to a Versatile Azetidine Building Block

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is a highly valuable, non-natural α-amino acid derivative built upon the strained azetidine scaffold. Its structure incorporates several key features that make it an attractive starting point for chemical library synthesis and lead optimization in drug discovery.

  • Azetidine Core: The four-membered ring acts as a rigid, three-dimensional scaffold, offering a unique vectoral projection of substituents into chemical space compared to more common five- or six-membered rings. This structural feature is increasingly sought after in medicinal chemistry.[1][2]

  • Orthogonally Protected Dicarboxylate: The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., TFA). The ethyl ester at the C3 position offers another site for potential modification, such as hydrolysis to the corresponding carboxylic acid.

  • Quaternary Center: The C3 position is a fully substituted stereocenter, which can impart specific conformational constraints on the final molecule.

  • Primary Amino Group: The nucleophilic primary amine at C3 is the key reactive handle for a wide array of derivatization reactions, allowing for the facile introduction of diverse functional groups and pharmacophores.

This guide provides detailed protocols and scientific rationale for the most common and effective derivatization strategies targeting the C3-amino group of this versatile building block.

G start 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate acyl N-Acylation start->acyl RCOCl or RCOOH, Coupling Agent sulfonyl N-Sulfonylation start->sulfonyl RSO₂Cl, Base reductive Reductive Amination start->reductive RCHO, [H] urea Urea / Thiourea Formation start->urea RNCO or RNCS amide Amide Derivatives acyl->amide sulfonamide Sulfonamide Derivatives sulfonyl->sulfonamide sec_amine Secondary Amine Derivatives reductive->sec_amine urea_prod Urea / Thiourea Derivatives urea->urea_prod

Caption: Overview of derivatization pathways for the title compound.

N-Acylation and Amide Bond Formation

Rationale: The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. Amides are structurally stable and can participate in crucial hydrogen bonding interactions with biological targets. This section covers two primary methods: reaction with activated acyl species and direct coupling with carboxylic acids.

Protocol 2.1: Acylation using Acyl Halides

This protocol describes a direct and efficient method for forming amides using readily available acyl chlorides.

Workflow Overview:

G A Dissolve Substrate & Base in DCM B Cool to 0°C A->B C Add Acyl Chloride (dropwise) B->C D Warm to RT & Stir C->D E Aqueous Work-up D->E F Purify (Chromatography) E->F G Final Product F->G

Caption: Workflow for N-acylation with acyl chlorides.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2–1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Causality and Expert Insights:

  • Choice of Base: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). The added base (TEA or DIPEA) is essential to neutralize this acidic byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control: The initial cooling to 0 °C mitigates the high reactivity of the acyl chloride, preventing potential side reactions and ensuring a controlled formation of the desired amide.

  • Stoichiometry: A slight excess of the acyl chloride is used to ensure complete consumption of the valuable azetidine starting material. A large excess should be avoided as it can complicate purification.

Protocol 2.2: Amide Coupling with Carboxylic Acids

For cases where the acyl chloride is unstable or not commercially available, direct coupling with a carboxylic acid using a peptide coupling reagent is the preferred method.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), a coupling agent such as EDC·HCl (1.2 eq), and an additive like HOBt or HOAt (1.2 eq) in anhydrous DMF or DCM.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Amine Addition: Add the this compound (1.0 eq) to the mixture, followed by a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by flash chromatography.

Causality and Expert Insights:

  • Coupling Reagents: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) activate the carboxyl group, forming a highly reactive O-acylisourea intermediate.[3]

  • Additives: Additives such as HOBt (Hydroxybenzotriazole) trap the reactive intermediate to form an activated ester. This strategy suppresses side reactions, such as racemization (if the carboxylic acid is chiral) and the formation of N-acylurea byproducts.

N-Sulfonylation for Sulfonamide Synthesis

Rationale: The sulfonamide functional group is a key pharmacophore found in numerous approved drugs, including antibiotics and diuretics. It is a stable mimic of an amide but possesses distinct electronic and geometric properties.

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine starting material (1.0 eq) in a suitable solvent. Pyridine can be used as both the solvent and the base. Alternatively, use DCM or THF with an added base like TEA (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours.

  • Work-up: If pyridine is the solvent, remove it under high vacuum. If using DCM/THF, quench with water and perform a standard aqueous extraction as described in Protocol 2.1.

  • Purification: Purify the crude residue by flash chromatography or recrystallization.

Causality and Expert Insights:

  • Reaction Conditions: Similar to acylation, sulfonylation requires a base to scavenge the generated HCl. Pyridine is often an excellent choice as it is a moderately effective base and a good solvent for both reactants.[4]

  • Substrate Scope: This reaction is broadly applicable to a wide range of aryl and alkyl sulfonyl chlorides. The resulting sulfonamides are typically highly crystalline solids, which can simplify purification by recrystallization.

Reductive Amination

Rationale: Reductive amination is a powerful and widely used method for forming C-N bonds, providing access to secondary and tertiary amines. It proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ.[5]

Step-by-Step Methodology:

  • Preparation: To a flask, add the azetidine starting material (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

  • Dissolution: Dissolve the components in a solvent such as Dichloroethane (DCE) or DCM. Acetic acid (1-2 eq) can be added as a catalyst to promote imine formation.

  • Reducing Agent: Add a mild, selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 6-24 hours.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM or Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.

Causality and Expert Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations. It is mild enough not to reduce the aldehyde/ketone starting material significantly but is highly effective at reducing the protonated iminium ion intermediate. Its tolerance for mildly acidic conditions makes it ideal for this one-pot procedure.[5]

  • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 5-6), which facilitates the dehydration step to form the iminium ion without deactivating the amine nucleophile. The inclusion of acetic acid serves this purpose.

Synthesis of Urea and Thiourea Derivatives

Rationale: Urea and thiourea moieties are prevalent in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors. They are readily synthesized by the addition of amines to isocyanates and isothiocyanates, respectively.[6][7]

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine starting material (1.0 eq) in an aprotic solvent like THF or DCM.

  • Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature. A catalytic amount of a base like DIPEA can be added to accelerate the reaction, but it is often unnecessary.

  • Reaction: Stir the mixture at room temperature for 1-12 hours. The reaction is often rapid, and the product may precipitate from the solution.

  • Isolation: If a precipitate forms, collect the product by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by trituration with a suitable solvent (e.g., ether, hexanes) or by flash chromatography.

Causality and Expert Insights:

  • Reactivity: Isocyanates and isothiocyanates are highly electrophilic and react readily with primary amines without the need for coupling agents or activators. The reaction is typically clean and high-yielding.[8]

  • Solvent Choice: Aprotic solvents are crucial to prevent reaction of the isocyanate/isothiocyanate with the solvent.

Summary of Derivatization Reactions

Reaction Type Key Reagents Base / Catalyst Resulting Functional Group Typical Solvents
N-Acylation R-COClTEA, DIPEAAmideDCM, THF
Amide Coupling R-COOH, EDC, HOBtDIPEAAmideDMF, DCM
N-Sulfonylation R-SO₂ClPyridine, TEASulfonamidePyridine, DCM
Reductive Amination R-CHO, R₂C=OAcetic Acid (cat.)Secondary AmineDCE, DCM
Urea Formation R-N=C=O(Optional) DIPEAUreaTHF, DCM
Thiourea Formation R-N=C=S(Optional) DIPEAThioureaTHF, DCM

References

  • Ishikawa, T. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Google Patents. (1990). Novel 3-amino-2-oxo-azetidine-1-sulfonic acids.
  • Google Patents. (1989). 3-aminoazetidine, its salts and intermediates of synthesis.
  • Hassan, M., et al. (n.d.). Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti-tumor Activity. IISTE.org. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of urea and thiourea derivatives 3a–j. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. Available at: [Link]

  • Chaloin, O., et al. (n.d.). Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Available at: [Link]

Sources

Application Notes & Protocols: Amide Coupling Reactions with 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,3-Disubstituted Azetidine Scaffold

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral orientation of substituents, enabling enhanced binding to biological targets and improved physicochemical properties compared to more flexible aliphatic chains or larger ring systems. Specifically, the 3-amino-3-carboxyazetidine core, present in our topic compound, 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate , offers a unique Cα-tetrasubstituted α-amino acid analog. This building block is of significant interest for introducing conformational constraints in peptides and small molecule therapeutics. However, the synthetic utility of this scaffold is directly tied to the ability to perform robust chemical transformations, with amide bond formation being paramount.

The primary challenge in coupling reactions involving this substrate lies in the steric hindrance around the 3-amino group. This guide provides a comprehensive overview of the key considerations and detailed protocols for achieving successful amide bond formation with this valuable building block.

Core Principles for Coupling with Sterically Hindered Amines

The nucleophilicity of the amino group in this compound is significantly diminished due to the steric bulk of the adjacent tert-butoxycarbonyl (Boc) and ethyl ester groups. This necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions to drive the reaction to completion while minimizing side reactions.

Standard amide coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. For sterically demanding couplings, the latter two are generally preferred due to their higher reactivity.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents form highly reactive OAt- or OBt-active esters. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often the reagent of choice for challenging couplings due to its rapid activation and the ability of the resulting HOAt byproduct to catalyze the aminolysis step.[1]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents also form highly reactive esters. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be beneficial in preventing the formation of guanidinium byproducts, a potential side reaction with uronium salts.[2]

  • Carbodiimides (EDC, DCC): While economical, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are generally less effective for sterically hindered couplings when used alone.[3] Their efficacy can be significantly enhanced by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3]

  • Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most common choice. It is sufficiently basic to deprotonate the carboxylic acid and any protonated amine starting material without competing as a nucleophile.

  • Solvent: The solvent must be anhydrous and capable of dissolving all reactants. N,N-Dimethylformamide (DMF) is a common choice due to its high polarity and solvating ability. Other polar aprotic solvents such as dichloromethane (DCM) or acetonitrile (MeCN) can also be employed, depending on the solubility of the specific substrates.[4]

Reaction Mechanism: HATU-Mediated Amide Coupling

The mechanism of HATU-mediated coupling serves as a representative example of the activation process.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation ActiveEster OAt-Active Ester RCOO->ActiveEster Attack on HATU HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Tetrahedral_Int Tetrahedral Intermediate ActiveEster->Tetrahedral_Int TMU Tetramethylurea ActiveEster->TMU Release Amine Azetidine Amine (R'R''NH) Amine->Tetrahedral_Int Nucleophilic Attack Amide Amide Product Tetrahedral_Int->Amide Collapse HOAt HOAt Tetrahedral_Int->HOAt Release

Figure 1: Simplified mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific carboxylic acids. It is recommended to monitor the reaction progress by an appropriate technique such as TLC or LC-MS.

This protocol is often the most effective for challenging couplings.

HATU_Protocol Start Dissolve Carboxylic Acid (1.0 equiv.) in anhydrous DMF. AddHATU Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.). Start->AddHATU Preactivate Stir for 10-15 min at RT for pre-activation. AddHATU->Preactivate AddAmine Add 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (1.0-1.2 equiv.). Preactivate->AddAmine React Stir at RT for 4-24 h. (May require gentle heating to 40-50°C). AddAmine->React Monitor Monitor reaction by TLC or LC-MS. React->Monitor Monitor->React Incomplete Workup Aqueous work-up: Dilute with EtOAc, wash with aq. LiCl, NaHCO₃, and brine. Monitor->Workup Reaction Complete Purify Dry (Na₂SO₄), concentrate, and purify by column chromatography. Workup->Purify

Figure 2: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a stirred solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1-0.2 M), add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of this compound (1.0-1.2 equivalents) in a small amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-24 hours. For particularly sluggish reactions, gentle heating (e.g., to 40-50°C) may be beneficial.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This method is a more cost-effective alternative, though it may require longer reaction times or heating for hindered substrates.[3]

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF (0.1-0.2 M).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Add DIPEA (2.0 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. If the reaction is slow, heating to 40-50°C may be necessary.

  • Once complete, dilute with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Data of Coupling Conditions

The following table summarizes typical conditions and considerations for different coupling reagents. Note that yields are highly substrate-dependent and the information below should be used as a general guideline.

Coupling ReagentAdditiveBaseTypical SolventTemperatureReaction TimeKey Considerations
HATU NoneDIPEADMFRT to 50°C4-24 hHighly efficient for hindered amines, rapid activation. Potential for guanidinylation side product.
HBTU NoneDIPEADMFRT to 50°C6-24 hSimilar to HATU but generally slightly less reactive.
PyBOP NoneDIPEADMF, DCMRT to 50°C6-24 hPhosphonium salt, avoids guanidinylation. Byproduct (HMPA) is carcinogenic; handle with care.
EDC HOBtDIPEADCM, DMF0°C to RT12-24 hCost-effective. Generally requires an additive for hindered couplings. Water-soluble byproducts simplify workup.[3]

Troubleshooting & Optimization

  • Low Yield/No Reaction:

    • Increase Temperature: For sterically hindered substrates, heating to 40-60°C can often overcome the activation energy barrier.

    • Change Coupling Reagent: If an EDC/HOBt protocol fails, switching to a more potent uronium or phosphonium salt like HATU or PyBOP is recommended.

    • Check Reagent Quality: Ensure all reagents are pure and solvents are anhydrous. Moisture will quench the activated species.

  • Side Reactions:

    • Guanidinylation (with HATU/HBTU): This occurs when the amine attacks the coupling reagent. Ensure proper pre-activation of the carboxylic acid before adding the azetidine derivative. Using a slight excess of the carboxylic acid can also mitigate this.

    • Epimerization: If the carboxylic acid has a chiral center alpha to the carboxyl group, epimerization can be a concern, especially with prolonged reaction times or elevated temperatures. Using HATU, which contains the racemization-suppressing HOAt moiety, is advantageous.

Conclusion

The successful amide coupling of this compound is a critical step in leveraging its potential in drug discovery. Due to the significant steric hindrance at the 3-position, the use of potent coupling reagents such as HATU or PyBOP, in conjunction with a non-nucleophilic base like DIPEA in an anhydrous polar aprotic solvent, is strongly recommended. While standard EDC/HOBt protocols may be attempted, they will likely require more forcing conditions. Careful optimization of stoichiometry, temperature, and reaction time, guided by diligent reaction monitoring, will be key to achieving high yields of the desired amide products.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Common Organic Chemistry. (n.d.).
  • Organic & Biomolecular Chemistry. (2016).
  • PubMed. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • ResearchGate. (2016).
  • YouTube. (2024).
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(3), 152744.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine.
  • Ben-Gurion University of the Negev. (n.d.). Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis.
  • AAPPTec. (n.d.). Coupling Reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333–338.
  • Royal Society of Chemistry. (2017). The greening of peptide synthesis.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Khan Academy. (2023).
  • Chemguide. (n.d.).
  • Organic Syntheses. (n.d.).
  • Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5971–5977.
  • Molde, K., Molde, K., P, S. K., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1323–1329.
  • YouTube. (2018). Synthesis of Amides.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides.
  • Khan Academy. (2023).
  • ChemShuttle. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • PubMed Central. (2020).
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Letters, 4(4), 553–555.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • MDPI. (2021).
  • ResearchGate. (2010).
  • PubMed. (2010).
  • MDPI. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • ResearchGate. (2017). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • MDPI. (2023).
  • ACS Publications. (2020).
  • BenchChem. (n.d.).
  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
  • ACS Publications. (2022).
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Beilstein Journal of Organic Chemistry. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.
  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ACS Publications. (2021).
  • PubMed Central. (2020).
  • Growing Science. (2022).
  • PubMed Central. (2017).
  • PubMed Central. (2016).
  • The Journal of Organic Chemistry. (2022).
  • ResearchGate. (2016). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed.
  • PubMed Central. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • ResearchGate. (2025). Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
  • ResearchGate. (n.d.). Phosphonium Salts as Pseudohalides: Regioselective Ni-Catalyzed Cross-Coupling of Complex Pyridines and Diazines.
  • ScienceDirect. (2019).
  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • ResearchGate. (2025). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot.
  • Organic & Biomolecular Chemistry. (2024).
  • Brieflands. (2017). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods.

Sources

scale-up synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Authored by: A Senior Application Scientist

Abstract

Constrained amino acids are critical building blocks in modern drug discovery, offering a strategy to impart favorable pharmacokinetic properties and conformational rigidity to peptide-based therapeutics. The azetidine scaffold, in particular, has garnered significant interest as a bioisostere for various functional groups, enhancing metabolic stability and receptor affinity.[1] This document provides a comprehensive guide for the multi-gram, , a key intermediate for creating α,α-disubstituted amino acid derivatives. We present a robust, two-step synthetic strategy starting from the commercially available 1-Boc-3-azetidinone. The protocol emphasizes safety, scalability, and operational efficiency, providing detailed experimental procedures, characterization data, and critical process considerations for researchers in pharmaceutical and chemical development.

Introduction and Synthetic Strategy

The target molecule, this compound, is a non-natural, sterically hindered amino acid derivative. Its structure features a Boc-protected nitrogen on the azetidine ring, essential for subsequent peptide synthesis, and geminal amino and ethyl ester groups at the C3 position.[2] This arrangement provides a unique scaffold for introducing conformational constraints in peptide chains.

Our proposed synthetic route is designed for scalability and avoids the use of highly toxic or difficult-to-handle reagents where possible. The strategy proceeds in two key stages from 1-Boc-3-azetidinone:

  • Horner-Wadsworth-Emmons (HWE) Reaction: Formation of an α,β-unsaturated ester intermediate, 1-Tert-butyl 3-ethyl 3-(ylidene)azetidine-1,3-dicarboxylate. This olefination reaction is known for its high yields and the generation of water-soluble byproducts, simplifying purification.[1]

  • Aza-Michael Addition: Introduction of the amino group via a conjugate addition of a suitable nitrogen nucleophile (e.g., ammonia or a protected equivalent) to the electron-deficient double bond. This method is generally high-yielding and provides direct access to the desired 3-aminoazetidine derivative.

This approach is superior to alternatives like the Strecker synthesis on the azetidinone, which would involve toxic cyanide salts and potentially harsh hydrolysis conditions that could compromise the strained azetidine ring.

Synthetic_Scheme Start 1-Boc-3-azetidinone Intermediate 1-Tert-butyl 3-ethyl 3-(ylidene)azetidine-1,3-dicarboxylate Start->Intermediate   Step 1: HWE Reaction   Triethyl phosphonoacetate,   NaH, THF    Product 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate Intermediate->Product   Step 2: Aza-Michael Addition   NH3, MeOH   

Figure 1: Proposed two-step synthetic pathway.

Materials, Reagents, and Safety Precautions

Scaling up chemical reactions requires stringent attention to safety. All operations should be performed in a well-ventilated chemical fume hood by personnel trained in handling the listed reagents. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

Reagent CAS Number Key Hazards Handling Notes
1-Boc-3-azetidinone398489-26-4Harmful if swallowed.[3]Store in a cool, dry place.
Triethyl phosphonoacetate867-13-0Causes serious eye irritation.Handle with care to avoid contact.
Sodium Hydride (60% in mineral oil)7646-69-7Flammable solid, water-reactive (releases flammable gas).Must be handled under an inert atmosphere (N₂ or Ar). Quench excess carefully.
Tetrahydrofuran (THF), anhydrous109-99-9Highly flammable liquid and vapor. May form explosive peroxides.Use from a freshly opened container or test for peroxides.
Ammonia (7N solution in Methanol)7664-41-7Toxic if inhaled, causes severe skin burns and eye damage.Use in a well-ventilated fume hood. Keep the solution chilled to minimize vapor pressure.
Di-tert-butyl dicarbonate (Boc Anhydride)24424-99-5Flammable solid, skin/respiratory irritant.[4]Used for Boc protection of the starting material if synthesizing from azetidin-3-one.
Ethyl Acetate (EtOAc)141-78-6Highly flammable liquid and vapor.General solvent for extraction and chromatography.
Hexanes110-54-3Highly flammable liquid and vapor.General solvent for chromatography.

Detailed Experimental Protocols

This protocol is designed for a target scale of ~20-25 g of the final product.

Step 1: Synthesis of 1-Tert-butyl 3-ethyl 3-(ylidene)azetidine-1,3-dicarboxylate

This step utilizes a Horner-Wadsworth-Emmons reaction to form the key α,β-unsaturated ester intermediate.

Protocol:

  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is flame-dried and purged with dry nitrogen.

  • Reagent Preparation: In a separate flask, suspend sodium hydride (60% dispersion in mineral oil, 5.0 g, 125 mmol, 1.2 eq) in 200 mL of anhydrous THF.

  • Ylide Formation: Cool the NaH suspension to 0 °C using an ice bath. Add triethyl phosphonoacetate (25.0 mL, 125 mmol, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Hydrogen gas evolution will be observed.

  • Addition of Ketone: After the addition is complete, stir the resulting slurry at 0 °C for an additional 30 minutes. Prepare a solution of 1-Boc-3-azetidinone (20.0 g, 104 mmol, 1.0 eq) in 100 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 45 minutes, keeping the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours (overnight). Monitor the reaction progress by TLC or LC-MS.

  • Workup and Quenching: Cool the reaction back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Add 300 mL of ethyl acetate and 200 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the title compound as a clear oil.

Step 2: Synthesis of this compound

This step involves the conjugate addition of ammonia to the activated alkene.

Protocol:

  • Reactor Setup: In a 500 mL pressure-rated flask (Parr reactor or similar) equipped with a magnetic stir bar, dissolve the unsaturated ester intermediate from Step 1 (e.g., 20 g, 83 mmol) in 250 mL of 7N ammonia in methanol.

  • Reaction: Seal the reactor tightly. Heat the mixture to 50 °C and stir for 24-48 hours. The internal pressure will increase; ensure the reactor's pressure limit is not exceeded.

  • Monitoring: After cooling to room temperature, a small aliquot can be carefully removed to check for the disappearance of the starting material by LC-MS. If the reaction is incomplete, it can be resealed and heated for an additional 24 hours.

  • Workup: Cool the reactor to room temperature and vent any excess pressure in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.

  • Purification: Dissolve the crude residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) to remove any ammonium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified by flash chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane, to yield the final product.

Process Workflow and Data Management

A well-defined workflow is essential for reproducibility and safety in a scale-up context.

Process_Workflow cluster_prep Preparation cluster_reaction Reaction & Workup cluster_analysis Analysis & QC P1 Reactor Flame-Drying & N2 Purge R1 Step 1: HWE Reaction (16h, RT) P1->R1 P2 Reagent Weighing & Solution Prep P2->R1 R2 Quenching (0°C, aq. NH4Cl) R1->R2 A1 In-Process Control (TLC, LC-MS) R1->A1 R3 Extraction & Drying (EtOAc/Water) R2->R3 R4 Purification 1 (Flash Chromatography) R3->R4 R5 Step 2: Michael Addition (24-48h, 50°C) R4->R5 R6 Solvent Removal (Rotary Evaporation) R5->R6 R5->A1 R7 Purification 2 (Flash Chromatography) R6->R7 A2 Final Product QC (NMR, MS, HPLC Purity) R7->A2

Sources

The Versatile Building Block: 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine motif has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional framework offers a distinct advantage over more flexible aliphatic chains, enabling precise conformational restriction of molecules. This can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of an azetidine ring can improve critical pharmacokinetic properties of drug candidates.[1] Among the functionalized azetidines, 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (CAS No. 1011479-72-3) stands out as a particularly valuable and versatile building block for the synthesis of novel compounds in drug discovery programs.[2]

This bifunctional molecule incorporates a Boc-protected nitrogen for stability and controlled deprotection, a primary amino group for diverse derivatization, and an ethyl ester for further modification or as a stable substituent. These features make it an ideal starting point for creating libraries of compounds with potential therapeutic applications, including as kinase inhibitors and central nervous system agents.

This guide provides detailed application notes and protocols for the utilization of this compound in key synthetic transformations, namely N-acylation and reductive amination.

Molecular Profile and Physicochemical Properties

A clear understanding of the building block's properties is essential for its effective application.

PropertyValueReference
CAS Number 1011479-72-3[2][3]
Molecular Formula C₁₁H₂₀N₂O₄[3]
Molecular Weight 244.29 g/mol [3]
Appearance White to off-white powder or solid[4]
Purity Typically >95%[2]
Storage 2-8°C, protect from light and moisture[2][3]

Synthesis of the Building Block

The synthesis of this compound generally originates from commercially available 1-Boc-3-azetidinone. The key transformation involves a Strecker-type synthesis or a related cyanation and subsequent reduction/hydrolysis pathway to introduce the amino and ester functionalities at the 3-position.

1-Boc-3-azetidinone 1-Boc-3-azetidinone Intermediate_1 1-Boc-3-amino-3-cyanoazetidine 1-Boc-3-azetidinone->Intermediate_1 1. KCN, NH4Cl 2. H+, EtOH Target 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate Intermediate_1->Target EtOH, H2SO4 (cat.)

Caption: Synthetic overview for the preparation of the title compound.

Application Note 1: N-Acylation for Amide Synthesis

The primary amino group of this compound is readily acylated to form stable amide bonds. This reaction is fundamental for introducing a wide variety of substituents, thereby expanding the chemical diversity of the resulting compounds. The choice of acylating agent and reaction conditions can be tailored to the specific substrate.

Protocol: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (Et₃N or DIPEA, 1.5 eq) to the stirred solution.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification Start Dissolve azetidine in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add Et3N or DIPEA Cool->Add_Base Add_Acyl_Chloride Add acyl chloride dropwise at 0 °C Add_Base->Add_Acyl_Chloride Warm_Stir Warm to RT and stir for 2-16h Add_Acyl_Chloride->Warm_Stir Monitor Monitor by TLC/LC-MS Warm_Stir->Monitor Quench Quench with water or NaHCO3(aq) Monitor->Quench Upon completion Extract Extract and wash organic layer Quench->Extract Dry Dry over MgSO4/Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the N-acylation of the azetidine building block.

Troubleshooting N-Acylation Reactions
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive acylating agent (hydrolyzed). Insufficiently dried solvent or glassware.Use a fresh bottle of acyl chloride. Ensure all solvents and glassware are rigorously dried.
Multiple Products Di-acylation (unlikely but possible under harsh conditions). Reaction with the ester group (requires very harsh conditions).Use milder conditions (lower temperature, shorter reaction time).
Starting Material Remains Insufficient equivalents of acylating agent or base. Steric hindrance from a bulky acyl chloride.Use a slight excess of the acylating agent and base. Increase reaction time or temperature cautiously.

Application Note 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is ideal for introducing alkyl or aryl-alkyl substituents to the primary amino group of the azetidine building block. This one-pot reaction typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Protocol: General Procedure for Reductive Amination with an Aldehyde or Ketone

This protocol details a widely used reductive amination procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or DCM, add the desired aldehyde or ketone (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive carbonyl compounds, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition can be exothermic, so it should be controlled to maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

cluster_0 Iminium Formation cluster_1 Reduction cluster_2 Work-up and Purification Start Dissolve azetidine and carbonyl compound in DCE/DCM Stir Stir at RT for 20-30 min (add catalytic acid if needed) Start->Stir Add_Reductant Add NaBH(OAc)3 portion-wise Stir->Add_Reductant Stir_Reaction Stir at RT for 2-24h Add_Reductant->Stir_Reaction Monitor Monitor by TLC/LC-MS Stir_Reaction->Monitor Quench Quench with NaHCO3(aq) Monitor->Quench Upon completion Extract Extract with DCM Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the reductive amination of the azetidine building block.

Conclusion

This compound is a highly functionalized and valuable building block for the synthesis of novel compounds in drug discovery and development. Its unique combination of a protected azetidine core, a reactive primary amine, and an ethyl ester provides a versatile platform for creating diverse molecular architectures. The protocols for N-acylation and reductive amination outlined in this guide serve as a robust starting point for researchers to explore the full potential of this important synthetic intermediate.

References

Sources

Application Note: A Comprehensive Guide to the N-Boc Deprotection of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking a Key Building Block

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role as a robust protecting group for amines.[1][2] Its stability under a wide range of non-acidic conditions and its straightforward, predictable removal make it indispensable in the multi-step synthesis of complex molecules, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1]

This application note focuses on the N-Boc deprotection of a specific, high-value substrate: 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. The resulting product, 3-aminoazetidine-3-carboxylic acid ethyl ester, is a conformationally constrained β-amino acid derivative. Such azetidine-based scaffolds are of significant interest in medicinal chemistry as they provide rigid frameworks that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3][4]

Herein, we provide a detailed examination of the deprotection mechanism, present two field-proven protocols using common acidic reagents, discuss critical considerations regarding the stability of the azetidine ring, and outline essential safety procedures.

The Chemistry of N-Boc Deprotection

Mechanism of Acid-Catalyzed Cleavage

The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established E1 mechanism.[1][5][6] The process is initiated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

The key steps are as follows:

  • Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by the acid.[1][5] This initial step activates the Boc group, making it a better leaving group.

  • Formation of a Stable Cation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is thermodynamically driven by the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][5]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[1][7] This irreversible step drives the reaction to completion. It is critical to perform this reaction in a well-ventilated fume hood to allow the CO₂ to escape safely.[1][7]

  • Final Product: Under the acidic reaction conditions, the newly liberated amine is immediately protonated, yielding the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][5]

Boc Deprotection Mechanism cluster_0 Mechanism Steps cluster_1 Byproducts Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H+ Carbamic_Acid Carbamic Acid + t-Bu Cation Protonated->Carbamic_Acid Fragmentation Free_Amine Free Amine + CO2 Carbamic_Acid->Free_Amine Decarboxylation tBu_Cation tert-Butyl Cation Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H+ Isobutylene Isobutylene tBu_Cation->Isobutylene - H+

Caption: Acid-catalyzed mechanism for N-Boc deprotection.

Special Considerations for the Azetidine Ring

The four-membered azetidine ring possesses significant ring strain, making it more susceptible to ring-opening reactions than its five- or six-membered counterparts, particularly under strong acidic conditions.[3][8][9] Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring cleavage.[8]

However, in the starting material, this compound, the nitrogen atom of the azetidine ring is part of a carbamate (the Boc group). The electron-withdrawing nature of the carbonyl group decreases the basicity of this nitrogen, making it less prone to protonation and subsequent acid-catalyzed degradation.[8] This inherent feature enhances the stability of the ring during the deprotection of the exocyclic 3-amino group. Nonetheless, prolonged exposure to harsh acidic conditions or elevated temperatures should be avoided to minimize the risk of undesired side reactions.

Experimental Protocols

Two standard and highly effective protocols for the N-Boc deprotection of this compound are detailed below. The choice between them often depends on the desired salt form of the final product and solvent compatibility with subsequent synthetic steps.

Experimental_Workflow Start Dissolve Boc-protected azetidine in solvent Add_Acid Add acidic reagent (TFA or HCl/Dioxane) Start->Add_Acid React Stir at room temperature (Monitor by TLC/LC-MS) Add_Acid->React Evaporate Remove solvent and excess acid in vacuo React->Evaporate Workup Aqueous Work-up (Neutralization/Extraction) Evaporate->Workup For Free Base Isolate Isolate Product (Filtration or Evaporation) Evaporate->Isolate For Salt Workup->Isolate Purify Purify if necessary (Crystallization/Chromatography) Isolate->Purify

Sources

Application Note & Protocol Guide: Strategic Functionalization of the C3-Amino Group in 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the chemical modification of the primary amino group in 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a highly valuable building block in contemporary drug discovery. The strategic importance of the azetidine scaffold lies in its ability to impart conformational rigidity and improved physicochemical properties to bioactive molecules.[1] This document outlines robust methodologies for key transformations including N-acylation, N-sulfonylation, and N-alkylation via reductive amination, enabling medicinal chemists and drug development professionals to efficiently generate diverse libraries of novel compounds for biological screening.

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The four-membered azetidine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into molecular designs to enhance pharmacological profiles.[1] Its rigid framework restricts the conformation of appended substituents, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine moiety can favorably modulate properties such as metabolic stability, solubility, and lipophilicity.[1]

The subject of this guide, this compound, is a particularly useful synthetic intermediate. It features a primary amino group at a sterically hindered quaternary center, offering a nucleophilic handle for a wide range of derivatizations. The orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the ring nitrogen and an ethyl ester—allow for selective manipulation of the primary amine without interference.

Core Functionalization Pathways

The nucleophilic primary amine is amenable to several high-yielding transformations. This guide focuses on three of the most fundamental and reliable functionalization strategies.

G cluster_0 Core Building Block cluster_1 Functionalization Reactions cluster_2 Product Scaffolds A 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate B Acylation A->B RCOCl or (RCO)2O, Base C Sulfonylation A->C RSO2Cl, Base D Reductive Amination A->D RCHO/RCOR', NaBH(OAc)3 E N-Acyl Derivative (Amide) B->E F N-Sulfonyl Derivative (Sulfonamide) C->F G N-Alkyl Derivative (Secondary Amine) D->G

Figure 1: Overview of key functionalization pathways for the C3-amino group.

Detailed Experimental Protocols

General Laboratory Practices
  • Reagents: Unless specified, all reagents and solvents should be of analytical grade or higher and used without further purification. Anhydrous conditions should be maintained for reactions sensitive to moisture.

  • Reaction Monitoring: Progress of reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by LC-MS analysis.

  • Purification: Products are typically purified by flash column chromatography on silica gel.

Protocol 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most common transformations in medicinal chemistry. This protocol uses a standard acid chloride coupling.

Causality and Experimental Choices: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl of the acid chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated in situ. Failure to scavenge the HCl would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.

G A Dissolve amine (1.0 eq) and TEA (1.5 eq) in DCM B Cool solution to 0 °C A->B C Add acid chloride (1.1 eq) dropwise B->C D Warm to RT and stir (2-16 h) C->D E Monitor by TLC D->E F Aqueous work-up (Sat. NaHCO3) E->F G Purify via flash chromatography F->G G A Combine amine, aldehyde/ketone, and acetic acid in DCE B Stir for 30-60 min (Imine Formation) A->B C Add NaBH(OAc)3 (STAB) B->C D Stir at RT for 2-16 h (Reduction) C->D E Monitor by TLC/LC-MS D->E F Quench with sat. NaHCO3 E->F G Purification F->G

Sources

Application Notes & Protocols: Leveraging 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate for Accelerated Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Azetidine Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1][2] This approach hinges on screening small, low molecular weight fragments that, due to their reduced complexity, can explore chemical space more effectively and often exhibit higher ligand efficiency.[3] Within the vast landscape of fragment libraries, three-dimensional (3D) scaffolds are of paramount importance as they offer superior exploration of the intricate topographies of protein binding pockets compared to their flatter, aromatic counterparts.[1]

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in this context.[4] Its inherent strain and conformational rigidity pre-organize appended substituents into well-defined vectors, which can lead to a lower entropic penalty upon binding to a biological target.[5] This structural feature often translates into improved binding affinity and selectivity. Furthermore, the non-planar nature of the azetidine core can enhance physicochemical properties such as solubility and metabolic stability, key attributes for successful drug candidates.[1][6]

This guide focuses on the strategic application of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate , a versatile and synthetically tractable fragment, in FBDD campaigns. Its unique architecture, featuring multiple points for diversification, makes it an exceptional starting point for the rapid elaboration of initial hits into potent and selective leads.

Key Attributes of this compound:

PropertyValueSignificance in FBDD
Molecular Weight244.29 g/mol [7]Adheres to the "Rule of Three" for fragment selection.
3D ScaffoldConformationally restricted azetidine core.[5]Provides well-defined vectors for exploring binding pockets.[1]
Synthetic TractabilityMultiple functional groups for elaboration.Enables rapid synthesis of analogues for SAR studies.
PolarityPresence of nitrogen and oxygen atoms.Can contribute to improved solubility and formation of key interactions.[6]

FBDD Workflow Utilizing this compound

A typical FBDD campaign is a multi-step process that begins with the screening of a fragment library to identify initial hits, followed by validation and subsequent optimization into lead compounds. The following sections provide detailed protocols for incorporating this compound into this workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation B Primary Screening (NMR or SPR) A->B C Hit Confirmation B->C D Orthogonal Biophysical Assay C->D E X-ray Crystallography D->E F Binding Affinity Determination E->F G Structural Analysis of Complex F->G H Analogue Synthesis G->H I Iterative SAR Studies H->I I->H

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Part 1: Fragment Library Preparation and Primary Screening

The initial phase of an FBDD project focuses on identifying fragments that bind to the target of interest. This requires a high-quality fragment library and sensitive biophysical screening methods.

Preparation of a Stock Solution of this compound

Rationale: Accurate and consistent concentrations are critical for reliable screening results. Dimethyl sulfoxide (DMSO) is a common solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous buffers.

Protocol:

  • Accurately weigh 10 mg of this compound (CAS No. 1011479-72-3)[7][8].

  • Dissolve the compound in high-purity DMSO to a final concentration of 100 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C.

Primary Screening by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful technique for detecting the weak binding interactions typical of fragments.[9][10] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.[10]

Protocol: STD NMR

  • Prepare a solution of the target protein in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, containing 150 mM NaCl). The final protein concentration should be in the low micromolar range (e.g., 10-50 µM).

  • Add the this compound stock solution to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should not exceed 1% to avoid protein denaturation.

  • Acquire a 1D proton NMR spectrum of the sample.

  • Acquire an STD NMR spectrum with on-resonance saturation of the protein signals (e.g., at 0 ppm) and off-resonance saturation as a reference (e.g., at 30 ppm).

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD NMR spectrum.

  • The presence of signals in the STD spectrum corresponding to the protons of the fragment indicates binding to the target protein.

Primary Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[11][12][13] It is well-suited for fragment screening due to its low protein consumption and ability to provide kinetic data.[11][14]

Protocol:

  • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical concentration range for fragment screening is 10-200 µM.

  • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

  • Monitor the change in refractive index in real-time to generate sensorgrams.

  • A concentration-dependent binding response on the target surface that is absent on the reference surface indicates a specific binding event.

Part 2: Hit Validation and Structural Characterization

Once a preliminary hit is identified, it is crucial to validate the binding event using an orthogonal biophysical method and to obtain structural information to guide subsequent optimization efforts.

Orthogonal Hit Validation

Rationale: To minimize the risk of false positives, hits identified in the primary screen should be confirmed using a different biophysical technique.[15]

Example Orthogonal Techniques:

  • Microscale Thermophoresis (MST): A solution-based method that measures changes in molecular motion along a temperature gradient upon ligand binding.[15]

  • Differential Scanning Fluorimetry (DSF): A thermal shift assay that measures the change in protein melting temperature upon ligand binding.[15]

Structural Characterization by X-ray Crystallography

Rationale: X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions.[16][17] This information is invaluable for structure-based drug design and hit-to-lead optimization.[18]

Protocol:

  • Obtain high-quality crystals of the target protein.

  • Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period.

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Analyze the electron density maps to confirm the binding of the fragment and to identify its interactions with the protein.

Hit_Validation_Workflow Start Primary Hit from NMR or SPR Orthogonal Orthogonal Assay (e.g., MST, DSF) Start->Orthogonal Cryst X-ray Crystallography Orthogonal->Cryst Binding Confirmed NoBind No Binding (False Positive) Orthogonal->NoBind No Binding Validated Validated Hit with Structural Data Cryst->Validated

Caption: Workflow for hit validation and structural characterization.

Part 3: Hit-to-Lead Optimization

With a validated hit and its crystal structure in hand, the next phase involves chemically modifying the fragment to improve its binding affinity and other drug-like properties.[19][20] The structure of this compound offers several vectors for chemical elaboration.[2]

Synthetic Elaboration Strategies

Rationale: The goal of hit-to-lead optimization is to systematically explore the chemical space around the initial fragment to identify analogues with improved potency and selectivity.[2][21]

Potential Modification Sites:

  • Amine (NH2) at C3: This is a primary vector for growth. Acylation, alkylation, or sulfonylation can introduce new functional groups that can form additional interactions with the protein.

  • Ethyl Ester at C3: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This allows for the exploration of a different vector from the C3 position.

  • Boc-protected Nitrogen (N1): Deprotection of the Boc group allows for functionalization of the azetidine nitrogen. This vector can be used to explore solvent-exposed regions of the binding pocket.

Hit_to_Lead cluster_vectors Growth Vectors Core This compound N1-Boc C3-Amine C3-Ester Vec1 N-Alkylation/ N-Acylation Core:n1->Vec1 Vec2 Amide Formation/ Sulfonamide Formation Core:c3_amine->Vec2 Vec3 Amide Library Synthesis Core:c3_ester->Vec3

Caption: Potential vectors for the chemical elaboration of the core fragment.

Example Synthetic Protocol: Amide Coupling at C3

Step 1: Boc Deprotection and Ester Hydrolysis

  • Treat this compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.

  • Hydrolyze the ethyl ester using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Isolate the resulting 3-aminoazetidine-3-carboxylic acid.

Step 2: Amide Coupling

  • Couple the 3-aminoazetidine-3-carboxylic acid with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).

  • Purify the resulting amide by column chromatography or preparative HPLC.

Step 3: Re-evaluation of Binding

  • Test the newly synthesized analogue for binding to the target protein using the previously established biophysical assays (e.g., SPR or NMR).

  • Determine the binding affinity (KD) of the new compound.

  • If the analogue shows improved affinity, obtain a co-crystal structure to understand the structural basis for the improvement and to guide the next round of synthesis.

This iterative process of design, synthesis, and testing is the cornerstone of successful hit-to-lead optimization.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its inherent 3D architecture, coupled with its synthetic tractability, provides an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this guide offer a comprehensive framework for leveraging this versatile building block to accelerate drug discovery programs. By combining sensitive biophysical screening techniques with structure-guided design, researchers can efficiently translate this promising fragment into potent and selective lead compounds.

References

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Reverdat, C., et al. (2009). SPR-based fragment screening: advantages and applications. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Pharmaceutical Design. [Link]

  • Reverdat, C., et al. (2009). SPR-based Fragment Screening: Advantages and Applications. Ingenta Connect. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Kim, H. Y., & Wyss, D. F. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology. [Link]

  • Kim, H. Y., & Wyss, D. F. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. PubMed. [Link]

  • Ciulli, A. (2013). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology. [Link]

  • Sygnature Discovery. Fragment Screening. Sygnature Discovery. [Link]

  • di Domizio, J., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. [Link]

  • Wlodek, A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Hartshorn, M. J., et al. (2007). Rapid Elaboration of Fragments into Leads by X-ray Crystallographic Screening of Parallel Chemical Libraries (REFiLX). Journal of the American Chemical Society. [Link]

  • Wlodek, A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment Screening Using X-ray Crystallography. Topics in Current Chemistry. [Link]

  • Unione, E., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports. [Link]

  • Lim, J., et al. (2022). Hit and Lead Discovery with Explorative RL and Fragment-based Molecule Generation. arXiv. [Link]

  • Imai, Y., et al. (2021). Site Identification and Next Choice Protocol for Hit-to-Lead Optimization. Journal of Chemical Information and Modeling. [Link]

  • Chen, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. [Link]

  • Singh, G., et al. (2022). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • iChemical. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2. iChemical. [Link]

  • PASL. (n.d.). CAS No : 193269-78-2 | Product Name : Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). PASL. [Link]

  • Knight Chemicals. (n.d.). tert-butyl 3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)azetidine-1-carboxyl. Knight Chemicals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis and improve your yields. This guide is structured to address common challenges through a troubleshooting Q&A, detailed protocols, and FAQs, grounding all recommendations in established chemical principles.

The target molecule, a 3,3-disubstituted azetidine, is a valuable building block in medicinal chemistry, often used to introduce conformational rigidity into drug candidates.[1][2] However, the inherent strain of the four-membered ring and the steric hindrance at the quaternary C3-position make its synthesis a significant challenge, often plagued by low yields.[3] This guide will equip you with the knowledge to overcome these hurdles.

Section 1: Overview of Synthetic Strategies

Two primary retrosynthetic pathways are commonly considered for this target. The choice of strategy often depends on the availability of starting materials and the specific challenges encountered in the lab.

  • Route A: Functionalization of a C3-Ketoester. This approach begins with the synthesis of 1-Boc-3-oxoazetidine-3-carboxylate, followed by reductive amination. This is a challenging but direct route.

  • Route B: Sequential Functionalization of 1-Boc-azetidine-3-carboxylate. This involves the deprotonation of the C3-proton and subsequent electrophilic amination. This pathway requires careful control of the base and aminating agent to avoid side reactions.

Below is a diagram outlining the general logic for troubleshooting common issues in these synthetic pathways.

G start Low Yield or Reaction Failure check_sm 1. Verify Starting Material Purity (NMR, LCMS) start->check_sm check_reagents 2. Assess Reagent Activity & Stoichiometry check_sm->check_reagents Purity OK check_conditions 3. Evaluate Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK incomplete_conv Issue: Incomplete Conversion check_conditions->incomplete_conv Identify Issue byproducts Issue: Multiple Byproducts check_conditions->byproducts Identify Issue sol_incomplete Increase Temperature Use Stronger Base (e.g., LiHMDS) Extend Reaction Time Use More Active Aminating Agent incomplete_conv->sol_incomplete Solution sol_byproducts Lower Temperature Use Milder Base Ensure Inert Atmosphere (Ar/N2) Check for Boc Deprotection byproducts->sol_byproducts Solution

Caption: Troubleshooting workflow for low-yield synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion of the C3-Substituted Azetidine Precursor

  • Question: My reaction to introduce the amino group at the C3 position has stalled, with significant starting material remaining. What are the likely causes and how can I improve conversion?

  • Answer: This is the most common hurdle and typically points to insufficient reactivity to form the sterically hindered quaternary center. Let's break down the causes and solutions.

    • Causality—Steric Hindrance & Acidity: The proton at the C3 position of the 1-Boc-3-ethyl-azetidine-3-carboxylate precursor is sterically shielded and adjacent to only one electron-withdrawing group, making it less acidic than a typical malonate proton. Consequently, incomplete deprotonation is a frequent cause of low conversion.

    • Troubleshooting Steps:

      • Choice of Base: If you are using a relatively weak base like LDA (Lithium diisopropylamide), it may be insufficient to achieve full deprotonation. In our experience, stronger, non-nucleophilic bases like LiHMDS (Lithium hexamethyldisilazide) or KHMDS (Potassium hexamethyldisilazide) provide more consistent results. The larger cations can also influence aggregation and reactivity.

      • Temperature Control: Deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, after the base has been added, allowing the reaction to slowly warm to -40 °C or even -20 °C for a short period can sometimes drive the deprotonation to completion before adding the electrophile.

      • Electrophilic Aminating Agent: The choice of aminating agent is critical. Di-tert-butyl azodicarboxylate can be effective, but other reagents like chloramine-T derivatives or O-diphenylphosphinylhydroxylamine might offer different reactivity profiles. Ensure your aminating agent is fresh and active.

Problem 2: Formation of Significant Byproducts and Purification Difficulties

  • Question: I'm observing a complex mixture in my crude product, leading to low yields of the desired material and difficult purification. What are the common side reactions, and how can they be minimized?

  • Answer: Byproduct formation often arises from the high reactivity of the intermediates and the strained nature of the azetidine ring.

    • Causality—Ring Strain and Reactivity: The azetidine ring is susceptible to nucleophilic attack, which can lead to ring-opening.[3] Furthermore, the enolate intermediate is a strong nucleophile and can react with other electrophiles present.

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: The enolate intermediate is highly sensitive to oxygen and moisture. Ensure your reaction is conducted under a rigorously dry and inert atmosphere (Argon or Nitrogen). Degas your solvents before use.

      • Control of Stoichiometry: Use of excess base can lead to undesired side reactions. A slight excess (1.05-1.1 equivalents) is usually sufficient. Similarly, ensure the stoichiometry of your electrophile is carefully controlled.

      • Temperature Management: Do not allow the reaction to warm excessively after the addition of the base and before the electrophile is added, as this can promote decomposition or side reactions.

      • Quenching: Quench the reaction carefully at low temperature, typically with a saturated aqueous solution of ammonium chloride, to neutralize any remaining reactive species.

Problem 3: Inconsistent Yields Upon Scale-Up

  • Question: I achieved a 50% yield on a 100 mg scale, but the yield dropped to 20% when I attempted a 5 g scale synthesis. Why does this happen, and what should I consider for a successful scale-up?

  • Answer: Scale-up challenges are common and usually relate to mass and heat transfer. What works in a small flask doesn't always translate directly to a larger reactor.[4]

    • Causality—Surface Area to Volume Ratio: As you scale up, the surface-area-to-volume ratio of your reactor decreases. This significantly impacts mixing and heat transfer.

    • Troubleshooting Steps:

      • Efficient Mixing: Ensure your larger reactor has adequate agitation. For thick slurries, mechanical stirring is essential. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting byproduct formation.

      • Rate of Addition: The rate of addition of reagents, especially the base, becomes critical on a larger scale. A slow, controlled addition allows for better temperature management. Consider using a syringe pump for precise control.

      • Temperature Monitoring: Place the temperature probe in the reaction mixture itself, not just in the cooling bath, to get an accurate reading of the internal temperature. An exotherm that is negligible on a small scale can become significant and detrimental on a larger scale.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is a realistic target yield for this type of synthesis?

    • A1: Given the challenges of forming a 3,3-disubstituted azetidine, yields are often modest. A yield in the range of 40-60% after purification would be considered successful for this transformation. Higher yields may be possible with extensive optimization.

  • Q2: Which analytical techniques are best for monitoring the reaction and characterizing the product?

    • A2: For reaction monitoring, Thin Layer Chromatography (TLC) or LC-MS are ideal. For final product characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure, particularly the disappearance of the C3-proton signal from the starting material. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

  • Q3: How can I be certain the Boc protecting group has remained intact?

    • A3: The tert-butyl signal in ¹H NMR (a sharp singlet integrating to 9 protons, typically around 1.4-1.5 ppm) is a clear indicator.[5] The Boc group is generally stable to the basic conditions used in this synthesis but can be labile to strong acids.[6] If you suspect cleavage during acidic workup, neutralize your crude product quickly.

Section 4: Example Experimental Protocol

This protocol describes a representative procedure for the electrophilic amination of an azetidine precursor. Note: This is a generalized procedure and may require optimization.

Synthesis of this compound via Electrophilic Amination

ParameterConditionRationale
Precursor 1-Boc-azetidine-3-carboxylic acid ethyl esterCommercially available or readily synthesized precursor.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, good for stabilizing enolates. Must be dry.
Base Lithium Hexamethyldisilazide (LiHMDS)Strong, non-nucleophilic base to ensure complete deprotonation.
Temperature -78 °CMinimizes side reactions and decomposition of the enolate.
Aminating Agent Di-tert-butyl azodicarboxylateCommon electrophilic aminating agent.
Workup Saturated aq. NH₄ClMildly acidic quench to neutralize the reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-Boc-azetidine-3-carboxylic acid ethyl ester (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the resulting solution at -78 °C for 1 hour.

  • Amination: In a separate flask, dissolve Di-tert-butyl azodicarboxylate (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

References

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. J Org Chem. 2009 Mar 6;74(5):2250-3. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • PubMed. A Single-Step Synthesis of Azetidine-3-amines. J Org Chem. 2020 Oct 16;85(20):13317-13323. [Link]

  • PubMed. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. [Link]

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Technical Support Center: Chromatographic Purification of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the chromatographic purification of this polar, basic compound. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive field experience to help you troubleshoot common issues and optimize your purification workflow.

The unique structure of this molecule, featuring a Boc-protected secondary amine, a free primary amine, and an ethyl ester, presents a specific set of purification challenges. The primary amine group is basic and prone to strong interactions with the acidic surface of standard silica gel, often leading to poor separation quality and low recovery. This guide provides direct answers and actionable protocols to overcome these obstacles.

Troubleshooting Guide

This section addresses the most common problems encountered during the purification of this compound in a question-and-answer format.

Q1: My compound is streaking severely on the silica gel TLC plate and won't move from the baseline, even with polar solvents like 100% ethyl acetate. What is causing this?

A: This is a classic sign of a strong acid-base interaction between your compound and the stationary phase. The free primary amine on the azetidine ring is basic, while the surface of standard silica gel is populated with acidic silanol groups (Si-OH). Your molecule is protonated by these groups and binds ionically to the silica, preventing it from moving with the mobile phase. This leads to significant streaking (tailing) and, in many cases, irreversible adsorption, which results in low or no recovery of your product from a column.[1][2]

Q2: How can I resolve the peak tailing on my TLC plate to develop a viable solvent system for column chromatography?

A: To get a well-defined spot on TLC, you must suppress the interaction between the basic amine and the acidic silica. This is most commonly achieved by adding a small amount of a basic modifier to your mobile phase.[1][3] This additive effectively "neutralizes" the active silanol sites, allowing your compound to travel up the plate based on polarity rather than ionic binding.

A recommended approach is to add 0.5-2% triethylamine (TEA) or a 1-5% solution of ammonium hydroxide in methanol to your eluent system.[1][3][4]

Protocol 1: TLC Method Development with a Basic Modifier
  • Prepare a Modifier Stock Solution: Create a stock solution of 10% ammonium hydroxide in methanol for easier handling.

  • Select Base Solvents: Start with common solvent systems for polar compounds, such as Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexanes.

  • Add the Modifier: To your chosen solvent system, add the basic modifier.

    • For TEA: Add 1% TEA by volume (e.g., 100 µL of TEA in 10 mL of eluent).

    • For NH4OH: Add 2-5% of the 10% NH4OH/MeOH stock solution (e.g., 200-500 µL of stock in 10 mL of eluent).

  • Run TLC Plates: Spot your crude material and run TLC plates with different ratios of your base solvents (containing the modifier) to find a system that provides a round, well-defined spot for your product with a retention factor (Rf) between 0.2 and 0.35.[3]

  • Visualize: Use a ninhydrin stain, which will develop a colored spot (typically purple or yellow) upon heating, specifically indicating the presence of the primary amine on your product.

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent SystemModifierStarting Ratio (v/v)Notes
Dichloromethane/Methanol1% Triethylamine95:5Good for highly polar compounds. Adjust MeOH content for desired Rf.
Dichloromethane/Methanol2% of (10% NH4OH in MeOH)98:2Ammonium hydroxide is more volatile than TEA, making it easier to remove under vacuum.
Ethyl Acetate/Hexanes1% Triethylamine70:30A less polar system. Increase ethyl acetate for higher polarity.

Q3: I ran a column based on my modified TLC conditions, but my yield is very low. Where did my compound go?

A: Even with a basic modifier in the mobile phase, some irreversible binding to silica can still occur, especially if the crude material is loaded in a concentrated band or if the silica has very high activity.[4] The acidic nature of silica can also potentially cause degradation of sensitive molecules over the extended time of a column run.

Troubleshooting Steps for Low Recovery:

  • Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with 2-3 column volumes of your initial eluent containing the basic modifier.[3] This pre-treatment passivates the most aggressive acidic sites.

  • Use an Alternative Stationary Phase: For compounds that are particularly sensitive or difficult to purify on standard silica, switching to a different stationary phase is a highly effective strategy.[2][3]

    • Amine-functionalized Silica (NH2-Silica): This is an excellent choice as the surface is basic, which repels your basic compound and prevents the strong ionic interactions that cause tailing and low recovery. Separations are often much sharper.[2]

    • Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic alumina, in particular, is well-suited for the purification of basic compounds.

    • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reversed-phase chromatography can be a powerful option. Elution is typically done with polar solvents like water and acetonitrile or methanol.[1]

Diagram 1: Troubleshooting Workflow for Purification Issues

workflow cluster_TLC TLC Analysis cluster_Column Column Chromatography TLC Run TLC with standard eluent (e.g., EtOAc/Hex) Result Spot Shape? TLC->Result Modifier Add 1-2% TEA or NH4OH to mobile phase Result->Modifier Streaking/ Tailing Column Run Silica Gel Column Result->Column Good Spot Modifier->Column Yield Good Recovery? Column->Yield AltPhase Switch to Alternative Stationary Phase (Amine-Silica, Alumina) Yield->AltPhase No (Low Yield/ Degradation) Success Pure Product Yield->Success Yes

Caption: A decision-making workflow for troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

Q1: What is the absolute best stationary phase for purifying this compound?

A: The "best" stationary phase depends on the specific impurities in your crude mixture. However, for basic amines, an amine-functionalized silica column often provides the sharpest peaks and highest recovery.[2] Below is a comparison to help you decide.

Table 2: Comparison of Stationary Phases
Stationary PhaseProsConsBest For
Silica Gel (with modifier) Inexpensive, widely available.Requires basic modifier, potential for low recovery/tailing.Routine purifications where impurities are not closely eluting.
Amine-functionalized Silica Excellent peak shape for bases, high recovery, no modifier needed.[2]More expensive than standard silica.Isolating high-purity material, especially when tailing is a major issue.
Reversed-Phase (C18) Different selectivity than normal phase, good for polar compounds.[5]Requires aqueous mobile phases which can be difficult to remove; may require pH adjustment.Separating compounds with different hydrophobic character.
Alumina (Neutral or Basic) Good for acid-sensitive compounds.Can have lower resolution than silica for some compounds.Cases where compound degradation on silica is confirmed.

Q2: Can you explain the mechanism of how a basic modifier like triethylamine (TEA) works on a silica column?

A: Certainly. The surface of silica gel is covered in acidic silanol groups (Si-OH). The lone pair of electrons on the nitrogen of your compound's primary amine attacks the proton of a silanol group, forming a positively charged ammonium species that is ionically bound to the negatively charged silica surface (SiO-). This strong, non-specific binding is the cause of tailing.

When you add triethylamine (a small, strong base) to the mobile phase, it is present in a much higher concentration than your analyte. The TEA molecules effectively saturate the acidic silanol sites, engaging in the same acid-base interaction. By "capping" these sites, TEA prevents your compound from binding strongly, allowing it to move through the column based on its polarity, resulting in a much more symmetrical peak shape.

Diagram 2: Mechanism of Tailing Reduction by a Basic Modifier

mechanism cluster_before Without Modifier cluster_after With Triethylamine (TEA) Modifier Silica1 <[Si-OH] [Si-OH] [Si-OH]> Interaction1 <[SiO⁻ H₃N⁺-Analyte] [Si-OH]> Strong Ionic Binding (Tailing) Silica1->Interaction1 Analyte1 Analyte-NH2 Analyte1->Silica1 Interacts with acidic sites Silica2 <[Si-OH] [Si-OH] [Si-OH]> CappedSilica <[SiO⁻ HNEt₃⁺] [SiO⁻ HNEt₃⁺]> Silanol Sites Masked Silica2->CappedSilica TEA TEA (Et₃N) TEA->Silica2 Saturates acidic sites Elution Analyte elutes cleanly (Symmetrical Peak) CappedSilica->Elution Analyte2 Analyte-NH2 Analyte2->CappedSilica Weak interaction

Caption: How a basic modifier masks acidic silica sites to prevent peak tailing.

Q3: Is it possible to use Hydrophilic Interaction Liquid Chromatography (HILIC) for this purification?

A: Yes, HILIC is a viable and often excellent technique for purifying polar, basic compounds like this one. HILIC uses a polar stationary phase (like silica, diol, or cyano) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[5][6] This technique can provide better retention and selectivity for polar molecules that are poorly retained in reversed-phase chromatography. For your compound, a mobile phase of acetonitrile and water with a buffer like ammonium formate would be a good starting point.

Key Experimental Protocols

Protocol 2: Flash Chromatography on Silica Gel with a Basic Modifier
  • Column Selection and Packing: Select a silica gel column of appropriate size for your sample amount (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). Pack the column using a slurry method with your chosen non-polar solvent (e.g., hexanes).

  • Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of your starting mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate + 1% TEA). This ensures the stationary phase is fully conditioned with the basic modifier.[3]

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a strong solvent like DCM. If solubility is an issue, you can pre-adsorb the compound onto a small amount of silica gel (dry loading). Load the sample carefully onto the top of the column bed.

  • Elution: Begin elution with your starting mobile phase. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. For example, you might run a gradient from 5% to 40% Ethyl Acetate in Hexanes, ensuring that 1% TEA is present in the mobile phase throughout the entire run.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC using the same modified eluent system to identify the fractions containing your pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The co-evaporation with a higher boiling point solvent might be necessary to completely remove the residual TEA.

References

  • The Journal of Organic Chemistry. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • BenchChem. (2025).
  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent Technologies.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • BenchChem. (2025). Strategies to improve yield in Boc protection reactions. BenchChem.
  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH.
  • BLD Pharm. (n.d.).
  • A2B Chem. (n.d.).
  • SiliCycle. (2021).
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Biotage. (2023).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • ALWSCI. (2024).
  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • University of Rochester. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • Dutscher. (n.d.).
  • Biotage. (2023).

Sources

Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,3-disubstituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common and complex challenges encountered in the synthesis of these valuable heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles and innovate in your work.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 3,3-disubstituted azetidines so challenging?

The primary challenge lies in the inherent ring strain of the four-membered azetidine ring.[1][2] This high-energy state makes the ring formation thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings.[1][3] Additionally, introducing two substituents at the same carbon (geminal disubstitution) at the C3 position often involves sterically hindered precursors or intermediates, further complicating the synthesis.[4]

Q2: What are the most common synthetic strategies for obtaining 3,3-disubstituted azetidines?

Traditional and modern methods include:

  • Intramolecular Cyclization: This is a classical approach involving the cyclization of a γ-amino alcohol or γ-haloamine where the carbon atom that will become C3 is already quaternary.[4][5]

  • [2+2] Cycloaddition: Reactions between imines and alkenes, such as the aza Paternò-Büchi reaction, can form the azetidine ring directly.[4][6] Photochemical methods have significantly advanced this strategy.[5][7]

  • Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to the four-membered azetidine system.[4]

  • Functionalization of Pre-existing Azetidines: This can involve reactions at the C3 position of an azetidin-3-one or related intermediates.[8]

  • Strain-Release Reactions: Modern methods utilize highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) that react with various reagents to form 3,3-disubstituted azetidines.[9][10]

Q3: My 3,3-disubstituted azetidine is unstable during purification. What should I be aware of?

Azetidines can be sensitive to acidic conditions, which can lead to ring-opening or decomposition.[1][11] Standard silica gel chromatography can be problematic due to the acidic nature of silica. It is often advisable to use neutral or basic alumina for chromatography or to neutralize the silica gel with a base like triethylamine before use.[1] Additionally, the strained ring is susceptible to nucleophilic attack, which can lead to ring-opening.[11][12][13]

Troubleshooting Guides

Troubleshooting Low Yields in Azetidine Ring Formation

Low yields are a frequent challenge in azetidine synthesis due to the high activation energy required for forming a strained four-membered ring.[1]

Q: My intramolecular cyclization is resulting in very low yields. What are the common causes and how can I improve it?

A: Several factors could be at play:

  • Unfavorable Reaction Kinetics: The transition state for forming the four-membered ring is often high in energy.[1]

  • Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) can be a significant competing pathway.[1] Elimination reactions are also a common issue.[4]

  • Steric Hindrance: Bulky substituents on the substrate can hinder the intramolecular cyclization.[1][4]

  • Inappropriate Leaving Group: The choice of leaving group is critical for successful intramolecular nucleophilic substitution.[1][4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can dramatically impact reaction efficiency.[1]

Troubleshooting Workflow for Low Yields

G start Low Yield in Intramolecular Cyclization check_lg Is the leaving group optimal? (e.g., OTs, OMs, I) start->check_lg optimize_cond Have reaction conditions been optimized? (Temperature, Solvent, Concentration) check_lg->optimize_cond Yes improve_lg Improve Leaving Group: - Convert -OH to -OTs, -OMs - Use Finkelstein reaction for -I check_lg->improve_lg No steric_hindrance Is steric hindrance a likely issue? optimize_cond->steric_hindrance Yes screen_cond Systematically screen: - Solvents (polar aprotic like DMF, DMSO) - Temperature (increase if slow) - Concentration (high dilution to favor intramolecular reaction) optimize_cond->screen_cond No side_reactions Are side products observed? (e.g., Pyrrolidine, Elimination) steric_hindrance->side_reactions Yes/No modify_substrate modify_substrate steric_hindrance->modify_substrate Consider redesigning substrate to reduce steric bulk solution Improved Yield side_reactions->solution No analyze_side_products Identify side products (NMR, MS). If pyrrolidine, consider alternative cyclization strategies. side_reactions->analyze_side_products Yes improve_lg->optimize_cond screen_cond->steric_hindrance modify_substrate->side_reactions analyze_side_products->solution

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Data Presentation: Comparison of Leaving Groups
Leaving GroupRelative ReactivityComments
-ClLowGenerally not reactive enough for this transformation.
-BrModerateCan be effective, but may require forcing conditions.
-IGoodOften prepared in situ from -Cl or -Br via the Finkelstein reaction.
-OMs (Mesylate)Very GoodExcellent leaving group, easily prepared from the corresponding alcohol.
-OTs (Tosylate)ExcellentVery common and effective leaving group for azetidine synthesis.[4]
-OTf (Triflate)ExcellentHighly reactive, but may be too reactive and lead to side reactions.
Strategies for Introducing Geminal Substituents at the C3-Position

Q: I am struggling to synthesize the precursor with a quaternary center needed for intramolecular cyclization. What are some alternative strategies?

A: Creating the C3-quaternary center can indeed be a bottleneck. Here are some modern, modular approaches that bypass this challenge:

  • Palladium-Catalyzed Arylation of Exomethylenated Azetidines: This method involves the synthesis of an azetidine with an exocyclic double bond at the C3 position, followed by a palladium-catalyzed arylation to introduce one of the substituents.[9]

  • Use of 1-Azabicyclo[1.1.0]butanes (ABBs): ABBs are highly strained and versatile intermediates. They can react with a wide range of nucleophiles and electrophiles in a modular fashion to generate diverse 3,3-disubstituted azetidines.[9][10][14]

  • Azetidinylation Reagents: Recent advances have led to the development of "azetidinylation reagents" that allow for a modular synthesis of 3,3-disubstituted azetidines under mild conditions with a broad substrate scope.[9][15][16]

  • Photochemical [2+2] Cycloadditions: The aza Paternò-Büchi reaction, particularly when mediated by visible light, offers a powerful and atom-economical route to functionalized azetidines from imines and alkenes.[5][7][17]

Conceptual Workflow: Modular Synthesis using Azetidinylation Reagents

G start Start with Azetidinylation Reagent (e.g., Azetidinyl Trichloroacetimidate) reaction Catalytic Substitution Reaction start->reaction nucleophile Select Nucleophile (e.g., Grignard, Organolithium, Enolate) nucleophile->reaction catalyst Choose Catalyst (e.g., Sc(OTf)3) catalyst->reaction product 3,3-Disubstituted Azetidine reaction->product

Caption: Modular approach to 3,3-disubstituted azetidines.

Overcoming Challenges in Purification

Q: The purification of my crude azetidine product is problematic. What are the recommended methods?

A: The key is to avoid acidic conditions that can cause ring-opening.

  • Column Chromatography:

    • Alumina: Using neutral or basic alumina is a good alternative to silica gel.[1]

    • Treated Silica Gel: If silica gel must be used, it can be pre-treated by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent).

  • Acid/Base Extraction: Careful acid/base extraction can be used to separate the basic azetidine product from neutral or acidic impurities. However, use dilute and weak acids (e.g., dilute citric acid) and minimize contact time to avoid product degradation.

  • Crystallization: If the product is a solid, crystallization is an excellent purification method that avoids chromatography altogether.

Managing Unwanted Ring-Opening Reactions

Q: My azetidine product appears to be decomposing over time or during subsequent reaction steps. What could be happening?

A: The ring strain that makes azetidines challenging to synthesize also makes them susceptible to ring-opening reactions.[11][18]

  • Acid-Catalyzed Ring Opening: As mentioned, acidic conditions can promote ring opening. Ensure that all subsequent reaction steps and storage conditions are neutral or basic.[11]

  • Nucleophilic Ring Opening: The azetidine ring can be opened by strong nucleophiles.[12][13] The regioselectivity of the attack (at C2 or C4) is influenced by steric and electronic factors of the substituents.[12] Be mindful of the reagents used in subsequent transformations.

  • Reductive Ring Opening: Certain reducing agents, especially in the presence of Lewis acids, can cause ring cleavage.[19]

  • Intramolecular Ring Opening: If the substituents on the azetidine contain nucleophilic groups, intramolecular ring-opening can occur, leading to the formation of larger heterocyclic systems.[18]

Experimental Protocols

Protocol 1: Synthesis of a 3,3-Disubstituted Azetidine via Sc(OTf)₃-Catalyzed Reaction of an Azetidinylation Reagent

This protocol is adapted from a modular synthesis strategy reported in The Journal of Organic Chemistry.[9]

Objective: To synthesize a 3,3-disubstituted azetidine by reacting an azetidine trichloroacetimidate ester with a nucleophile.

Materials:

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Azetidine trichloroacetimidate ester (1)

  • Nucleophile (2) (e.g., an aromatic or aliphatic Grignard reagent or organolithium)

  • 4Å Molecular Sieves (activated)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried reaction vessel containing a magnetic stir bar, add Sc(OTf)₃ (10-20 mol %), azetidine trichloroacetimidate ester 1 (0.20 mmol, 1.0 eq), and activated 4Å molecular sieves (100 mg).

  • Seal the vessel and purge with argon or nitrogen.

  • Add anhydrous CH₂Cl₂ (1.5 mL) via syringe.

  • Add the nucleophile 2 (0.30 mmol, 1.5 eq) dropwise at 35 °C.

  • Stir the reaction at 35 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon complete consumption of the starting material (typically ~12 hours), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (pre-treated with triethylamine if the product is sensitive) to afford the desired 3,3-disubstituted azetidine.[9]

Protocol 2: Intramolecular Cyclization of a γ-Amino Alcohol Derivative

This is a general protocol based on classical methods for azetidine ring formation.[4][5]

Objective: To form the azetidine ring via a two-step mesylation and cyclization sequence.

Part A: Mesylation of the γ-Amino Alcohol

  • Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.[4]

Part B: Intramolecular Cyclization

  • Dissolve the crude mesylate from Part A in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a base (e.g., sodium hydride (NaH), 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by chromatography (preferably on neutral alumina) or crystallization.[4]

References

  • Technical Support Center: Azetidine Ring Form
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
  • Optimizing reaction conditions for azetidine ring form
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
  • A novel synthesis of 3,3-(spiro)substituted azetidines | Semantic Scholar.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society - ACS Public
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
  • A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes - Benchchem.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
  • Comparative study of different synthetic routes to 3-substituted azetidines - Benchchem.
  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz
  • Regioselective ring opening reactions of azetidines - ResearchG
  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Aminoazetidines - Benchchem.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza P
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH.
  • Synthesis of 3,3-Diarylazetidines - CORE.
  • Methods for the Synthesis of Substituted Azetines. - Semantic Scholar.
  • Radical strain-release photocatalysis for the synthesis of azetidines.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH.
  • Azetidine Synthesis.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic M
  • Ring‐opening of azetidiniums by nucleophiles.
  • Access to 3‐Azetidines via Halogenation of Titanacyclobutanes - ResearchG
  • Photochemical Approaches to Azetidines - Nottingham ePrints.
  • Previous strategies towards azetidines and this approach. a Select...
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
  • Synthesis of Azetidines.
  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines - PubMed Central.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content.
  • Preparation and Characterization of New Azetidine Rings and Evalu
  • Azetidine synthesis - Organic Chemistry Portal.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Public
  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3)
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol

Sources

stability of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Here, we address common questions and challenges related to its stability and handling, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary stability concern for this molecule under acidic conditions is the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] Strong acids will cleave the Boc group, exposing the azetidine nitrogen. While the azetidine ring is generally more stable than a three-membered aziridine ring, it is a strained four-membered heterocycle.[3][4][5] Prolonged exposure to strong acids, especially at elevated temperatures, can lead to protonation of the azetidine nitrogen, which may increase ring strain and potentially lead to undesired ring-opening reactions.[6][7]

Q2: I am observing incomplete Boc deprotection. What are the likely causes and how can I resolve this?

A2: Incomplete Boc deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully drive the deprotection. While trifluoroacetic acid (TFA) is a common choice, some substrates may require stronger conditions.[8][9]

  • Inadequate Reaction Time: The deprotection may simply need more time to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[9][10]

  • Steric Hindrance: The local steric environment around the Boc-protected nitrogen can hinder the approach of the acid.[9]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in Dichloromethane (DCM) to 50% or even neat TFA).

  • Extend Reaction Time: Allow the reaction to stir for a longer period at room temperature, monitoring periodically.

  • Consider a Different Acid: If TFA is not effective, 4M HCl in dioxane is a common alternative.[10]

Q3: After acidic workup, I've isolated my deprotected product, but I'm also seeing an unexpected byproduct with a mass increase of +56. What is this?

A3: A mass increase of +56 amu often corresponds to the addition of a tert-butyl group. This is a known side reaction during Boc deprotection where the liberated tert-butyl cation, a reactive electrophile, alkylates a nucleophilic site on your molecule.[2][11] In the case of this compound, the primary amine formed after deprotection is a potential site for tert-butylation, leading to the formation of a secondary amine.

To mitigate this, the use of a "cation scavenger" is highly recommended.[11] Scavengers are nucleophilic compounds that react with the tert-butyl cation, preventing it from reacting with your desired product.[8][11]

Common Scavengers:

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Water

Q4: Can the azetidine ring open during Boc deprotection? What are the signs of this occurring?

A4: Yes, while less common than incomplete deprotection or tert-butylation, azetidine ring-opening is a potential side reaction under harsh acidic conditions.[6][7] The ring strain of azetidines makes them susceptible to nucleophilic attack, especially after the ring nitrogen is protonated.[6][7]

Signs of Ring Opening:

  • Appearance of multiple unexpected spots on TLC.

  • Complex mass spectra with fragments that do not correspond to the expected product or simple side reactions.

  • Broad signals in the 1H NMR spectrum, suggesting a mixture of oligomeric or polymeric material.

To avoid ring-opening, it is best to use the mildest acidic conditions necessary for complete Boc deprotection and to keep the reaction temperature low.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength/concentration or reaction time.Increase the concentration of TFA or switch to 4M HCl in dioxane. Extend the reaction time and monitor by TLC/LC-MS.[9][10]
Formation of +56 amu byproduct Tert-butylation of the deprotected amine by the tert-butyl cation.Add a cation scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture.[8][11]
Complex mixture of products/baseline material on TLC Potential azetidine ring-opening or polymerization.Use milder acidic conditions (e.g., lower concentration of acid, shorter reaction time). Ensure the reaction is performed at or below room temperature.
Product is difficult to isolate/purify The deprotected product is likely an amine salt (e.g., TFA or HCl salt), which can be highly polar and water-soluble.After reaction completion, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO3 solution) and extract the free amine into an organic solvent.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolve this compound in anhydrous Dichloromethane (DCM).

  • Add an equal volume of Trifluoroacetic acid (TFA) for a 50% solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For isolation of the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[10]

Protocol 2: Boc Deprotection with Scavenger
  • Dissolve this compound in anhydrous Dichloromethane (DCM).

  • Add a cation scavenger, such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) (to a final concentration of 50%).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Work-up as described in Protocol 1.[11]

Visual Guides

Boc Deprotection Mechanism and Side Reaction

cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenger Scavenger Action A Boc-Protected Amine B Protonated Carbamate A->B + H+ C Carbamic Acid Intermediate B->C Cleavage E tert-Butyl Cation B->E Cleavage D Free Amine C->D - CO2 G tert-Butylated Byproduct E->G I Trapped Cation E->I F Nucleophile (e.g., Free Amine) F->G H Scavenger (e.g., TIS) H->I

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing side reactions.

Troubleshooting Workflow for Boc Deprotection

Start Start: Incomplete Boc Deprotection Observed CheckReagents 1. Check Reagents - Fresh TFA/HCl? - Anhydrous Solvents? Start->CheckReagents IncreaseAcid 2. Increase Acid - Higher Concentration - More Equivalents CheckReagents->IncreaseAcid Reagents OK ExtendReaction 3. Extend Reaction - Longer Time - Increase Temperature (with caution) IncreaseAcid->ExtendReaction Still Incomplete Success Reaction Complete IncreaseAcid->Success Reaction Works ChangeConditions 4. Change Conditions - Switch Acid (TFA -> HCl) - Change Solvent ExtendReaction->ChangeConditions Still Incomplete ExtendReaction->Success Reaction Works ChangeConditions->Success Reaction Works Failure Still Incomplete ChangeConditions->Failure Still Incomplete

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed. Available at: [Link]

  • Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Azetidine: Chemical Reactivity - YouTube. Available at: [Link]

Sources

optimizing reaction temperature for 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Introduction: Navigating the Challenges of 3,3-Disubstituted Azetidine Synthesis

Welcome to the technical support guide for the synthesis of this compound, a critical building block for novel therapeutics and complex molecules. The construction of the strained 4-membered azetidine ring, particularly with a quaternary center at the C3 position, is a significant synthetic challenge.[1] The formation of this ring system is often thermodynamically unfavorable due to inherent ring strain, making the cyclization step highly sensitive to reaction conditions, especially temperature.[1]

This guide is structured as a series of frequently asked questions and troubleshooting protocols designed to empower researchers to rationalize and optimize their experimental approach. We will focus on the critical intramolecular cyclization step, providing not just procedures, but the underlying chemical principles to enable logical and effective problem-solving.

Core Principles: The Thermodynamic and Kinetic Tightrope of Temperature

Optimizing reaction temperature is a balancing act between providing sufficient energy to overcome the activation barrier (kinetics) and avoiding conditions that favor undesired thermodynamic sinks (side products). In the context of azetidine synthesis via intramolecular Sɴ2 cyclization, temperature governs the competition between the desired ring formation and competing pathways like E2 elimination and intermolecular polymerization.

  • Kinetics vs. Temperature: According to the Arrhenius equation, reaction rates increase exponentially with temperature. A reaction that is too slow at room temperature may proceed efficiently with gentle heating.

  • Thermodynamics vs. Temperature: The Gibbs free energy equation (ΔG = ΔH – TΔS) shows that at higher temperatures, the entropic term (TΔS) becomes more dominant. While intramolecular cyclization is entropically favored over intermolecular polymerization, high temperatures can provide enough energy to access pathways leading to more stable, non-desired products, such as those from elimination or decomposition.[1]

The diagram below illustrates the pivotal choice the reaction intermediate faces, a decision heavily influenced by temperature.

G cluster_0 Reaction Pathways precursor γ-Haloamine Precursor (Acyclic Intermediate) azetidine Desired Product (Intramolecular SN2 Cyclization) precursor->azetidine Low Temp (e.g., 0-40 °C) Favored Pathway elimination Side Product (E2 Elimination) precursor->elimination High Temp (e.g., >60 °C) Competing Pathway

Caption: Competing cyclization and elimination pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, focusing on temperature-related solutions.

Q1: My reaction yield is consistently low (<30%), and TLC/LC-MS analysis shows a complex mixture of products. Where should I start?

A1: A low yield with multiple products often points to excessive reaction temperature. High heat can promote decomposition of the Boc protecting group or lead to a cascade of side reactions.[2] The azetidine ring itself, once formed, can also be susceptible to degradation under harsh conditions.[3]

Troubleshooting Steps:

  • Re-evaluate Temperature: Immediately lower your reaction temperature. If you are running the reaction at reflux in a solvent like THF (66 °C), consider running it at a lower, controlled temperature (e.g., 40 °C) for a longer period.

  • Start Cold: Initiate the reaction at 0 °C, especially during the addition of the base, to control the initial exotherm. Then, allow the reaction to slowly warm to room temperature and monitor its progress.

  • Solvent Choice: Ensure your solvent is appropriate. For Sɴ2 reactions, polar aprotic solvents like acetonitrile or DMF are excellent choices. Their higher boiling points do not necessitate running the reaction at reflux; they are effective at moderate temperatures.

Q2: I've isolated a major byproduct and NMR analysis suggests it's an alkene, likely from an E2 elimination reaction. How can I suppress this?

A2: This is a classic temperature- and base-related problem. E2 elimination is often favored over Sɴ2 reactions at higher temperatures and with sterically hindered or strong, non-nucleophilic bases.

Troubleshooting Steps:

  • Lower the Temperature: This is the most critical first step. Elimination reactions typically have a higher activation energy than the competing intramolecular substitution, making them more sensitive to temperature increases. Reducing the temperature will disproportionately slow the elimination pathway.

  • Change the Base: If you are using a strong, sterically hindered base like potassium tert-butoxide, which is known to favor elimination, consider switching to a milder or more nucleophilic base such as potassium carbonate (K₂CO₃) or a hydroxide source in a biphasic system.

  • Monitor Slowly: Track the reaction at a lower temperature over a longer time course (e.g., 24-48 hours) to see if the desired product forms cleanly, even if slowly.

Q3: The reaction starts but appears to stall, with significant starting material remaining even after 24 hours. Is increasing the temperature the only option?

A3: While insufficient thermal energy is a possible cause, other factors should be investigated before defaulting to higher heat.

Troubleshooting Steps:

  • Verify Reagents: Ensure your base is active and your solvent is rigorously anhydrous. Water can quench the base and inhibit the reaction.

  • Gentle Temperature Increase: If reagents are confirmed to be of good quality, a modest and controlled increase in temperature is warranted. Increase the temperature in 10 °C increments, monitoring by TLC/LC-MS at each stage. This helps identify the "sweet spot" where the reaction proceeds without initiating significant side reactions.

  • Consider Microwave Synthesis: For difficult cyclizations, microwave irradiation can be an effective alternative to conventional heating.[1] It can promote the reaction at a lower bulk temperature by efficiently coupling with the polar solvent, often leading to shorter reaction times and cleaner product profiles.

Q4: How does solvent choice impact my temperature optimization strategy?

A4: The solvent dictates the accessible temperature range and influences reaction rates through polarity and solvation effects.

SolventBoiling Point (°C)Typical Usable Temp. Range (°C)Characteristics
Acetonitrile (MeCN)8220 - 80Excellent polar aprotic solvent for Sɴ2. Good for thermal control.
Tetrahydrofuran (THF)6620 - 65Common, less polar than MeCN. Reflux is a common but often too high T.
Dimethylformamide (DMF)15320 - 100High-boiling polar aprotic solvent. Allows for a wide temperature range but can be difficult to remove.
Dichloromethane (DCM)400 - 35Low boiling point, suitable only for reactions that proceed readily at or below room temperature.

Key Takeaway: Do not assume reflux is the optimal condition. Use the solvent's properties to define a range of temperatures to screen for the best outcome.

Protocol: Systematic Temperature Optimization Study

This protocol outlines a self-validating method to determine the optimal reaction temperature for the key cyclization step.

Objective: To identify the temperature that maximizes the yield of the desired azetidine product while minimizing the formation of byproducts.

Methodology: Parallel Synthesis Screening

  • Preparation: In an inert atmosphere (glovebox or under Argon), prepare a stock solution of the γ-haloamine precursor in anhydrous acetonitrile (e.g., 0.1 M). Prepare a suspension of the base (e.g., K₂CO₃, 1.5 equivalents) in anhydrous acetonitrile.

  • Reaction Setup: Dispense equal volumes of the base suspension into five separate reaction vials equipped with stir bars.

  • Initiation: Place each vial in a temperature-controlled reaction block or oil bath set to a different temperature (e.g., 25°C, 40°C, 50°C, 60°C, 70°C ).

  • Execution: Add an equal volume of the precursor stock solution to each vial simultaneously to start the reactions.

  • Monitoring: After set time points (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot with a drop of water, dilute with solvent, and analyze by LC-MS to determine the ratio of product to starting material and byproducts.

  • Termination & Analysis: Once the 25°C reaction has reached completion (or after 24h), quench all reactions. Perform a standard aqueous workup on each. Determine the isolated yield and purity for each reaction temperature.

The workflow for troubleshooting based on the results of this screen is outlined below.

G cluster_1 Troubleshooting Workflow start Low Yield or Impure Product analyze Analyze Byproducts (LC-MS, NMR) start->analyze decision1 Major Byproduct is Elimination Product? analyze->decision1 decision2 Major 'Impurity' is Unreacted Starting Material? decision1->decision2 No action_low_T Action: 1. Lower Reaction Temp 2. Re-screen Base decision1->action_low_T Yes action_high_T Action: 1. Increase Temp Incrementally 2. Increase Reaction Time decision2->action_high_T Yes action_complex Action: 1. Drastically Lower Temp 2. Check for Decomposition decision2->action_complex No (Complex Mixture)

Caption: Logic-based workflow for troubleshooting.

References

Sources

Technical Support Center: Solvent Effects on 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Due to the unique combination of a strained azetidine ring, a labile N-Boc protecting group, and an ethyl ester, the choice of solvent is paramount in controlling reaction outcomes. This guide provides in-depth technical insights, troubleshooting protocols, and frequently asked questions to navigate the complexities of its reactivity.

Understanding the Core Reactivity of the Molecule

The reactivity of this compound is governed by three primary functional groups:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the azetidine nitrogen. Its removal is a common synthetic step, and the efficiency of this deprotection is highly solvent-dependent.[1]

  • The Ethyl Ester: The ester at the C3 position is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The solvent can mediate the reactivity of both the ester and the incoming nucleophile.

  • The Azetidine Ring: As a four-membered heterocycle, the azetidine ring possesses significant ring strain, making it prone to ring-opening reactions under certain conditions, particularly after activation of the nitrogen atom.[2][3]

The interplay of these reactive sites necessitates careful solvent selection to achieve desired chemical transformations selectively.

Troubleshooting Guides & FAQs

This section addresses common experimental challenges in a question-and-answer format, focusing on the role of the solvent.

Issue 1: N-Boc Deprotection - Incomplete Reaction or Side Product Formation

Question: I am attempting to deprotect the N-Boc group, but the reaction is sluggish, or I am observing degradation of my starting material. What solvent-related factors should I consider?

Answer: This is a frequent issue stemming from the stability of the carbocation intermediate formed during deprotection and the potential for the strained azetidine ring to react under harsh acidic conditions.[2]

Causality and Troubleshooting Steps:

  • Insufficient Stabilization of the tert-butyl Cation: The cleavage of the Boc group proceeds via the formation of a tert-butyl cation. Polar protic solvents can stabilize this cation, but may also lead to side reactions.

    • Recommendation: While traditional methods use trifluoroacetic acid (TFA) in dichloromethane (DCM), consider alternative solvents. For instance, using HCl in a polar aprotic solvent like 1,4-dioxane can be effective.[1] Greener solvent choices are also emerging.[4] A systematic screening of solvents is advisable.[5]

  • Acid-Mediated Degradation of the Azetidine Ring: The combination of a strong acid and a poorly chosen solvent can lead to the protonation of the azetidine nitrogen (if deprotected) and subsequent ring-opening.[2]

    • Recommendation: Perform the deprotection at low temperatures (e.g., 0 °C) to minimize side reactions. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged exposure to acidic conditions.[2]

  • Solvent Reactivity: Some solvents may react with the acid or the intermediates.

    • Recommendation: Ensure the use of anhydrous solvents, as water can compete with the desired reaction.

Issue 2: Unwanted Ester Hydrolysis or Transesterification

Question: During a reaction targeting another part of the molecule, I am observing significant loss of the ethyl ester group. How can I prevent this?

Answer: Unwanted nucleophilic attack on the ethyl ester is a common side reaction, heavily influenced by the solvent system.

Causality and Troubleshooting Steps:

  • Presence of Nucleophilic Solvents or Impurities: Protic solvents like methanol or ethanol can act as nucleophiles, leading to transesterification, especially in the presence of acid or base catalysts. Water impurities can cause hydrolysis.

    • Recommendation: Switch to a non-nucleophilic, polar aprotic solvent such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). Ensure all solvents and reagents are rigorously dried.

  • Solvent-Enhanced Nucleophilicity: Polar aprotic solvents can enhance the reactivity of nucleophiles by solvating the counter-ion and leaving the nucleophile "bare" and more reactive.[6][7]

    • Recommendation: If a nucleophilic reagent is part of your reaction, consider a less polar solvent to temper its reactivity towards the ester.

Issue 3: Azetidine Ring-Opening

Question: My reaction is resulting in a complex mixture of products, and I suspect the azetidine ring is not stable under my conditions. What is the role of the solvent in this process?

Answer: The stability of the azetidine ring is a significant concern due to its inherent strain.[2][8] Ring-opening is often preceded by activation of the ring nitrogen, a process that is highly dependent on the solvent environment.[3]

Causality and Troubleshooting Steps:

  • Formation and Stabilization of Azetidinium Ions: In the presence of electrophiles or after N-Boc deprotection in an acidic medium, a reactive azetidinium ion can form. Polar protic solvents can stabilize this charged intermediate, facilitating nucleophilic attack and ring-opening.[9][10]

    • Recommendation: To preserve the ring, use non-polar, aprotic solvents like toluene or hexane if the reaction chemistry allows. If a polar solvent is necessary for solubility, a polar aprotic solvent is generally preferred over a protic one.

  • Lewis Acid Catalysis: Lewis acids used in a reaction can coordinate to the azetidine nitrogen, activating the ring towards nucleophilic attack.[3]

    • Recommendation: The choice of solvent can modulate the strength of the Lewis acid. A coordinating solvent like THF might temper the Lewis acidity compared to a non-coordinating solvent like DCM.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for handling and storing this compound? A1: For short-term storage and as a general solvent for reactions where it is a starting material, a non-polar, aprotic solvent like ethyl acetate or dichloromethane is a good choice. These solvents are less likely to promote hydrolysis of the ester or premature deprotection of the Boc group. For long-term storage, it is best to store the compound neat in a cool, dry place.

Q2: How do I choose a solvent for a nucleophilic substitution reaction at the 3-amino position? A2: For reactions involving the free amine (after deprotection), a polar aprotic solvent like DMF or DMSO is often suitable as they can dissolve a wide range of reactants and can accelerate SN2 reactions.[6][7] However, be mindful of the potential for these solvents to have trace amounts of water which could lead to ester hydrolysis.

Q3: Can I use protic solvents like ethanol or methanol? A3: The use of protic solvents should be approached with caution. They can participate in transesterification of the ethyl ester and can stabilize charged intermediates that may lead to ring-opening.[9][10] They are generally only recommended if transesterification is the desired outcome or if the reaction is known to be robust to these conditions.

Q4: How can I monitor the progress of reactions involving this compound? A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring reaction progress.[2] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for tracking the consumption of the starting material and the formation of products.

Data Presentation and Protocols

Table 1: Properties of Common Organic Solvents

This table provides a quick reference for selecting solvents based on their physical properties.[11][12][13][14]

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantType
Dichloromethane (DCM)CH₂Cl₂39.61.3269.1Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O66.00.8897.6Polar Aprotic
Ethyl Acetate (EtOAc)C₄H₈O₂77.10.9026.0Polar Aprotic
Acetonitrile (MeCN)C₂H₃N81.60.78637.5Polar Aprotic
1,4-DioxaneC₄H₈O₂101.01.0342.2Non-polar Aprotic
TolueneC₇H₈110.60.8672.4Non-polar Aprotic
Dimethylformamide (DMF)C₃H₇NO153.00.94436.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS189.01.10046.7Polar Aprotic
Methanol (MeOH)CH₄O64.70.79232.7Polar Protic
Ethanol (EtOH)C₂H₆O78.00.78924.6Polar Protic
Experimental Protocol: Solvent Screening for N-Boc Deprotection

This protocol provides a general workflow for identifying the optimal solvent for the acid-mediated deprotection of the N-Boc group.[5][15][16][17]

Objective: To determine a solvent that provides a high yield of the deprotected product with minimal side-product formation.

Materials:

  • This compound

  • A set of candidate solvents (e.g., DCM, 1,4-dioxane, ethyl acetate, acetonitrile)

  • Acidic reagent (e.g., 4M HCl in dioxane, or Trifluoroacetic acid (TFA))

  • Small reaction vials

  • Stir plate and stir bars

  • TLC plates and developing chamber

  • LC-MS for analysis

Procedure:

  • Setup: In separate, labeled vials, dissolve a small, accurately weighed amount of the starting material (e.g., 10 mg) in each of the chosen solvents (e.g., 0.5 mL).

  • Reaction Initiation: At 0 °C (ice bath), add a stoichiometric excess of the acidic reagent (e.g., 10 equivalents) to each vial.

  • Monitoring: Stir the reactions at 0 °C and monitor their progress by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr). A co-spot of the starting material should be used as a reference.

  • Quenching: Once a reaction appears complete by TLC (or after a set time), quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude product from each reaction by LC-MS to determine the conversion rate and identify any major side products.

  • Optimization: Based on the results, the reaction can be scaled up using the solvent that provided the best balance of reaction rate and cleanliness.

Visualizations

Diagram 1: Influence of Solvent Polarity on SN2 Reactions

G cluster_0 Polar Aprotic Solvent (e.g., DMF, DMSO) cluster_1 Polar Protic Solvent (e.g., EtOH, H₂O) Reactants_A Nu⁻ + R-X TS_A [Nu---R---X]⁻ (Transition State) Reactants_A->TS_A Products_A R-Nu + X⁻ TS_A->Products_A note_A Solvent poorly solvates Nu⁻, making it more reactive. Transition state charge is dispersed, moderately solvated. Result: Faster reaction rate. Reactants_P Nu⁻ (solvated) + R-X TS_P [Nu---R---X]⁻ (Transition State) Reactants_P->TS_P Products_P R-Nu + X⁻ (solvated) TS_P->Products_P note_P Solvent strongly solvates Nu⁻ via H-bonding, lowering its energy and reactivity. Result: Slower reaction rate.

Caption: Solvent effects on the energy profile of an SN2 reaction.

Diagram 2: General Workflow for Solvent Screening

G Define Define Reaction Goal (e.g., N-Boc Deprotection) Select Select Candidate Solvents (Polar Protic, Polar Aprotic, Nonpolar) Define->Select SmallScale Run Small-Scale Parallel Reactions Select->SmallScale Monitor Monitor by TLC/LC-MS (Rate, Conversion, Byproducts) SmallScale->Monitor Analyze Analyze Results Monitor->Analyze Optimal Identify Optimal Solvent Analyze->Optimal ScaleUp Scale-Up Reaction Optimal->ScaleUp

Caption: A systematic approach to solvent selection and optimization.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for 3-(2-Phenoxyethyl)
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents.
  • TCI Chemicals. (n.d.). Organic Solvents. TCI Chemicals.
  • Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties.
  • MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Allen Solly. (n.d.). Organic Solvents: Types, Uses, & Properties Explained.
  • ResearchGate. (2006). Screening of Suitable Solvents in Organic Synthesis.
  • National Center for Biotechnology Information. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • University of Calgary. (n.d.). NS7.
  • BenchChem. (n.d.).
  • ACS Publications. (2024).
  • Dr. R.K. Mohapatra. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • ACS Publications. (n.d.). Specialized Solid Form Screening Techniques.
  • ResearchGate. (2001).
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
  • Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection.
  • Chemistry Stack Exchange. (2015). Mechanism for synthesising azetidine.
  • Ambeed.com. (n.d.). Reactions of Azetidines.
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Quora. (2020).
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Dana Bioscience. (n.d.). 3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl est.
  • ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine | 193269-78-2.
  • TCI Chemicals. (n.d.).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • ChemScene. (n.d.).
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).
  • TCI EUROPE N.V. (n.d.).
  • Knight Chemicals Online. (n.d.). tert-butyl 3-(4-aminobenzyl)
  • BLD Pharm. (n.d.). 1-(tert-Butyl) 3-methyl 3-(aminomethyl)
  • iChemical. (n.d.).

Sources

Technical Support Center: Stereoselective Synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the prevention of racemization during the synthesis of this valuable chiral building block. Azetidines are increasingly important in medicinal chemistry, and maintaining their stereochemical integrity is paramount for their biological activity.[1][2]

I. Understanding the Challenge: Racemization at a Quaternary Stereocenter

The primary challenge in the synthesis of this compound is the potential for racemization at the C3 position. This carbon is a quaternary stereocenter, and its configuration is susceptible to inversion under certain reaction conditions. The presence of an ester group at this position makes the alpha-proton (if it were present) acidic and prone to abstraction. While in this specific molecule there is no alpha-proton on the stereocenter, racemization can still be a concern during certain synthetic steps, particularly if intermediates with enolizable protons are formed or if ring-opening and closing mechanisms are involved.

II. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral azetidine derivatives?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate).[3] In drug discovery and development, the three-dimensional structure of a molecule is crucial for its interaction with biological targets. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical purity of this compound is essential for its intended biological application.

Q2: Which steps in the synthesis are most susceptible to racemization?

A2: Racemization is most likely to occur during steps that involve:

  • Use of strong bases: Strong bases can potentially lead to side reactions or the formation of intermediates that can undergo racemization.

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Prolonged reaction times: Extended exposure to harsh conditions increases the likelihood of racemization.

  • Acidic or basic workups and purifications: The stereochemical integrity of the product can be compromised during purification if the pH is not carefully controlled.

Q3: How can I monitor for racemization during my synthesis?

A3: The most common and reliable method for monitoring the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[4] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or chiral solvating agents to differentiate the signals of the enantiomers.[4]

III. Troubleshooting Guide: Preventing and Addressing Racemization

This section provides a problem-and-solution framework for common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee) in the final product. Racemization during the reaction.Optimize reaction conditions: use a weaker, non-nucleophilic base (e.g., a hindered amine base like 2,4,6-collidine instead of a stronger base), lower the reaction temperature, and reduce the reaction time.[5]
Racemization during workup or purification.Ensure that aqueous workups are performed with buffered solutions to maintain a neutral pH. Use purification techniques that avoid harsh acidic or basic conditions.
Inconsistent stereochemical outcomes between batches. Variability in reagent quality or reaction setup.Use freshly distilled solvents and high-purity reagents. Ensure accurate temperature control and inert atmosphere conditions.
Formation of unexpected side products. The chosen reaction conditions may be promoting side reactions over the desired stereoselective transformation.Re-evaluate the synthetic route. Consider alternative methods for introducing the amino and ethyl groups that proceed under milder conditions.

IV. Experimental Protocols

The following protocols are representative methods for the stereoselective synthesis of precursors to this compound and for monitoring its enantiomeric purity.

Protocol 1: Synthesis of a Key Precursor: 1-Boc-azetidine-3-carboxylic acid

This protocol describes the synthesis of a common precursor, which can then be further functionalized at the C3 position.

  • Starting Material: 1-Boc-3-hydroxyazetidine.[6]

  • Oxidation: Dissolve 1-Boc-3-hydroxyazetidine in a suitable solvent such as dichloromethane (CH2Cl2). Add an oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation to obtain 1-Boc-3-azetidinone.[6][7]

  • Purification: Purify the crude 1-Boc-3-azetidinone by silica gel column chromatography.

  • Further Oxidation: The resulting ketone can be further oxidized to the carboxylic acid using appropriate reagents.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
  • Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives.

  • Mobile Phase: A mixture of hexane and a polar solvent like isopropanol or ethanol, often with a small amount of an acidic or basic modifier to improve peak shape. The exact composition should be optimized for the specific compound.

  • Detection: UV detection is typically used.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess can be calculated from the peak areas.

V. Mechanistic Insights and Key Concepts

Racemization Mechanism via Enolization

The primary mechanism for racemization of compounds with a chiral center alpha to a carbonyl group is through the formation of a planar enolate intermediate.[3] While the target molecule has a quaternary center, understanding this mechanism is crucial as it can apply to synthetic intermediates.

racemization_mechanism cluster_0 Chiral Starting Material cluster_1 Base Abstraction cluster_3 Protonation start R-Enantiomer enolate Enolate start->enolate - H+ base Base R_product R-Enantiomer enolate->R_product Protonation from one face S_product S-Enantiomer enolate->S_product Protonation from the other face proton H+

A simplified diagram of racemization via an enolate intermediate.
Strategies for Stereocontrol

To prevent racemization and ensure a high enantiomeric excess, several strategies can be employed in the synthetic design:

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

  • Asymmetric Catalysis: Chiral catalysts can be used to create the desired stereocenter with high enantioselectivity.[8]

  • Substrate Control: The inherent chirality of a starting material can be used to influence the stereochemistry of subsequent reactions.

stereocontrol_strategies Start Achiral/Racemic Starting Material ChiralAux Chiral Auxiliary Start->ChiralAux AsymCat Asymmetric Catalysis Start->AsymCat SubstrateCtrl Substrate Control Start->SubstrateCtrl Product Enantiomerically Enriched Product ChiralAux->Product AsymCat->Product SubstrateCtrl->Product

Key strategies for achieving stereocontrol in synthesis.

VI. References

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]

  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]

  • Divergent reactivity of spiro-oxindole azetidines: selective synthesis of spiro-azetidine amides and spiro dihydro-1,3-oxazines. RSC Publishing. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. RSC Publishing. [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. PubMed. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]

  • Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. ACS Publications. [Link]

  • A Practical Process for the Preparation of Azetidine3-carboxylic Acid. ResearchGate. [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.

  • ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ResearchGate. [Link]

  • Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. [Link]

  • Synthesis of Azetidines. Progress in Chemistry. [Link]

  • (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses. [Link]

  • Stereoselective synthesis of azetidine-derived glutamate and aspartate analogues from chiral azetidin-3-ones. ResearchGate. [Link]

Sources

Technical Support Center: 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and extensive experience with related azetidine chemistries.

Introduction to this compound

This compound is a valuable synthetic intermediate, particularly in medicinal chemistry, due to the presence of a constrained azetidine ring and orthogonally protected functional groups. The tert-butyloxycarbonyl (Boc) group on the ring nitrogen and the ethyl ester at the 3-position allow for selective chemical modifications at the 3-amino group. However, the inherent ring strain of the azetidine core and the steric hindrance around the reactive centers can present unique challenges.[1] This guide aims to address these potential issues proactively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges stem from the strained four-membered azetidine ring.[1] This can lead to a higher propensity for ring-opening side reactions under harsh acidic or basic conditions. Additionally, the steric bulk of the Boc and ethyl ester groups can influence the reactivity of the 3-amino group, potentially slowing down desired reactions or requiring carefully optimized conditions.

Q2: What are the recommended storage conditions for this compound?

A2: While specific stability data for this exact compound is not extensively published, it is recommended to store this compound at room temperature.[2] For long-term storage, refrigeration at 4°C, protected from light, is advisable to minimize potential degradation.[1]

Q3: How can I effectively monitor the progress of reactions involving this compound?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Due to the presence of the Boc group, the starting material and products are often UV-inactive. Therefore, staining with potassium permanganate or iodine is recommended for visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for tracking the consumption of starting material and the formation of the desired product.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation at the 3-amino position is a common transformation for this molecule. Below are troubleshooting strategies for frequently encountered issues.

Problem 1: Low or No Conversion to the Amide Product

  • Possible Cause 1: Steric Hindrance. The bulky Boc and ethyl ester groups may sterically hinder the approach of the activated carboxylic acid.

    • Solution:

      • Choice of Coupling Reagent: Employ more reactive coupling reagents that are less sensitive to steric hindrance. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent first choices.[3] DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is particularly useful for coupling easily epimerized amino acids.[3]

      • Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, monitor for potential side reactions or degradation.

      • Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor by LC-MS.

  • Possible Cause 2: Inefficient Carboxylic Acid Activation. The chosen coupling reagent may not be efficiently activating the carboxylic acid partner.

    • Solution:

      • Ensure all reagents are anhydrous, as water can quench activated species.

      • Consider pre-activation of the carboxylic acid with the coupling reagent and a base (e.g., DIPEA) for 15-30 minutes before adding the azetidine starting material.

Experimental Protocol: General Amide Coupling
  • To a stirred solution of the carboxylic acid (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: Formation of Side Products

  • Possible Cause: Ring Opening. Although less common under standard amide coupling conditions, prolonged exposure to strong acids or bases could potentially lead to the opening of the azetidine ring.

    • Solution:

      • Use a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.

      • Avoid excessive heating or prolonged reaction times if ring opening is suspected.

Troubleshooting Workflow for Amide Coupling

AmideCouplingTroubleshooting Start Low/No Conversion Reagent Use more reactive coupling reagent (e.g., HATU, DEPBT) Start->Reagent Conditions Increase reaction temperature (40-50 °C) and/or time Start->Conditions Preactivation Pre-activate carboxylic acid Start->Preactivation CheckPurity Verify starting material purity Start->CheckPurity Success Successful Coupling Reagent->Success Conditions->Success Preactivation->Success

Caption: Troubleshooting flowchart for low amide coupling yield.

Troubleshooting Guide: N-Boc Deprotection

Removal of the Boc protecting group is a critical step to enable further functionalization of the azetidine nitrogen.

Problem 1: Incomplete Boc Deprotection

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The Boc group requires acidic conditions for removal, and the reaction may not go to completion if the acid is too weak or dilute.

    • Solution:

      • Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 25-50% TFA in DCM.[4]

      • Consider using stronger acid conditions, such as 4M HCl in dioxane.

  • Possible Cause 2: Short Reaction Time. The deprotection may require more time to reach completion.

    • Solution:

      • Extend the reaction time and monitor by LC-MS. Typical reaction times range from 30 minutes to a few hours at room temperature.[4]

Problem 2: Product Degradation or Ring Opening

  • Possible Cause: Harsh Acidic Conditions. The strained azetidine ring can be susceptible to cleavage under strongly acidic conditions, especially with prolonged exposure or elevated temperatures.[1]

    • Solution:

      • Use Scavengers: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups.[4] The use of a scavenger like triisopropylsilane (TIS) can trap this cation.

      • Lower Temperature: Perform the deprotection at 0 °C to moderate the reaction and minimize side reactions.

      • Milder Acid: While less common for Boc deprotection, in sensitive substrates, milder Lewis acids could be explored, though this often requires significant optimization.[5]

Experimental Protocol: N-Boc Deprotection
  • Dissolve the Boc-protected azetidine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual acid.

  • The resulting TFA salt can often be used directly in the next step or neutralized during an aqueous workup.

Deprotection Conditions Comparison
ReagentTypical ConditionsProsCons
TFA/DCM 25-50% solution, 0°C to RT, 1-2hVolatile, easy to removeCan cause side reactions if not controlled
HCl in Dioxane 4M solution, 0°C to RT, 1-2hNon-volatile acid, provides HCl salt directlyDioxane is harder to remove
ZnBr₂ in DCM Excess ZnBr₂, RT, 24hPotentially milder for some substratesSlower, may require aqueous workup[5]

Deprotection Troubleshooting Workflow

DeprotectionTroubleshooting cluster_incomplete Incomplete Deprotection cluster_degradation Product Degradation Inc_Start Incomplete Reaction Inc_Acid Increase TFA Conc. (e.g., to 50%) Inc_Start->Inc_Acid Inc_Time Prolong Reaction Time (e.g., to 2-4h) Inc_Start->Inc_Time Deg_Start Degradation Observed Deg_Temp Lower Temperature (to 0 °C) Deg_Start->Deg_Temp Deg_Scav Add Scavenger (e.g., TIS) Deg_Start->Deg_Scav

Caption: Troubleshooting pathways for N-Boc deprotection issues.

Purification Challenges

Problem: Difficulty in Isolating the Free Amine after Deprotection

  • Possible Cause: High Water Solubility. The deprotected azetidine, especially as a salt, can be highly polar and water-soluble, leading to poor recovery during extraction.

    • Solution:

      • Basification and Extraction: During an aqueous workup, carefully basify the aqueous layer to a pH > 10 with a strong base like NaOH or K₂CO₃ before extracting with an organic solvent.[1]

      • Solvent Choice: Use a more polar solvent for extraction, such as a mixture of DCM and isopropanol, or perform continuous liquid-liquid extraction for highly water-soluble products.

      • Salt Precipitation: Isolate the product as a salt (e.g., HCl or TFA salt) by precipitation from a non-polar solvent like diethyl ether or pentane.

References

Technical Support Center: Large-Scale Purification of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale purification of azetidine derivatives. As a Senior Application Scientist with extensive field experience, I've designed this guide to move beyond simple protocols. My aim is to provide you with the causal understanding—the "why" behind the "how"—to empower you to troubleshoot and optimize your purification processes effectively. Azetidine derivatives are crucial building blocks in modern drug discovery, but their unique structural features, including ring strain and basicity, present specific challenges in large-scale purification that demand a nuanced approach.[1][2]

This resource is structured to anticipate and address the real-world problems you may encounter, from inconsistent purity and low yields to unexpected compound degradation. We will explore the foundational principles of various purification techniques and provide actionable, evidence-based solutions.

Troubleshooting Guide: Common Issues in Azetidine Derivative Purification

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low Purity After Column Chromatography

Question: I'm purifying a Boc-protected azetidine derivative via normal-phase silica gel chromatography on a multi-gram scale, but my final product purity is consistently below 95%, with closely eluting impurities. What's causing this and how can I improve it?

Answer: This is a classic challenge, particularly when scaling up. Several factors could be at play, often in combination.

Causality & Solution:

  • Co-elution with Diastereomers or Structural Isomers: Many synthetic routes to substituted azetidines produce diastereomers that can be difficult to separate using standard normal-phase chromatography.[3]

    • Troubleshooting Steps:

      • Analytical Method Development: Before scaling up, perform thorough analytical HPLC or SFC analysis to understand the impurity profile. A slight modification in the mobile phase, such as adding a small percentage of an alcohol (e.g., methanol or isopropanol) to a hexane/ethyl acetate system, can sometimes significantly improve selectivity.

      • Orthogonal Purification: If optimizing the primary method fails, consider an orthogonal approach.[4] If you're using normal-phase chromatography, a subsequent reverse-phase C18 column run can be highly effective at separating impurities with different polarities.[4][5] The different separation mechanism (adsorption vs. partition) often resolves co-eluting species.

      • Chiral Chromatography: For enantiomeric impurities, specialized chiral stationary phases are necessary. Supercritical Fluid Chromatography (SFC) is often the preferred technique for chiral separations on a preparative scale due to its speed and reduced solvent consumption.[6][7][8]

  • On-Column Degradation: The acidic nature of standard silica gel can cause the degradation of acid-sensitive azetidine derivatives, particularly those with certain N-substituents or functionalities prone to ring-opening under acidic conditions.[9][10]

    • Troubleshooting Steps:

      • Deactivated Silica: Use silica gel that has been treated with a neutralizing agent. You can prepare this by slurrying the silica gel in your mobile phase containing a small amount of a volatile base like triethylamine (0.1-1%). This neutralizes the acidic silanol groups.

      • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or bonded phases such as diol or cyano columns.[11]

  • Improper Column Packing and Loading: On a large scale, improper packing can lead to channeling and band broadening, significantly reducing separation efficiency.

    • Troubleshooting Steps:

      • Slurry Packing: For large columns, always use a slurry packing method to ensure a homogenous and densely packed bed.

      • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel. After drying, this solid can be carefully loaded onto the top of the column. This "dry loading" technique often results in sharper bands compared to liquid injection, especially for less soluble compounds.

Issue 2: Significant Product Loss and Low Yield

Question: My yield drops dramatically when I move from a 1-gram to a 50-gram scale purification of my azetidine hydrochloride salt. Where am I losing my product?

Answer: A drop in yield upon scale-up is a common but solvable issue. The loss can occur at multiple stages, from workup to the final isolation.

Causality & Solution:

  • Aqueous Workup Losses: Azetidine salts are often highly water-soluble. Multiple extractions with organic solvents may not be efficient.

    • Troubleshooting Steps:

      • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. For a basic azetidine, increasing the pH with a base like NaOH or Na2CO3 will deprotonate the nitrogen, making the free base more soluble in organic solvents like dichloromethane or ethyl acetate.

      • Salting Out: Saturating the aqueous layer with a salt like NaCl or (NH4)2SO4 can decrease the solubility of your organic compound in the aqueous phase and drive it into the organic layer during extraction.

  • Product Precipitation or "Oiling Out": During solvent removal or crystallization, the product may not crystallize cleanly and instead form an oil, which is difficult to handle and can trap impurities.

    • Troubleshooting Steps:

      • Solvent System for Crystallization: Finding the right solvent or solvent mixture is critical. A good crystallization solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[12] Anti-solvent crystallization is a powerful technique where you dissolve your compound in a good solvent and then slowly add a solvent in which it is insoluble (the anti-solvent) to induce crystallization.[12] For azetidine derivatives, combinations like ethanol/ether or methanol/MTBE are often effective.[12]

      • Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to a supersaturated solution can initiate crystallization and often leads to a more crystalline, easier-to-filter solid.

  • Irreversible Adsorption on Stationary Phase: Highly basic azetidines can bind very strongly to the acidic sites on silica gel, leading to product loss on the column.

    • Troubleshooting Steps:

      • Use of Additives: As mentioned before, adding a competing base like triethylamine or ammonia to your mobile phase can prevent your product from binding too strongly to the silica.

      • Reverse-Phase Chromatography: In many cases, reverse-phase chromatography is a better option for basic compounds, as it avoids the issue of strong interaction with acidic silanol groups.

Issue 3: Product Instability During Purification

Question: I've noticed the appearance of a new impurity in my fractions during a long reverse-phase HPLC purification run of an N-aryl azetidine. What could be happening?

Answer: The ring strain in azetidines makes them susceptible to decomposition, especially under certain pH conditions.[9][10]

Causality & Solution:

  • Acid-Mediated Ring Opening: The mobile phases in reverse-phase HPLC often contain acidic modifiers like trifluoroacetic acid (TFA) or formic acid. The azetidine nitrogen can be protonated, which can activate the ring towards nucleophilic attack, leading to ring-opening.[9] This decomposition is time and pH-dependent; longer exposure to low pH increases the risk.[9][10]

    • Troubleshooting Steps:

      • pH Optimization: If your compound is stable at a higher pH, consider using a mobile phase with a different modifier, such as ammonium bicarbonate or ammonium formate, which buffer the mobile phase at a near-neutral pH.

      • Minimize Run Time: Optimize your gradient and flow rate to minimize the time the compound spends on the column.

      • Temperature Control: Decomposition reactions are often accelerated at higher temperatures. Ensure your column and fractions are kept at a controlled, and if necessary, reduced temperature.

  • Oxidation: Some azetidine derivatives can be sensitive to oxidation.

    • Troubleshooting Steps:

      • Degas Solvents: Ensure all your mobile phase solvents are thoroughly degassed to remove dissolved oxygen.

      • Inert Atmosphere: If the compound is highly sensitive, consider performing the purification and fraction collection under an inert atmosphere of nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for large-scale purification of azetidine derivatives?

A1: There is no single "best" technique, as the optimal method depends on the specific properties of the derivative (polarity, chirality, stability) and the impurities. However, a common and effective starting point is normal-phase flash chromatography on silica gel for non-polar to moderately polar compounds.[3][13][14] For more polar or basic compounds, reverse-phase chromatography is often more suitable.[4] For chiral separations, preparative Supercritical Fluid Chromatography (SFC) is increasingly the method of choice due to its efficiency and environmental benefits.[7][15][16]

Q2: How do I choose between crystallization and chromatography for purification?

A2: The choice depends on the purity of your crude material and the nature of the impurities.

  • Crystallization is highly effective and economical for removing small amounts of impurities from a relatively pure crude product (>90%).[12][17] It is the preferred method for final API purification.[18]

  • Chromatography is better for separating components in complex mixtures where the desired compound and impurities have different affinities for the stationary phase.[19] It is often used as a primary purification step before a final crystallization.[18]

Q3: My azetidine derivative is an oil that won't crystallize. How can I solidify it?

A3: First, ensure it is of high purity, as impurities can inhibit crystallization. If it's pure, you can try:

  • Salt Formation: If your compound has a basic nitrogen, reacting it with an acid (e.g., HCl in ether, or oxalic acid) can form a salt, which is often a stable, crystalline solid.

  • Co-crystallization: Forming a co-crystal with another suitable molecule can sometimes induce crystallization.[20]

  • Trituration: Repeatedly washing the oil with a solvent in which the compound is insoluble but the impurities are soluble can sometimes remove residual solvents or impurities and induce solidification.[12]

Q4: What are "orthogonal" purification methods and why are they recommended?

A4: Orthogonal methods are purification techniques that separate molecules based on different chemical or physical principles.[4] For example, using Ion-Exchange Chromatography (separates by charge) followed by Reverse-Phase Chromatography (separates by hydrophobicity) is an orthogonal strategy.[4] This is highly recommended because impurities that co-elute with your product in one system are unlikely to do so in a system with a completely different separation mechanism, leading to a much higher final purity.[21]

Q5: How do I validate a purification method for a pharmaceutical intermediate?

A5: Method validation is a formal process to ensure the purification method is reliable and reproducible.[22] Key parameters to evaluate include:

  • Specificity/Selectivity: The ability to separate the target compound from impurities.[22]

  • Linearity and Range: The method should provide a linear response to increasing amounts of the compound.

  • Accuracy and Precision: The method should consistently provide the correct purity value with minimal variation.

  • Robustness: The method should be insensitive to small, deliberate changes in parameters (e.g., mobile phase composition, temperature).[22] All validation activities must be documented in a formal protocol and report.[22]

Visualizations and Protocols

Workflow for Selecting a Purification Method

This decision tree outlines a logical approach to selecting the appropriate large-scale purification technique for a new azetidine derivative.

Purification_Workflow start Crude Azetidine Derivative is_chiral Is the compound chiral? start->is_chiral sfc Preparative SFC is_chiral->sfc Yes crude_purity Crude Purity > 90%? is_chiral->crude_purity No final_product Purified Product sfc->final_product crystallization Attempt Crystallization crude_purity->crystallization Yes chromatography Chromatography Needed crude_purity->chromatography No crystallization->final_product is_ionic Is the compound strongly ionic? chromatography->is_ionic polarity Compound Polarity? normal_phase Normal-Phase Flash (Silica or Alumina) polarity->normal_phase Low to Medium reverse_phase Reverse-Phase Flash (C18) polarity->reverse_phase Medium to High normal_phase->final_product reverse_phase->final_product ion_exchange Ion-Exchange Chromatography ion_exchange->final_product is_ionic->polarity No is_ionic->ion_exchange Yes

Caption: Decision tree for purification method selection.

Data Summary Table: Comparison of Purification Techniques
TechniquePrincipleBest ForAdvantagesDisadvantages
Crystallization Differential SolubilityHigh-purity solids (>90%), final polishing stepHighly scalable, cost-effective, high purity achievable[12]Not suitable for complex mixtures or oils, requires method development
Normal-Phase Chromatography AdsorptionNon-polar to moderately polar compounds, isomer separationWell-established, wide range of stationary phases availableCan degrade acid-sensitive compounds, high solvent consumption
Reverse-Phase Chromatography PartitioningPolar and ionizable compoundsExcellent for polar compounds, less harsh than silicaHigher cost of stationary phase, requires aqueous mobile phases
Ion-Exchange Chromatography Ionic InteractionCharged molecules (e.g., salts)High selectivity for charged species, high capacity[23]Requires buffered mobile phases, limited to ionizable compounds
Supercritical Fluid Chromatography (SFC) PartitioningChiral separations, thermally labile compoundsFast, low organic solvent use, "green" technique[6][7]Requires specialized equipment, higher initial capital cost
Experimental Protocol: Large-Scale Flash Chromatography of a Boc-Protected Azetidine

This protocol provides a step-by-step guide for purifying a moderately polar, Boc-protected azetidine derivative on a 50-gram scale using normal-phase flash chromatography.

1. Analytical Method Development (TLC):

  • Develop a solvent system using thin-layer chromatography (TLC) that provides a retention factor (Rf) of 0.2-0.3 for the desired compound and good separation from major impurities. A common starting point is a mixture of Hexanes and Ethyl Acetate.

2. Column and Stationary Phase Selection:

  • Select a glass or pre-packed flash column suitable for the scale. For 50g of crude material, a column with a diameter of ~10 cm is appropriate.

  • Calculate the required amount of silica gel (typically 50-100 times the weight of the crude material).

3. Column Packing (Slurry Method):

  • Close the column outlet. Fill the column about one-third full with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

  • In a separate beaker, create a slurry of the silica gel in the same mobile phase.

  • Pour the slurry into the column in one continuous motion. Use a funnel to guide the slurry.

  • Open the column outlet and allow the solvent to drain, tapping the column gently to help the silica pack evenly. Add more mobile phase as needed to prevent the silica bed from running dry.

  • Once the bed is stable, add a 1-2 cm layer of sand on top to protect the silica surface during sample loading.

4. Sample Loading (Dry Loading):

  • Dissolve the 50g of crude azetidine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add 100-150g of silica gel to this solution to form a thick slurry.

  • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

5. Elution and Fraction Collection:

  • Begin elution with the initial low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis. For example, move from 5% EtOAc to 10%, then 15%, etc.

  • Collect fractions of a consistent volume. Monitor the elution of your compound using TLC or a UV detector if available.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

  • Obtain the final mass and calculate the yield. Confirm purity using analytical methods (e.g., HPLC, NMR).

References

  • Optimizing the buffer conditions for a glycopeptide conjugate API purific
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central.
  • API Purific
  • Picking the best purification method for your API can be a tricky challenge. Tayana.
  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Preprints.org.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. PubMed Central.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Azetidine: Basicity and Prepar
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Journal of Chrom
  • Industrial Purification of Pharmaceutical Antibodies: Development, Operation, and Validation of Chromatography Processes.
  • Purific
  • Good Practice on Validation Requirements for Pharmaceuticals Manufacturing. GMP SOP.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Royal Society of Chemistry.
  • Azetidine synthesis. IntechOpen.
  • Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water.
  • Chrom
  • Troubleshooting Flash Column Chrom

Sources

Validation & Comparative

1H NMR analysis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key building block in contemporary drug discovery and medicinal chemistry. We will dissect the proton NMR spectrum to enable unambiguous structural confirmation and purity assessment, comparing its spectral features against common synthetic precursors and related analogues. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for synthetic chemistry applications.

Introduction: The Structural Significance of a Substituted Azetidine

This compound is a densely functionalized azetidine derivative. The strained four-membered ring provides a rigid scaffold, making it a valuable component for introducing conformational constraint in bioactive molecules. The orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the ring nitrogen and an ethyl ester—along with a free amino group at the C3 position, offer versatile handles for subsequent chemical modifications.

Given this structural complexity, ¹H NMR spectroscopy is an indispensable tool for its characterization. It not only confirms the successful incorporation of all constituent parts but also provides critical information about the electronic environment of the azetidine ring, which is essential for verifying its integrity.

Part 1: Deconstruction of the ¹H NMR Spectrum

The ¹H NMR spectrum of this molecule presents a series of distinct, well-resolved signals corresponding to each functional group. The analysis is best approached by dissecting the spectrum into its constituent parts. All chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]

Molecular Structure and Proton Labeling

To facilitate discussion, the protons of the target molecule are labeled as shown in the diagram below.

Caption: Labeled structure of the target molecule.

Expected ¹H NMR Signals

The following table summarizes the predicted signals for the target compound, typically observed in a deuterated chloroform (CDCl₃) solution.

Proton LabelFunctional GroupIntegrationMultiplicityApprox. Chemical Shift (δ ppm)Rationale for Chemical Shift and Multiplicity
Ha tert-Butyl (Boc)9HSinglet (s)1.45The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a strong singlet.[2]
Hb Amino (-NH₂)2HBroad Singlet (br s)1.8 - 2.5The chemical shift is variable and depends on solvent, concentration, and temperature. The protons often exchange, leading to a broad signal with no observable coupling.[3]
Hc Ethyl (-O-CH₂ -CH₃)2HQuartet (q)4.20These methylene protons are deshielded by the adjacent ester oxygen. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).[1]
Hd Ethyl (-O-CH₂-CH₃ )3HTriplet (t)1.28These methyl protons are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).[1]
He / Hf Azetidine Ring (-CH₂-)4HMultiplets (m) or Doublets of Doublets (dd)3.8 - 4.4Due to the C3 chiral center, the four methylene protons on the azetidine ring are diastereotopic and thus chemically non-equivalent. They split each other, resulting in complex multiplets. Their downfield shift is caused by the adjacent ring nitrogen and the C3 substituents.[4][5]

Part 2: Comparative Analysis - Confirming Identity and Purity

A key aspect of NMR analysis is not just confirming what a molecule is, but also what it is not. By comparing the spectrum of our target compound to potential synthetic impurities, we can establish a high degree of confidence in its identity and purity.

Key Distinguishing Features
Compound NameStructureKey ¹H NMR Signals to Differentiate from Target
Target Compound This compoundHas all key signals: ~1.28 ppm (t, 3H), ~1.45 ppm (s, 9H), ~4.20 ppm (q, 2H), 3.8-4.4 ppm (m, 4H), and a broad NH₂ signal.
Impurity 1 tert-Butyl 3-oxoazetidine-1-carboxylateAbsence of ethyl ester (quartet, triplet) and amino signals. The azetidine protons appear as a singlet around 4.1 ppm due to the symmetry introduced by the ketone.[6]
Impurity 2 tert-Butyl 3-aminoazetidine-1-carboxylateAbsence of the ethyl ester signals (~1.28 ppm triplet and ~4.20 ppm quartet). The azetidine proton signals will also be shifted differently due to the lack of the ester group at C3.[7][8]
Impurity 3 Diethyl malonate (Potential Starting Material)Absence of the Boc group singlet (~1.45 ppm) and azetidine ring protons. It will show a characteristic singlet for the central CH₂ protons around 3.3-3.4 ppm.

This comparative approach is fundamental. For instance, the absence of a sharp singlet around 4.1 ppm strongly suggests the sample is free from the 3-oxo precursor. Similarly, the presence of both the strong 9H singlet of the Boc group and the distinct quartet/triplet pattern of the ethyl ester confirms the successful installation of both carboxylate groups.

Part 3: Experimental Protocols and Workflow

Acquiring a high-quality, interpretable spectrum requires a robust experimental methodology.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent for many organic molecules and has a residual peak at 7.26 ppm that is easily identified.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, relaxation delay of 1-2 seconds).

Data Interpretation Workflow

The process of moving from raw data to a confirmed structure follows a logical sequence.

Caption: Workflow for NMR data processing and interpretation.

Conclusion

The ¹H NMR spectrum of this compound provides a unique fingerprint for its structural verification. The key diagnostic signals are the upfield 9H singlet for the Boc group, the characteristic quartet and triplet of the ethyl ester, and the complex multiplets of the diastereotopic azetidine ring protons in the 3.8-4.4 ppm region. By systematically analyzing these features and comparing them against the spectra of plausible impurities, researchers can confidently ascertain the identity, purity, and structural integrity of this valuable synthetic intermediate.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • UCLA Department of Chemistry and Biochemistry. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • Szent-Györgyi, Albert. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • iChemical. tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2. [Link]

  • University of Alberta. H NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Characterization of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and progress. In the synthesis of complex molecules such as 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a constrained amino acid derivative with potential applications in peptidomimetics, rigorous characterization is paramount. This guide provides an in-depth technical comparison and experimental protocol for the 13C NMR characterization of this target molecule, offering insights into the causality behind experimental choices and a framework for distinguishing it from potential impurities or isomers.

The Critical Role of 13C NMR in Structural Elucidation

While various analytical techniques contribute to the characterization of a novel compound, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and powerful method for mapping the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, providing invaluable information about its chemical environment. For a molecule like this compound, with its multiple functional groups and stereocenter, 13C NMR is indispensable for confirming the connectivity and integrity of the synthesized structure.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol is designed to yield a high-resolution 13C NMR spectrum suitable for unambiguous structural assignment. The choices within this protocol are grounded in established best practices for small molecule NMR.[1][2][3]

Sample Preparation:

  • Analyte Quantity: Accurately weigh 50-100 mg of the purified this compound. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak.

  • Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3] The presence of solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of an internal standard optional.

NMR Spectrometer Setup and Acquisition Parameters:

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or zgdc30A 30° pulse angle is used to allow for a shorter relaxation delay (D1) between scans, which is crucial for signal averaging in a reasonable timeframe without saturating the signals.[4]
Acquisition Time (AQ) ~1.0 sThis provides adequate digital resolution for sharp signals.
Relaxation Delay (D1) 2.0 sA 2-second delay allows for sufficient, though not complete, relaxation of most carbon nuclei, providing a good compromise between sensitivity and experiment time.[4]
Number of Scans (NS) 128 or higherDue to the low natural abundance of 13C, a significant number of scans are required to achieve an adequate signal-to-noise ratio.[4] This can be increased for more dilute samples.
Spectral Width (SW) 0 - 220 ppmThis range encompasses the expected chemical shifts for all carbon types in the molecule.[5]
Temperature 298 K (25 °C)Standard ambient temperature for routine NMR.
Decoupling Proton broadband decouplingThis removes the coupling between carbon and proton nuclei, resulting in a simplified spectrum where each unique carbon appears as a singlet.[4]

Predicted 13C NMR Chemical Shifts and Structural Assignment

The following table outlines the predicted chemical shifts for each carbon in this compound. These predictions are based on known chemical shift ranges for similar functional groups and data from related azetidine derivatives.[6][7][8][9]

Molecular Structure and Carbon Numbering:

To facilitate the discussion of the 13C NMR data, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Table 1: Predicted 13C NMR Chemical Shifts

Carbon NumberCarbon TypePredicted Chemical Shift (ppm)Justification
C1 Azetidine CH2~47-52The azetidine ring carbons adjacent to the nitrogen are expected in this region. The attachment to the electron-withdrawing carbamate group shifts it downfield.[9]
C2 Azetidine CH2~47-52Similar to C1, this azetidine methylene carbon is adjacent to the ring nitrogen.
C3 Quaternary Azetidine C~55-65This quaternary carbon is deshielded by the adjacent nitrogen, the amino group, and the ester carbonyl. Its chemical shift is a key indicator of successful synthesis.
C4 Azetidine CH2~47-52Equivalent to C2 due to symmetry unless there is restricted rotation.
C5 Boc Carbamate C=O~155-157The carbonyl carbon of the N-Boc protecting group typically appears in this range.[7]
C6 Boc Quaternary C~79-81The quaternary carbon of the tert-butyl group is highly characteristic and consistently found in this region.[7][9]
C7 Boc Methyl CH3~28-29The three equivalent methyl carbons of the tert-butyl group give a strong signal in this upfield region.[7][9]
C8 Ethyl Ester C=O~170-175The carbonyl carbon of the ethyl ester is expected to be further downfield than the carbamate carbonyl.[8]
C9 Ethyl Ester O-CH2~60-63The methylene carbon attached to the ester oxygen is deshielded by the oxygen atom.
C10 Ethyl Ester CH3~14-15The terminal methyl group of the ethyl ester is found in the upfield aliphatic region.

Comparative Analysis: Distinguishing the Target Molecule from Alternatives

A key application of this 13C NMR data is to differentiate the desired product from potential starting materials, byproducts, or isomers.

  • Comparison with Starting Materials: For a synthesis starting from a simpler azetidine precursor, the absence of signals corresponding to the Boc group (around 156 ppm, 80 ppm, and 28 ppm) or the ethyl ester (around 172 ppm, 61 ppm, and 14 ppm) would indicate an incomplete reaction.

  • Identification of Isomers: The chemical shift of the quaternary carbon C3 is particularly diagnostic. Should an isomeric product be formed where the amino and ester groups are at a different position on the ring, the chemical shift and multiplicity of the ring carbons would be significantly different.

  • Detection of Byproducts: The presence of unexpected signals would indicate impurities. For instance, the hydrolysis of the ester would lead to the disappearance of the C9 and C10 signals and a shift in the C8 signal.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for utilizing 13C NMR in the structural confirmation of this compound.

G cluster_0 Experimental cluster_1 Data Analysis and Comparison cluster_2 Conclusion A Synthesize and Purify Target Compound B Prepare NMR Sample (50-100 mg in CDCl3) A->B C Acquire 13C NMR Spectrum B->C D Process Spectrum (Referencing, Phasing) C->D E Compare with Predicted Spectrum (Table 1) D->E F Analyze for Impurity Signals D->F G Compare with Alternative Structures (Starting Materials, Isomers) E->G J Further Investigation Required (e.g., 2D NMR, MS) F->J Impurities Detected H Structural Confirmation of Target Molecule G->H Match I Inconclusive or Incorrect Structure G->I Mismatch I->J

Caption: Workflow for 13C NMR-based structural verification.

Conclusion

The 13C NMR spectrum provides a detailed fingerprint of the carbon framework of this compound. By following a robust experimental protocol and comparing the acquired data with the predicted chemical shifts outlined in this guide, researchers can confidently confirm the structure of their synthesized material. This level of analytical rigor is essential for ensuring the reliability of subsequent research and development activities in the pharmaceutical and chemical sciences.

References

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The small, constrained ring system of azetidine derivatives makes them attractive scaffolds in medicinal chemistry. This guide provides an in-depth analysis of the mass spectrometric behavior of a key intermediate, 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. We will explore its expected fragmentation patterns under electrospray ionization (ESI), offer a robust experimental protocol for its analysis, and compare this methodology with alternative analytical approaches.

The Structural Context: Predicting Fragmentation

The mass spectrometric fragmentation of this compound is dictated by the interplay of its three core functional moieties: the tert-butoxycarbonyl (Boc) protecting group, the ethyl ester, and the azetidine ring. Understanding the characteristic fragmentation of each component allows for a predictive model of the compound's behavior in the mass spectrometer.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[1] Under typical positive-ion ESI-MS/MS conditions, the Boc group is notoriously labile and undergoes a characteristic fragmentation pattern. Protonation of the carbamate is often the initiating step, leading to the facile elimination of isobutylene (C4H8, 56 Da) and carbon dioxide (CO2, 44 Da), resulting in a combined neutral loss of 100 Da.[2][3] This predictable loss is a strong diagnostic marker for the presence of a Boc group.

The ethyl ester functionality also presents characteristic fragmentation pathways. One common route is the McLafferty rearrangement, which can lead to the formation of specific fragment ions.[4][5] Additionally, cleavage of the C-O bond can result in the loss of an ethoxy radical or ethylene.

The azetidine ring , being a strained four-membered ring, can also undergo ring-opening fragmentation pathways under energetic conditions, although this is often less favored than the fragmentation of the more labile protecting and ester groups, especially with a soft ionization technique like ESI.[6][7]

By combining these individual fragmentation behaviors, we can anticipate the major fragmentation pathways for this compound.

Predicted Fragmentation Pathways

Below is a diagram illustrating the predicted primary fragmentation pathways for the protonated molecule [M+H]+.

G M [M+H]+ (m/z 259.16) frag1 Loss of isobutylene (-56 Da) [M+H - C4H8]+ (m/z 203.10) M->frag1 -C4H8 frag3 Loss of ethanol (-46 Da) [M+H - C2H5OH]+ (m/z 213.12) M->frag3 -C2H5OH frag4 Loss of ethyl group (-29 Da) [M+H - C2H5]+ (m/z 230.13) M->frag4 -C2H5 frag2 Loss of isobutylene & CO2 (-100 Da) [M+H - C4H8 - CO2]+ (m/z 159.09) frag1->frag2 -CO2

Caption: Predicted fragmentation of this compound.

Comparative Analysis: Mass Spectrometry vs. Other Techniques

Analytical TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS/MS High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation. Ideal for complex matrices.[8]Requires specialized equipment and expertise.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds.The analyte has low volatility and would require derivatization, adding complexity and potential for artifacts.[5]
High-Performance Liquid Chromatography (HPLC) with UV detection Quantitative analysis is straightforward.Lacks the specificity of mass detection and provides no structural information beyond retention time.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-13 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS Scan Range: m/z 50-500.

  • MS/MS: Product ion scan of the precursor ion [M+H]+ (m/z 259.2). Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Experimental Workflow

The following diagram outlines the key steps in the analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep1 Prepare Stock Solution prep2 Dilute to Working Solution prep1->prep2 lc LC Separation prep2->lc ms MS Detection (Full Scan) lc->ms msms MS/MS Fragmentation ms->msms data1 Identify [M+H]+ msms->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Confirm Structure data2->data3

Caption: Workflow for LC-MS/MS analysis of the target compound.

Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating elements. The observation of the precursor ion at the calculated m/z, in conjunction with the predicted characteristic neutral losses and fragment ions, provides a high degree of confidence in the identification of this compound. The chromatographic separation further ensures that the detected mass spectral data corresponds to a single, pure compound.

Conclusion

Mass spectrometry, particularly LC-MS/MS, stands as a powerful and indispensable tool for the characterization of synthetic intermediates like this compound. By understanding the fundamental fragmentation patterns of its constituent functional groups, a predictive and robust analytical method can be developed. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently identify and characterize this and similar molecules, ensuring the integrity and progression of their scientific endeavors.

References

  • Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. Available at: [Link]

  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH. Available at: [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Wisconsin-Stout. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Azetidine, 1-bromo-2-methyl-. SpectraBase. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-3-yloxy)acrylate. PubMed Central. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Available at: [Link]

Sources

comparing reactivity of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate with other azetidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for the design of novel therapeutic agents. Among these, the azetidine ring has garnered significant interest due to its unique conformational constraints and its ability to act as a versatile bioisostere.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate , a highly functionalized azetidine, with other simpler azetidine derivatives. By examining its performance in key synthetic transformations, we aim to provide researchers, scientists, and drug development professionals with actionable insights supported by experimental data from the literature.

Structural Features and Predicted Reactivity

The subject of our analysis, this compound, possesses a unique substitution pattern that significantly influences its chemical behavior.

  • N1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen decreases its nucleophilicity and basicity compared to an unprotected azetidine. This has profound implications for N-alkylation and N-acylation reactions.[3][]

  • C3-Geminal Amino and Ester Groups: The presence of both an amino group and an ethyl ester at the C3 position introduces a quaternary center. This steric hindrance can influence the accessibility of the ring nitrogen and the C3 substituents for reactions. The free amino group provides a site for further functionalization, distinct from the ring nitrogen.

  • Azetidine Ring Strain: Like all azetidines, the four-membered ring possesses inherent strain (approximately 25 kcal/mol), making it susceptible to ring-opening reactions under certain conditions.[5][6][7] The substituents on the ring will modulate this reactivity.

Based on these features, we can anticipate a nuanced reactivity profile for this molecule, which we will explore in the following sections.

Comparative Reactivity Analysis

This section compares the expected reactivity of this compound with other azetidines in several key classes of reactions.

N-Functionalization Reactions

The N-Boc protecting group generally prevents direct N-alkylation or N-acylation under standard conditions. To achieve functionalization at the ring nitrogen, prior deprotection is necessary.

Table 1: Comparison of N-Functionalization Reactivity

Azetidine DerivativeN-Functionalization ReactionExpected ReactivityRationale
This compound N-Alkylation/N-AcylationUnreactive without deprotectionThe N-Boc group is stable to most basic and nucleophilic conditions.[3][]
Unprotected AzetidineN-Alkylation/N-AcylationHighly ReactiveThe secondary amine is nucleophilic and readily undergoes alkylation and acylation.
N-BenzylazetidineN-Alkylation/N-AcylationUnreactive (tertiary amine)The tertiary amine is not amenable to further alkylation or acylation.
2-(2-Bromophenyl)azetidineN-Arylation (Buchwald-Hartwig)ReactiveThe secondary amine can be arylated using palladium catalysis.[8]

While the ring nitrogen of our target molecule is protected, the exocyclic primary amino group at the C3 position is available for a range of functionalization reactions, such as acylation, alkylation, and reductive amination.[9]

Ring-Opening Reactions

The stability of the azetidine ring is a critical consideration. Ring-opening reactions typically proceed via activation of the ring nitrogen to form an azetidinium ion, which is then attacked by a nucleophile.[10][11][12]

Table 2: Comparison of Ring-Opening Reactivity

Azetidine DerivativeRing-Opening ConditionsExpected ReactivityRationale
This compound Acidic conditions/Strong alkylating agentsModerately stableThe N-Boc group can be removed under strong acid, potentially leading to ring-opening. The quaternary center at C3 may influence regioselectivity.
N-Tosyl-2-arylazetidineLewis Acids/OrganotrifluoroboratesProne to ring-openingThe electron-withdrawing tosyl group and the aryl substituent at C2 activate the ring for nucleophilic attack.[13]
Azetidinium saltsNucleophiles (e.g., azide, alkoxides)Highly reactiveThe positively charged nitrogen makes the ring highly susceptible to nucleophilic attack.[10][11]

The steric hindrance at the C3 position of this compound might disfavor nucleophilic attack at the adjacent ring carbons, potentially enhancing its stability compared to less substituted azetidines.

Palladium-Catalyzed Cross-Coupling Reactions

While our target molecule does not possess a suitable leaving group for direct cross-coupling, derivatization to introduce a halide or triflate at a specific position could enable such reactions. For comparison, the reactivity of other azetidines in palladium-catalyzed cross-coupling is presented.

Table 3: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling

Azetidine DerivativeCross-Coupling ReactionExpected ReactivityRationale
This compound Suzuki-Miyaura, Buchwald-HartwigUnreactive (requires prior functionalization)Lacks a suitable leaving group for oxidative addition to palladium.
3-BromoazetidineSuzuki-MiyauraReactiveThe C-Br bond can undergo oxidative addition, enabling coupling with boronic acids.[14]
N-Boc-3-iodoazetidineN-Alkylation with heterocyclic carboxylatesReactiveThe C-I bond is a good leaving group for nucleophilic substitution.[15]
t-butyl (N-benzylazetidine-3-yl) carboxylateCross-coupling with (het)aryl halidesReactiveEnables the synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds.[16]

Experimental Protocols

The following are representative protocols for key transformations, adapted from the literature for comparative purposes.

Protocol for N-Acylation of the Exocyclic Amino Group

This protocol is based on standard procedures for the acylation of primary amines.[17][18]

dot

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification start Dissolve 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (1.0 eq) in anhydrous DCM add_base Add triethylamine (1.2 eq) start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add acyl chloride (1.1 eq) dropwise cool->add_acyl_chloride stir Stir at 0 °C to RT add_acyl_chloride->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with saturated aqueous NaHCO₃ monitor->quench Reaction complete extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify Boc_Deprotection_Workflow cluster_reaction Deprotection cluster_workup Isolation start Dissolve N-Boc azetidine (1.0 eq) in DCM cool Cool to 0 °C start->cool add_tfa Add trifluoroacetic acid (TFA) (10 eq) dropwise cool->add_tfa stir Stir at 0 °C to RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete azeotrope Azeotrope with toluene to remove excess TFA concentrate->azeotrope product Obtain deprotected azetidine as TFA salt azeotrope->product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Cross-Coupling cluster_workup Work-up and Purification start Add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 eq) to a Schlenk tube evacuate Evacuate and backfill with Argon (3x) start->evacuate add_reagents Add deprotected azetidine (1.0 eq), aryl bromide (1.2 eq), and anhydrous toluene evacuate->add_reagents heat Stir at 100 °C for 12-24 h add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool_filter Cool to RT, dilute with ethyl acetate, and filter through Celite monitor->cool_filter Reaction complete concentrate Concentrate filtrate in vacuo cool_filter->concentrate purify Purify by column chromatography concentrate->purify

Sources

A Comparative Guide to the X-ray Crystallography of 3-Aminoazetidine Dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the single-crystal X-ray diffraction of 3-aminoazetidine dicarboxylate derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. Azetidine scaffolds are prized for their ability to introduce conformational rigidity and novel three-dimensional exit vectors in drug candidates, making them valuable building blocks in modern medicinal chemistry. Understanding their precise three-dimensional structure through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

While the specific crystal structure of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate is not publicly available as of this writing, this guide will present a comparative analysis using a closely related and structurally complex derivative: tert-butyl 3-cyano-3-((trifluoromethyl)thio)azetidine-1-carboxylate . The detailed crystallographic data for this compound will serve as a representative example to illustrate the experimental workflow and key structural insights that can be obtained.

The Significance of Azetidine Scaffolds in Drug Discovery

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as important structural motifs in medicinal chemistry.[1][2] Their strained ring system imparts a unique conformational rigidity that can be advantageous for locking a molecule into a bioactive conformation. The substitution pattern on the azetidine ring allows for precise control over the spatial orientation of functional groups, which is critical for optimizing interactions with biological targets.[3][4] The 3-amino-azetidine-3-carboxylic acid scaffold, in particular, offers a dense array of functionalization points for building diverse chemical libraries.[5]

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material. The synthesis of substituted azetidines can be challenging due to the inherent ring strain.[2] Common synthetic routes involve intramolecular cyclization reactions.[1][6]

For the purpose of this guide, we will consider a general pathway to derivatives like our target molecule and the reference compound. The synthesis typically starts from a commercially available precursor, such as 1-Boc-3-aminoazetidine.[7][8][9] Subsequent functionalization at the 3-position allows for the introduction of various substituents.

Experimental Protocol: Single Crystal Growth

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. The process of obtaining diffraction-quality crystals can be as much an art as a science, often requiring screening of various conditions.

  • Material Purification: The synthesized compound must be of the highest possible purity. Techniques such as column chromatography and recrystallization are employed to remove impurities that can hinder crystal growth.

  • Solvent Selection: A screening of various solvents and solvent systems is performed. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Technique: Slow evaporation is a commonly used and effective technique.

    • Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to near saturation in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of single, well-defined crystals.

X-ray Crystallography Workflow: From Crystal to Structure

The following protocol is a representative workflow for the X-ray crystallographic analysis of a 3-aminoazetidine dicarboxylate derivative, based on established methods.[5]

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_experiment Experimental Setup cluster_analysis Data Processing & Structure Solution crystal_mounting Crystal Mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection Transfer to Goniometer integration Data Integration (e.g., SAINT) data_collection->integration Raw Diffraction Data absorption_correction Absorption Correction (e.g., SADABS) integration->absorption_correction space_group Space Group Determination (e.g., XPREP) absorption_correction->space_group structure_solution Structure Solution (e.g., SHELXT) space_group->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Finalization (e.g., CIF file) refinement->validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a micro-focus X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å) and a detector (e.g., CMOS).[5] A series of diffraction images are collected as the crystal is rotated.

  • Data Integration and Reduction: The raw diffraction data are processed to determine the intensities and positions of the diffraction spots. This step is typically performed using software like SAINT.[5]

  • Absorption Correction: An absorption correction is applied to account for the absorption of X-rays by the crystal. A multi-scan method, as implemented in programs like SADABS, is often used.[5]

  • Structure Solution and Refinement: The space group is determined, and the structure is solved using direct methods (e.g., SHELXT).[5] The initial structural model is then refined against the experimental data using a full-matrix least-squares on F² method (e.g., SHELXL).[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Comparative Analysis: Structural Insights from a Representative Derivative

The following table summarizes the crystallographic data for tert-butyl 3-cyano-3-((trifluoromethyl)thio)azetidine-1-carboxylate, which serves as our primary reference for comparison.[5]

ParameterValue
Crystal Data
Empirical FormulaC₁₀H₁₃F₃N₂O₂S
Formula Weight282.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.4840(2)
b (Å)10.2765(2)
c (Å)10.8302(2)
β (°)110.1610(10)
Volume (ų)1304.29(4)
Z4
Data Collection
Radiation (λ, Å)Cu Kα (1.54178)
Temperature (K)99.99
Refinement
R₁ [I > 2σ(I)]Data not provided in abstract
wR₂ (all data)Data not provided in abstract
Goodness-of-fit on F²Data not provided in abstract

Table based on data for a similar compound from a detailed study.[5]

Key Structural Features and Comparison:

  • Azetidine Ring Pucker: The four-membered azetidine ring is not planar and exhibits a characteristic pucker. The degree of this pucker is influenced by the nature and steric bulk of the substituents at the 1 and 3 positions. In the case of our reference compound, the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the two substituents at the C3 position will significantly influence this conformation. For the target molecule, this compound, a similar puckered conformation would be expected, with the ethyl and carboxylate groups at C3 influencing the precise geometry.

  • Bond Lengths and Angles: The intramolecular bond lengths and angles will largely fall within expected ranges. However, the strained nature of the four-membered ring can lead to slight deviations from ideal values. For instance, the endocyclic C-N-C and C-C-C angles will be compressed to approximately 90 degrees.

  • Intermolecular Interactions: In the solid state, the packing of the molecules is dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions. For derivatives containing an amino group, hydrogen bonding is a key feature to analyze. In the reference structure, while lacking a primary amine, other weak interactions will govern the crystal packing. The presence of both a hydrogen bond donor (the amino group) and acceptors (the carbonyl oxygens) in the target molecule would likely lead to a well-defined hydrogen-bonding network in its crystal lattice.

Conclusion

X-ray crystallography provides indispensable, high-resolution structural data that is crucial for understanding the properties of novel chemical entities like this compound. While the specific structure of this exact molecule is not yet determined, by following the detailed experimental protocols and leveraging comparative data from closely related structures, researchers can confidently pursue the crystallographic analysis of this and other important azetidine derivatives. The resulting structural insights are fundamental to advancing drug discovery programs by enabling a deeper understanding of molecular conformation and intermolecular interactions.

References

  • Lopchuk, J. et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(iv), S1-S48. [Link]

  • Zhou, C., & Xu, J. (2011). Synthesis of Azetidines. Progress in Chemistry, 23, 165. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Wuitschik, G. et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(4), 155-159. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. [Link]

  • Singh, G. S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50051-50075. [Link]

Sources

The Azetidine-3-Carboxylate Scaffold: A Privileged Motif for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Allure of the Strained Ring

In the vast chemical space explored by medicinal chemists, four-membered rings like azetidine hold a unique position. The inherent ring strain of the azetidine core imparts a rigid, three-dimensional conformation that is highly sought after in drug design. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1] Among azetidine derivatives, the azetidine-3-carboxylate scaffold has emerged as a particularly versatile and "privileged" structure. Its C3-carboxylate group provides a key interaction point, often mimicking natural amino acids, while the N1 and C3 positions of the ring offer synthetically accessible vectors for chemical modification. This guide provides a comparative analysis of the biological activities of substituted azetidine-3-carboxylates and related derivatives, supported by experimental data and detailed protocols to showcase their potential across diverse therapeutic areas.

Core Scaffold and Points of Diversification

The power of the azetidine-3-carboxylate scaffold lies in its defined stereochemistry and the spatial orientation of its substituents. The primary points for diversification, the N1 and C3 positions, allow for the precise tuning of steric, electronic, and pharmacokinetic properties.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat3_inactive STAT3 jak->stat3_inactive 3. Phosphorylation p_stat3 p-STAT3 stat3_inactive->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation dna DNA dimer->dna 6. DNA Binding transcription Gene Transcription (Proliferation, Survival) dna->transcription inhibitor Azetidine Inhibitor inhibitor->dimer Inhibits Dimerization workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Azetidine Compound C Inoculate 96-Well Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Read Plate for Turbidity D->E F Determine MIC Value (Lowest Clear Well) E->F

Caption: General workflow for MIC determination by broth microdilution.

Conclusion and Future Outlook

The substituted azetidine-3-carboxylate scaffold and its close analogs represent a highly fruitful starting point for drug discovery campaigns. The inherent conformational rigidity and synthetic tractability of the azetidine ring allow for its adaptation to a wide variety of biological targets, from enzymes like STAT3 to transporters like GAT-1. The comparative data presented herein demonstrates that subtle changes in substitution and stereochemistry can lead to dramatic shifts in biological activity and selectivity. Future efforts will likely focus on leveraging this scaffold to develop inhibitors with improved pharmacokinetic properties and novel mechanisms of action, further cementing the role of azetidines as a cornerstone of modern medicinal chemistry.

References

  • Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. Thieme Connect. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Europe PMC. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ScienceDirect. [Link]

Sources

A Comparative Guide to the Synthesis and Validation of Enantiopure 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid structure allows for precise positioning of substituents in three-dimensional space, making it an invaluable tool for modulating the physicochemical and pharmacological properties of drug candidates.[2] Azetidines are increasingly utilized as bioisosteric replacements for more common heterocycles like piperidines or pyrrolidines, often leading to improvements in properties such as solubility, lipophilicity, and metabolic stability.[1] Many approved drugs, including delafloxacin and baricitinib, feature an azetidine core, highlighting its importance.[1][3]

For chiral azetidines, establishing and validating the stereochemical purity is of paramount importance. Different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[4] The U.S. Food and Drug Administration (FDA) mandates that the stereoisomeric composition of a chiral drug be well-characterized.[4] This guide provides a detailed examination of a robust synthetic route to enantiopure 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, a versatile building block, and outlines a comprehensive validation strategy. Furthermore, it compares this primary route with alternative state-of-the-art synthetic methodologies.

Part 1: Recommended Synthesis of Enantiopure this compound

The proposed synthesis begins with the commercially available 1-Boc-3-azetidinone, a versatile starting material for a variety of 3-substituted azetidines.[2] The strategy hinges on the stereoselective addition of a cyanide equivalent to a chiral imine intermediate, followed by functional group manipulations.

Causality Behind Experimental Choices
  • Starting Material: 1-Boc-3-azetidinone is chosen for its commercial availability and the stability of the tert-butoxycarbonyl (Boc) protecting group under various reaction conditions, while still allowing for easy deprotection under acidic conditions.

  • Chiral Auxiliary: (R)- or (S)-tert-butanesulfinamide, developed by Ellman, is an excellent chiral auxiliary. It reacts with the ketone to form a sulfinylimine, which then directs the nucleophilic addition to one face of the C=N double bond, establishing the crucial stereocenter with high diastereoselectivity.[5]

  • Cyanation: The Strecker reaction, involving the addition of a cyanide source (e.g., trimethylsilyl cyanide) to the imine, is a classic and reliable method for installing an amino and a carboxylate precursor simultaneously at the same carbon.

  • Hydrolysis and Esterification: The nitrile is hydrolyzed under acidic conditions to a carboxylic acid, which is then esterified to the desired ethyl ester. This two-step process is often high-yielding and straightforward.

Detailed Experimental Protocol
  • Formation of the N-tert-Butanesulfinylimine:

    • To a solution of 1-Boc-3-azetidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF), add (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 equiv).

    • Add titanium(IV) ethoxide (1.5 equiv) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 12-18 hours, monitoring by Thin-Layer Chromatography (TLC) for the consumption of the starting ketone.

    • Upon completion, cool the mixture and quench with brine. Filter through celite and extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude sulfinylimine, which is used in the next step without further purification.

  • Diastereoselective Strecker Reaction:

    • Dissolve the crude N-tert-butanesulfinylimine in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Add trimethylsilyl cyanide (TMSCN, 1.5 equiv) dropwise, followed by a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 0.1 equiv).

    • Stir the reaction at -78 °C for 4-6 hours. Monitor progress by TLC.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude aminonitrile.

  • Hydrolysis and Esterification:

    • To the crude aminonitrile, add a mixture of concentrated hydrochloric acid (HCl) and ethanol (EtOH) (1:5 v/v).

    • Heat the mixture to reflux (approx. 80 °C) for 24 hours to effect both hydrolysis of the nitrile and the sulfinamide, and subsequent esterification.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and basify to pH ~9 with a suitable base (e.g., Na₂CO₃).

    • Extract the product into ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

    • Purify the crude product by silica gel column chromatography to afford the enantiopure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow start 1-Boc-3-azetidinone step1 Formation of N-sulfinylimine start->step1 (R)-t-BuS(O)NH₂ Ti(OEt)₄ intermediate1 Chiral N-sulfinylimine step1->intermediate1 step2 Strecker Reaction (TMSCN, Lewis Acid) intermediate1->step2 intermediate2 Protected Aminonitrile step2->intermediate2 step3 Acidic Hydrolysis & Esterification (HCl/EtOH) intermediate2->step3 product Enantiopure Target Compound step3->product

Caption: Synthetic route to the target compound from 1-Boc-3-azetidinone.

Part 2: A Self-Validating Protocol for Structure and Enantiopurity

Validation is a critical process to confirm both the chemical structure and the enantiomeric purity of the final compound.[6] A multi-pronged approach combining chromatography and spectroscopy provides the highest level of confidence.

Detailed Validation Methodologies
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.).

    • Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different binding energies, leading to different retention times.[6]

    • Protocol:

      • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is often effective for separating amino acid derivatives.

      • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.

      • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

      • Analysis: The e.e. is calculated from the relative peak areas of the two enantiomers. A racemic sample, synthesized using a non-chiral amine in the first step, should be run to confirm the identity of the two enantiomeric peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and can be used to assess enantiopurity with the aid of chiral auxiliaries.[7]

    • ¹H and ¹³C NMR: These spectra confirm the molecular structure. Characteristic signals for the azetidine ring protons typically appear between 3.0-4.5 ppm in the ¹H NMR spectrum.[2]

    • Enantiopurity by NMR: In a standard achiral solvent, the NMR spectra of two enantiomers are identical.[8] To resolve them, a chiral derivatizing agent (CDA) like Mosher's acid can be used.[7][8]

      • Protocol (with Mosher's Acid):

        • React the amino group of the product with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

        • This reaction forms two diastereomeric amides.

        • In the ¹H or ¹⁹F NMR spectrum, the signals corresponding to the two diastereomers will be resolved, appearing at different chemical shifts.

        • The enantiomeric ratio can be determined by integrating these distinct peaks.[7]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass measurement, which is used to confirm the elemental composition of the synthesized molecule.[2]

  • Specific Rotation:

    • Principle: An enantiopure compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic physical properties.

    • Protocol: A solution of the compound with a known concentration is placed in a polarimeter, and the observed rotation is measured. This value is compared to literature values if available.

Validation Data Summary
Analytical Technique Parameter Expected Result Purpose
Chiral HPLC Enantiomeric Excess (e.e.)>99%Quantify enantiopurity
¹H NMR Chemical Shifts, CouplingSpectrum consistent with proposed structureStructural Confirmation
¹³C NMR Number and type of carbonsSpectrum consistent with proposed structureStructural Confirmation
HRMS (ESI) Exact Mass[M+H]⁺ matches calculated value (±5 ppm)Confirm Elemental Formula
Specific Rotation [α]DConsistent, non-zero valueConfirm optical activity
Comprehensive Validation Workflow

Validation_Workflow cluster_primary Primary Validation cluster_secondary Secondary Confirmation HPLC Chiral HPLC ee_report Enantiomeric Purity Report HPLC->ee_report >99% e.e. NMR_H1 ¹H NMR struct_confirm Structural Confirmation NMR_H1->struct_confirm Structure Match NMR_C13 ¹³C NMR NMR_C13->struct_confirm HRMS HRMS formula_confirm Formula Confirmation HRMS->formula_confirm Formula Match Polarimetry Specific Rotation NMR_CDA NMR with Chiral Derivatizing Agent product Purified Synthetic Product product->HPLC Primary Analysis product->NMR_H1 Primary Analysis product->NMR_C13 Primary Analysis product->HRMS Primary Analysis product->Polarimetry Orthogonal Check product->NMR_CDA Orthogonal Check

Caption: A multi-technique workflow for validating the final product.

Part 3: Comparison with Alternative Synthetic Strategies

While the described route is robust, several other innovative methods have been developed for the synthesis of chiral azetidines. Understanding these alternatives provides valuable context for selecting the optimal route based on available resources and desired molecular complexity.[9]

Alternative 1: Strain-Release Synthesis from 1-Azabicyclo[1.1.0]butanes (ABBs)
  • Methodology: This approach utilizes highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as precursors. The strain energy is released upon nucleophilic attack at the C3 position, leading to a variety of functionalized azetidines. The stereochemistry can be controlled by starting with an enantiopure ABB.[1]

  • Advantages:

    • Modularity: A wide range of nucleophiles can be used, allowing for the rapid generation of a library of diverse azetidines from a common intermediate.[1]

    • Stereospecificity: The reaction is often stereospecific, transferring the chirality of the ABB precursor to the product.

  • Disadvantages:

    • Precursor Synthesis: The synthesis of the enantiopure ABB starting materials can be multi-step and challenging.[1]

    • Handling: ABBs are highly strained and can be reactive, requiring careful handling.

Alternative 2: Gold-Catalyzed Oxidative Cyclization
  • Methodology: This method involves an intramolecular N-H insertion of an α-oxo gold carbene, which is generated in situ from the oxidation of a chiral N-propargylsulfonamide. The resulting chiral azetidin-3-ones are versatile intermediates.[10]

  • Advantages:

    • High Enantioselectivity: The use of chiral sulfinamide chemistry to prepare the starting material allows for the synthesis of azetidin-3-ones with excellent enantiomeric excess (>98% e.e.).[10]

    • Avoids Hazardous Reagents: This route bypasses the need for potentially explosive diazo compounds, which are used in some traditional syntheses of azetidin-3-ones.[10]

  • Disadvantages:

    • Multi-step to Target: The product is an azetidin-3-one, which would require several additional steps (e.g., reductive amination, esterification) to reach the target molecule of this guide.

    • Catalyst Cost: Gold catalysts can be expensive, which may be a consideration for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Comparison cluster_main Primary Route: Chiral Auxiliary cluster_alt1 Alternative 1: Strain-Release (ABB) cluster_alt2 Alternative 2: Gold Catalysis main_route High e.e. Direct route to 3-amino-3-ester Well-established chemistry alt1_route Highly modular for libraries Stereospecific Precursor synthesis is a challenge alt2_route Excellent e.e. Avoids diazo compounds Indirect route to target molecule topic Synthesis of Enantiopure 3-Aminoazetidines topic->main_route Comparison Point topic->alt1_route Comparison Point topic->alt2_route Comparison Point

Caption: Comparison of three distinct strategies for chiral azetidine synthesis.

Conclusion

The synthesis of enantiopure this compound via a chiral auxiliary-directed Strecker reaction represents a reliable and stereocontrolled method for accessing this valuable building block. The true measure of success for any enantioselective synthesis lies in its rigorous validation. A self-validating system, employing orthogonal analytical techniques such as chiral HPLC and NMR spectroscopy with a chiral derivatizing agent, is not merely a quality control step but an integral part of the scientific process. It ensures the integrity of the data and the suitability of the compound for its intended application in drug discovery and development. While newer methods like strain-release chemistry and gold catalysis offer exciting possibilities for library synthesis and methodological advancement, the principles of thorough validation remain universal and indispensable.

References

  • Senter, T. J., O'Reilly, M. C., Chong, K. M., Sulikowski, G. A., & Lindsley, C. W. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276–1279. Available at: [Link]

  • Milton, J. P., & Fossey, J. S. (2020). Synthesis of new chiral cis-3-aminoazetidines and their use in catalytic asymmetric reactions. Tetrahedron. Available at: [Link]

  • Lilly, M. J., et al. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Fumagalli, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

  • Asa, D. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at: [Link]

  • O'Reilly, M. C., et al. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. Available at: [Link]

  • Widen, J. C., & Toste, F. D. (2010). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Ye, S., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Burger, K., et al. (2005). Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. The Journal of Peptide Research. Available at: [Link]

  • ResearchGate. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Enantiopure drug. Wikipedia. Available at: [Link]

  • Seco, J. M., et al. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Nyman, J., & Kolar, S. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. Crystal Growth & Design. Available at: [Link]

  • Fornal, E., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. Available at: [Link]

  • ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Boc vs. Cbz Protection in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine ring is a privileged scaffold, imparting unique conformational constraints and metabolic stability to bioactive molecules. However, the synthesis and functionalization of this strained four-membered heterocycle require a nuanced approach, particularly in the selection of a nitrogen protecting group. The choice between the two most common carbamate protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z)—is a critical decision that dictates the entire synthetic strategy.

This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups in the context of azetidine chemistry. We will move beyond a simple list of facts to explore the causality behind experimental choices, supported by quantitative data, detailed protocols, and mechanistic insights to empower you to design more efficient and successful synthetic routes.

The Protectors: A Tale of Two Carbamates

At their core, both Boc and Cbz groups serve to temper the nucleophilicity and basicity of the azetidine nitrogen, preventing unwanted side reactions.[1] They are introduced via similar mechanisms, typically by reacting the azetidine nitrogen with an activated form of the protecting group under basic conditions.[2]

  • The Boc Group (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate ((Boc)₂O), the Boc group is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[3] Its defining characteristic is its lability under acidic conditions.[3][4]

  • The Cbz Group (Benzyloxycarbonyl): Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is exceptionally robust, remaining stable to both acidic and basic conditions.[5] Its selective removal is achieved through catalytic hydrogenolysis.[5][6]

The fundamental difference in their deprotection chemistry is the foundation of their strategic application in complex syntheses.

Head-to-Head Comparison: Stability and Orthogonality

The utility of a protecting group is defined by its ability to withstand a range of reaction conditions while being selectively removable—a concept known as orthogonality.[3][7] In a multi-step synthesis involving multiple protected functional groups, being able to deprotect one without affecting the others is paramount.[6][8]

G

As the diagram illustrates, Boc and Cbz are classic examples of an orthogonal protecting group pair. The acid-labile Boc group can be removed in the presence of the hydrogenolysis-labile Cbz group, and vice-versa.[7][8] This orthogonality is crucial in peptide synthesis where azetidine-containing amino acids are used, allowing for selective deprotection of the azetidine nitrogen while other acid-labile side-chain protecting groups (e.g., t-butyl esters) remain intact.[9][10]

Table 1: Comparative Stability and Deprotection of N-Boc vs. N-Cbz Azetidines

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Yield (Protection) 90-97%[11]~88%[5]
Deprotection Method Acidolysis (e.g., TFA in DCM, HCl in dioxane)[12]Hydrogenolysis (e.g., H₂, Pd/C)[12]
Stability to Bases Excellent[3]Excellent[5]
Stability to Acids Labile (cleaved by strong acids)[3]Stable (generally)[5]
Stability to Hydrogenolysis Stable [3]Labile [5]
Key Incompatibilities Acid-sensitive functional groups in the substrate.Reducible functional groups (alkenes, alkynes, nitro groups, some benzyl ethers).[5]
Deprotection Byproducts Isobutylene and CO₂[4]Toluene and CO₂

Experimental Workflows & Protocols

The theoretical advantages of each protecting group are best understood through practical application. Below are representative workflows and detailed protocols for the protection and deprotection of azetidines.

G

Protocol 1: Synthesis of 1-tert-Butoxycarbonyl-3-hydroxyazetidine (N-Boc)

This protocol is adapted from a procedure involving the deprotection of a precursor followed by in-situ Boc protection.[11]

Materials:

  • 1-Diphenylmethyl-3-hydroxyazetidine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Hydrogen (H₂) source

Procedure:

  • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of starting material).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or Parr hydrogenator) and stir at room temperature for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • To the resulting filtrate (containing the azetidine free base), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography to afford the pure N-Boc-3-hydroxyazetidine.

Causality: The initial hydrogenolysis step removes the diphenylmethyl (benzhydryl) group, liberating the free azetidine nitrogen. The subsequent addition of (Boc)₂O traps this nucleophilic nitrogen to form the stable carbamate with high efficiency.

Protocol 2: Deprotection of N-Boc-Azetidine via Acidolysis

Materials:

  • N-Boc-azetidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-azetidine substrate in anhydrous DCM (typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution (typically 20-50% v/v in DCM). Effervescence (CO₂) may be observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Once complete, carefully neutralize the excess TFA by the slow, portion-wise addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected azetidine.

Trustworthiness Note: The stability of the azetidine ring under strongly acidic conditions is a valid concern. However, studies have shown that post-cyclization deprotection of Boc-azetidines with TFA proceeds without evidence of ring-opening, highlighting the robustness of this method.[13]

Protocol 3: Deprotection of N-Cbz-Azetidine via Hydrogenolysis

Materials:

  • N-Cbz-azetidine derivative

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) source

Procedure:

  • Dissolve the N-Cbz-azetidine substrate in a suitable solvent like methanol.

  • Add 10% Pd/C catalyst (typically 5-10% by weight).

  • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale).

  • Stir the reaction mixture vigorously at room temperature. Monitor progress by TLC.

  • Upon completion (typically 1-16 hours), carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected azetidine.

Causality: This method is exceptionally mild and occurs at a neutral pH, making it advantageous for substrates with acid- or base-sensitive functional groups.[5][6] The catalyst facilitates the cleavage of the benzylic C-O bond, which subsequently decarboxylates to release the free amine.

Strategic Selection: Which Protector to Choose?

The choice between Boc and Cbz is not arbitrary; it is a strategic decision based on the overall synthetic plan.

G

Choose Boc when:

  • Reducible groups are present: If your molecule contains alkenes, alkynes, or other groups susceptible to reduction, the hydrogenolysis conditions required for Cbz removal are incompatible. Boc is the superior choice.[4][5]

  • Simplicity is key: Acidic deprotection is often operationally simpler and faster than setting up a hydrogenation reaction.

  • Orthogonality to base-labile groups is needed: Boc protection is fully compatible with base-labile groups like Fmoc, a cornerstone of solid-phase peptide synthesis.[3]

Choose Cbz when:

  • Acid-sensitive groups are present: If your substrate contains other acid-labile protecting groups (like t-butyl esters or ethers) that must remain intact, the mild, neutral conditions of Cbz deprotection are ideal.[5]

  • Orthogonal deprotection for late-stage functionalization: In complex syntheses, the Cbz group on the azetidine nitrogen can be selectively removed to allow for N-functionalization, while Boc or other acid-labile groups elsewhere in the molecule are preserved.[9][10]

  • Robustness is required: The Cbz group's stability to a wide range of non-reductive conditions provides flexibility during intermediate synthetic steps.

Conclusion

Both Boc and Cbz are indispensable tools in the synthesis of azetidine-containing molecules. There is no single "better" choice, only a more strategic one for a given synthetic context. The Boc group offers simplicity and orthogonality to reductive and basic conditions, making it a workhorse for many applications. The Cbz group provides exceptional stability and a mild, orthogonal deprotection pathway via hydrogenolysis, which is invaluable for complex molecules bearing acid-sensitive functionalities. A thorough understanding of their comparative stability, orthogonality, and the specific experimental conditions for their application and removal will empower researchers to leverage these protecting groups to achieve their synthetic goals with greater efficiency and success.

References

  • Stability of the Boc Protecting Group: A Compar
  • A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. Benchchem.
  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • PREPARATION AND SYNTHETIC APPLIC
  • Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Benchchem.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of N-benzyl-3-carboxy-azetidine. PrepChem.com.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Protecting Groups for Amines: Carbam
  • Protective Groups. Organic Chemistry Portal.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Orthogonal Protecting Group Strategies with Boc-Guanidine: A Compar
  • A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. Benchchem.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. Synfacts.
  • advantages of Boc protection over Cbz protection for specific amines. Benchchem.
  • A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz for Lysine Amino Acid Protection. Benchchem.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are based on established principles of chemical safety and hazardous waste management, synthesized with insights from analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment: Understanding the Compound

Inferred Hazard Profile:

Hazard ClassPotential EffectsSource Analogy
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.[4]tert-Butyl 3-aminoazetidine-1-carboxylate
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[4]tert-Butyl 3-aminoazetidine-1-carboxylate
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[4]1-BOC-3-Aminoazetidine[4]
Environmental Hazards While specific data is unavailable, amino compounds can be toxic to aquatic life.[5][6]General amino compounds[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form—pure substance, solution, or waste—donning the appropriate PPE is mandatory.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety goggles or a face shield are required to protect against splashes.

  • Body Protection: A lab coat must be worn to prevent skin contact. For larger quantities or in case of a significant spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and well-executed response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep to avoid creating dust.

  • Neutralization (for small spills): Due to the basic nature of the amino group, a dilute acidic solution (e.g., 5% citric acid) can be cautiously used for neutralization of small spills after absorption. However, this should only be performed by trained personnel.

  • Collection: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.[5]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Disposal Procedures: A Systematic Approach

The disposal of this compound must adhere to institutional policies and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9][10][11]

Waste Segregation and Collection Workflow:

Caption: Decision workflow for the proper segregation and disposal of waste containing this compound.

Detailed Disposal Protocols:

  • Waste Container Selection:

    • Use only containers that are compatible with the chemical waste. The original container is often a good choice for unused product.[12]

    • Ensure containers are in good condition, with no leaks, and have a secure, tight-fitting lid.[12]

    • Containers must be kept closed except when adding waste.[12][13]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated disposables (e.g., gloves, weigh paper, pipette tips), in a designated solid hazardous waste container.[5]

    • Liquid Waste:

      • Aqueous Solutions: Collect aqueous solutions containing the compound in a designated aqueous hazardous waste container. Do not mix with organic solvents.[14]

      • Organic Solutions: Collect solutions of the compound in organic solvents in a separate, designated organic solvent waste container. Halogenated and non-halogenated solvent waste should be segregated if required by your institution.[15]

  • Labeling:

    • As soon as waste is added to a container, it must be labeled with the words "Hazardous Waste".[9]

    • The label must also include the full chemical name of all contents (no abbreviations), their approximate concentrations, the date accumulation started, and the principal investigator's name.[10]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[8][9]

    • Ensure secondary containment is used for all liquid waste containers to capture any potential leaks.[12]

    • Segregate incompatible waste streams. For example, store acidic waste away from this basic amino compound.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

    • Never dispose of this compound down the drain or in the regular trash.[12][14]

By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • 1-Boc-3-(Amino)azetidine Material Safety Data Sheet. Chemsrc. [Link]

  • α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. National Institutes of Health. [Link]

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Sample Considerations. CIB (CSIC). [Link]

  • Azetidine. Wikipedia. [Link]

  • Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. National Institutes of Health. [Link]

  • Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. [Link]

  • tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Process for isolating and purifying amino acids.
  • Tert-Butyl 3-aminoazetidine-1-carboxylate. Pharmaffiliates. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. National Institutes of Health. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • tert-BUTYL ACETATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • tert-Butyl 3-aminoazetidine-1-carboxylate. iChemical. [Link]

  • tert-butyl 3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)azetidine-1-carboxyl. Knight Chemicals Online. [Link]

  • Tert-butyl 3-aminoazetidine-1-carboxylate. SAGECHEM. [Link]

Sources

Comprehensive Safety and Handling Guide for 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate. As a substituted azetidine, this compound requires careful management due to the potential hazards associated with its structural class. The following procedures are grounded in established safety principles for similar chemical structures and authoritative guidelines from regulatory bodies to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Landscape

  • Skin and Eye Irritation: Direct contact can cause irritation and, in some cases, severe burns or eye damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation can be harmful to health.[4]

Given these potential hazards, a comprehensive approach to personal protection and safe handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, grounded in OSHA's laboratory safety standards.[5][6]

Protection Area Required PPE Rationale and Specifications
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Protects against skin contact and potential absorption. Always inspect gloves for integrity before use and change them frequently. For prolonged contact, consult a chemical resistance chart to ensure the chosen material offers adequate protection against amino acid esters and similar compounds.[7][8][9]
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects against splashes and aerosols. Standard safety glasses are insufficient. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. Must comply with OSHA 29 CFR 1910.133.
Body Protection Laboratory coatProvides a barrier against incidental contact. Should be buttoned and have full-length sleeves.
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a chemical fume hood, if ventilation is inadequate, or when there is a risk of aerosolization. The type of respirator should be selected based on a risk assessment of the specific procedure.[10][11]

Engineering Controls: Designing Safety into the Workflow

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. The following diagram illustrates the hierarchy of controls for handling this compound.

PPE_Workflow cluster_0 Engineering and Administrative Controls cluster_1 Personal Protective Equipment (PPE) Selection FumeHood Work within a certified Chemical Fume Hood Ventilation Ensure adequate general laboratory ventilation FumeHood->Ventilation Primary Containment Eyewash Verify accessibility and functionality of eyewash and safety shower Ventilation->Eyewash Emergency Preparedness Gloves Select appropriate chemical-resistant gloves (Nitrile or Neoprene) Eyewash->Gloves Begin PPE Protocol EyeProtection Wear safety goggles with side shields Gloves->EyeProtection LabCoat Don a fully buttoned laboratory coat EyeProtection->LabCoat FaceShield Use a face shield for splash hazards LabCoat->FaceShield If applicable Respirator Use a NIOSH-approved respirator if aerosols are generated outside a hood LabCoat->Respirator If applicable

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.